Sodium bis(fluorosulfonyl)imide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
sodium;bis(fluorosulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCATSJUUVERFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2NNaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100669-96-3 | |
| Record name | Sodium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium bis(fluorosulfonyl)imide (NaFSI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bis(fluorosulfonyl)imide, commonly known as NaFSI, is a sodium salt of the bis(fluorosulfonyl)imide anion. With the growing interest in sodium-ion battery technology as a cost-effective alternative to lithium-ion batteries, NaFSI has emerged as a highly promising electrolyte salt. Its unique combination of high ionic conductivity, excellent thermal and electrochemical stability, and good solubility in a variety of organic solvents makes it a key component in the development of next-generation energy storage systems. This technical guide provides an in-depth overview of the core physicochemical properties of NaFSI, complete with quantitative data, detailed experimental protocols, and visual representations of key experimental workflows.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | F₂NNaO₄S₂ | [1] |
| Molecular Weight | 203.13 g/mol | [1] |
| CAS Number | 100669-96-3 | |
| Appearance | White to off-white powder or crystal | [2] |
| Melting Point | 109 °C | [3] |
| Density | 2.4 g/cm³ | [3] |
Quantitative Physicochemical Data
The performance of NaFSI as an electrolyte is critically dependent on its behavior in solution. The following tables summarize key quantitative data for NaFSI in various solvent systems relevant to battery applications.
Ionic Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a crucial factor in determining the rate capability of a battery.
| Solvent | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| EC:PC:FEC (59:59:2 v/v) | 1 | Room Temp. | Good |
| DME | 5 | Room Temp. | - |
| N-propyl-N-methylpyrrolidinium FSI | - | 25 | 5.7 |
| N-propyl-N-methylpyrrolidinium FSI | - | 100 | - |
| Diglyme | 1 | Room Temp. | ~4 |
Note: "Good" indicates that the source reported favorable results without specifying a numerical value. EC: Ethylene Carbonate, PC: Propylene Carbonate, FEC: Fluoroethylene Carbonate, DME: 1,2-Dimethoxyethane.
Viscosity
The viscosity of an electrolyte affects ion mobility; lower viscosity generally leads to higher ionic conductivity.
| Solvent System | Concentration of NaFSI | Temperature (°C) | Viscosity (mPa·s) |
| N-propyl-N-methylpyrrolidinium FSI | 42 mol% | 50 | - |
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is essential for high-voltage battery applications.
| Solvent | Working Electrode | Anodic Limit (V vs. Na/Na⁺) | Cathodic Limit (V vs. Na/Na⁺) |
| DME (5M NaFSI) | Al | > 4.9 | - |
| Ionic Liquids | Pt, Carbon, HC | 4.5 | 0.1 |
Note: DME: 1,2-Dimethoxyethane, HC: Hard Carbon.
Thermal Stability
Thermal stability is critical for the safety and lifespan of batteries, especially under high-temperature operation.
| Parameter | Value |
| Decomposition Onset Temperature (TGA) | > 200 °C (for the FSI⁻ anion) |
Note: The thermal stability of the FSI⁻ anion is high, suggesting good thermal stability for NaFSI-based electrolytes.
Solubility
The solubility of NaFSI in various solvents determines its suitability for different electrolyte formulations. NaFSI is known for its high solubility in a range of polar organic solvents.[3]
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Carbonate (DMC) | Soluble |
| Diethyl Carbonate (DEC) | Soluble |
| Propylene Carbonate (PC) | Soluble |
| Ethylene Carbonate (EC) | Soluble |
| 1,2-Dimethoxyethane (DME) | Soluble |
| Glymes (monoglyme, diglyme, triglyme) | Soluble |
| Trimethyl Phosphate | Soluble |
| Bis(fluorosulfonyl)imide-based Ionic Liquids | Soluble |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of NaFSI and its electrolytes. The following sections outline the protocols for key experiments.
Electrolyte Preparation
-
Salt Drying: Dry NaFSI powder under vacuum at a temperature between 80-120 °C for at least 24 hours to remove any residual moisture. The water content should be below 20 ppm as measured by Karl Fischer titration.
-
Solvent Purification: Use battery-grade solvents with low water content (< 20 ppm). If necessary, further dry the solvents using molecular sieves.
-
Mixing: In an argon-filled glovebox with oxygen and water levels below 1 ppm, dissolve the dried NaFSI salt in the desired solvent or solvent mixture. Stir the solution at room temperature until the salt is completely dissolved. For high-concentration electrolytes, this may require elevated temperatures and extended stirring times.
Ionic Conductivity Measurement
-
Cell Assembly: Use a two-electrode conductivity cell with platinum or stainless steel electrodes. The distance between the electrodes and their surface area must be known to determine the cell constant.
-
Instrumentation: Employ an AC impedance spectrometer or a conductivity meter.
-
Procedure: a. Calibrate the conductivity cell using standard KCl solutions of known conductivity. b. Fill the cell with the NaFSI electrolyte inside an argon-filled glovebox. c. Seal the cell to prevent atmospheric contamination. d. Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature. e. Measure the impedance of the cell over a wide frequency range (e.g., 1 MHz to 1 Hz). f. Determine the bulk resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis. g. Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.
Viscosity Measurement
-
Instrumentation: Use a rotational viscometer or rheometer.
-
Procedure: a. Calibrate the instrument using standard viscosity fluids. b. Place a known volume of the NaFSI electrolyte in the instrument's sample holder within an inert atmosphere. c. Control the temperature of the sample using a circulating bath. d. Measure the torque required to rotate a spindle at a constant angular velocity. e. The viscosity is calculated from the torque, the geometry of the spindle, and the rotational speed.
Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly: Assemble a three-electrode cell (e.g., a coin cell or a Swagelok-type cell) inside an argon-filled glovebox.
-
Working Electrode: A polished glassy carbon, platinum, or aluminum electrode.
-
Counter and Reference Electrodes: Sodium metal foil.
-
Separator: A glass fiber separator soaked in the NaFSI electrolyte.
-
-
Instrumentation: A potentiostat.
-
Procedure (Linear Sweep Voltammetry - LSV): a. Scan the potential of the working electrode from the open-circuit voltage (OCV) to a positive limit (anodic scan) at a slow scan rate (e.g., 0.5-1.0 mV/s). b. In a separate experiment, scan the potential from the OCV to a negative limit (cathodic scan). c. The ESW is determined by the potentials at which the current density reaches a predefined cutoff value (e.g., 0.01-0.1 mA/cm²).
Thermal Stability Analysis (TGA/DSC)
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: Place a small amount of the NaFSI salt or electrolyte (typically 5-10 mg) in an alumina (B75360) or platinum crucible.
-
Procedure: a. Place the sample crucible and an empty reference crucible in the instrument. b. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). c. The TGA curve will show the mass loss as a function of temperature, indicating decomposition temperatures. d. The DSC curve will show heat flow, indicating thermal events such as melting, crystallization, and decomposition.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the characterization of this compound.
References
Unraveling the Thermal Stability of Sodium Bis(fluorosulfonyl)imide (NaFSI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition temperature of sodium bis(fluorosulfonyl)imide (NaFSI), a salt of increasing interest in various electrochemical applications, particularly in sodium-ion batteries. Understanding the thermal stability of NaFSI is paramount for ensuring the safety and performance of devices in which it is employed. This document collates available data on its decomposition temperature, details relevant experimental protocols, and illustrates key concepts through diagrams.
Thermal Decomposition Temperature of NaFSI
The thermal stability of NaFSI is a critical parameter for its application in energy storage systems. While extensive data exists for its lithium analogue, LiFSI, specific data for NaFSI is less abundant. However, thermogravimetric analysis (TGA) has been employed to characterize its thermal behavior.
A key study presenting the TGA profiles of various sodium salts provides insight into the thermal decomposition of NaFSI.[1][2] Based on the provided TGA curve, the onset of decomposition for NaFSI begins at approximately 300°C, with the peak decomposition temperature occurring around 350°C under a nitrogen atmosphere. It is important to note that the thermal stability of FSI-based salts can be significantly influenced by the presence of impurities, such as water and other halide ions.[3][4][5]
For comparison, NaFSI exhibits greater thermal stability than some other common sodium salts like NaPF6, but is less stable than NaTFSI.[1][2] The thermal degradation of FSI-based salts is thought to be initiated by the cleavage of the S-F bond.[5]
Table 1: Thermal Decomposition Data for NaFSI
| Parameter | Approximate Value (°C) | Analytical Method | Source |
| Onset Decomposition Temperature | ~300 | Thermogravimetric Analysis (TGA) | [1][2] |
| Peak Decomposition Temperature | ~350 | Thermogravimetric Analysis (TGA) | [1][2] |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal decomposition temperature of NaFSI, standardized experimental protocols are essential. The primary techniques used for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, studying thermal stability, and analyzing the kinetics of decomposition.
Detailed Methodology:
-
Sample Preparation: A small, representative sample of high-purity NaFSI (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum). To minimize the influence of moisture, the salt should be rigorously dried under vacuum prior to analysis.[5]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected decomposition (e.g., from room temperature to 600°C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is determined by the intersection of the tangent of the baseline and the tangent of the decomposition step. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the maximum rate of weight loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Detailed Methodology:
-
Sample Preparation: A small amount of dried NaFSI (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel) in an inert atmosphere (e.g., inside a glovebox) to prevent contamination and reaction with air.
-
Instrument Setup: The DSC cell is purged with an inert gas. An empty, hermetically sealed pan is used as a reference.
-
Temperature Program: The sample is subjected to a controlled temperature program, often mirroring the TGA heating rate (e.g., 10°C/min), to allow for direct comparison of thermal events.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events that absorb heat (e.g., melting), while exothermic peaks indicate heat-releasing events (e.g., decomposition). The onset temperature of decomposition is determined from the initial deviation from the baseline.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for determining the thermal decomposition characteristics of a salt like NaFSI.
Caption: Workflow for determining NaFSI thermal stability.
Factors Influencing Thermal Decomposition
The thermal decomposition of NaFSI is not solely dependent on temperature but can be influenced by several factors. The diagram below outlines these logical relationships.
Caption: Key factors affecting NaFSI's thermal stability.
References
Unveiling the Solid-State Architecture of Sodium Bis(fluorosulfonyl)imide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of sodium bis(fluorosulfonyl)imide (NaFSI), a key component in next-generation sodium-ion battery electrolytes. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, details experimental protocols, and presents logical workflows for structural analysis.
Core Crystallographic Data
The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and the detailed crystallographic data for one of its polymorphs (Form II) are summarized below. This information is crucial for understanding the solid-state packing, ionic conductivity, and stability of NaFSI.
Table 1: Crystal Data and Structure Refinement for this compound (Form II). [1]
| Parameter | Value |
| Empirical Formula | F₂NNaO₄S₂ |
| Formula Weight | 203.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 9.8999 |
| b (Å) | 9.135 |
| c (Å) | 7.3737 |
| α (°) | 90.00 |
| β (°) | 119.544 |
| γ (°) | 90.00 |
| Volume (ų) | 579.3 |
| Z | 4 |
| Temperature (K) | Not Reported |
| Radiation | Not Reported |
| Wavelength (Å) | Not Reported |
| Residual Factor (R) | 0.0317 |
Table 2: Selected Bond Lengths and Angles for this compound (Form II).
| Bond | Length (Å) | Bond | Angle (°) |
| S1 - N1 | 1.587 | O1 - S1 - O2 | 123.1 |
| S2 - N1 | 1.590 | O1 - S1 - N1 | 111.4 |
| S1 - O1 | 1.417 | O2 - S1 - N1 | 108.9 |
| S1 - O2 | 1.419 | O1 - S1 - F1 | 106.6 |
| S2 - O3 | 1.417 | O2 - S1 - F1 | 106.0 |
| S2 - O4 | 1.418 | N1 - S1 - F1 | 99.4 |
| S1 - F1 | 1.556 | O3 - S2 - O4 | 123.0 |
| S2 - F2 | 1.554 | O3 - S2 - N1 | 111.5 |
| Na1 - O1 | 2.413 | O4 - S2 - N1 | 108.8 |
| Na1 - O2 | 2.502 | O3 - S2 - F2 | 106.5 |
| Na1 - O3 | 2.384 | O4 - S2 - F2 | 106.1 |
| Na1 - O4 | 2.656 | N1 - S2 - F2 | 99.5 |
| Na1 - O4' | 2.450 | S1 - N1 - S2 | 122.9 |
| Na1 - F2' | 2.607 |
Note: The data in Table 2 is derived from the Crystallography Open Database (COD) entry 4333525, which is based on the publication by Matsumoto et al. (2013). The exact atom numbering may vary from the original publication.
Experimental Protocols
The determination of the crystal structure of NaFSI involves two primary stages: the synthesis of high-purity crystalline material and the analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization of this compound
High-purity NaFSI suitable for single-crystal growth can be synthesized via a cation exchange reaction. A common method involves the following steps:
-
Synthesis of a Precursor Salt: A bis(fluorosulfonyl)imide salt with a different cation, such as an ammonium (B1175870) or organic cation, is first synthesized.
-
Cation Exchange Reaction: The precursor salt is dissolved in a suitable solvent, and a sodium-containing base (e.g., sodium hydroxide (B78521) or sodium alkoxide) is added to precipitate the less soluble NaFSI.
-
Purification: The crude NaFSI is purified by recrystallization from an appropriate solvent to yield high-purity material.
-
Single Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution of the purified NaFSI in a suitable solvent, or by slow cooling of a saturated solution. The choice of solvent is critical for obtaining well-formed crystals of adequate size for diffraction experiments.
Single-Crystal X-ray Diffraction (XRD) Analysis
The following protocol outlines the typical steps for the single-crystal XRD analysis of an inorganic compound like NaFSI.[2][3][4]
-
Crystal Selection and Mounting:
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) using a cryostream to minimize thermal vibrations and potential degradation.
-
The crystal is centered in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å).[2]
-
A preliminary screening is performed to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of frames with a specific exposure time per frame.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
-
Structure Refinement:
-
The atomic positions and anisotropic displacement parameters are refined using full-matrix least-squares methods against the measured reflection intensities.
-
Hydrogen atoms, if present, are typically located in the difference Fourier map and refined isotropically.
-
The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic soundness.
-
Visualized Workflows
To clarify the logical flow of the experimental and analytical processes, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for NaFSI crystal structure determination.
Caption: Relationship between crystallographic data and derived structural insights.
References
An In-depth Technical Guide to the Ionic Conductivity and Transport Properties of Sodium Bis(fluorosulfonyl)imide (NaFSI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bis(fluorosulfonyl)imide (NaFSI) has emerged as a highly promising salt for sodium-ion batteries (SIBs) and other sodium-based electrochemical devices. Its favorable properties, including high ionic conductivity, good thermal stability, and superior safety characteristics compared to salts like NaPF6, have positioned it as a key component in the development of next-generation energy storage systems. This technical guide provides a comprehensive overview of the ionic conductivity and transport properties of NaFSI-based electrolytes, offering researchers and scientists a detailed resource for understanding and utilizing this important material.
Core Concepts in Ion Transport
The performance of an electrolyte is governed by several key transport properties:
-
Ionic Conductivity (σ): A measure of how well an electrolyte conducts electricity via the movement of ions. It is a critical factor for achieving high power density in electrochemical devices.
-
Transference Number (t+): The fraction of the total ionic current carried by the cation (Na⁺ in this case). A high cation transference number is desirable to minimize concentration polarization and improve battery performance.
-
Diffusion Coefficient (D): Quantifies the rate of movement of a chemical species due to a concentration gradient. The diffusion coefficients of both the cation (Na⁺) and the anion (FSI⁻) are important for understanding mass transport within the electrolyte.
-
Viscosity (η): A measure of a fluid's resistance to flow. Lower viscosity generally facilitates faster ion transport and higher ionic conductivity.
These properties are intricately linked and are influenced by factors such as salt concentration, solvent type, and temperature.
Quantitative Data on NaFSI Transport Properties
The following tables summarize key quantitative data for NaFSI-based electrolytes from various studies. These values provide a basis for comparison and selection of electrolyte formulations for specific applications.
Table 1: Ionic Conductivity of NaFSI in Various Solvents
| Solvent System | Concentration (mol/kg or M) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| N-propyl-N-methylpyrrolidinium FSI ([C3mpyr][FSI]) | x(NaFSI) = 0.1 | 25 | ~4.5 |
| [C3mpyr][FSI] | x(NaFSI) = 0.3 | 25 | ~2.5 |
| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 25 | ~1.5 |
| [C3mpyr][FSI] | x(NaFSI) = 0.1 | 50 | ~8.0 |
| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 50 | ~4.0 |
| Methyl Acetate (MA) | 1 m | 25 | 10.72 |
| Methyl Acetate (MA) | 3 m | 25 | 14.1 |
| Dimethyl Carbonate (DMC) | 1 m | 25 | 7.82 |
| Dimethyl Carbonate (DMC) | 1 m | -20 | 0.61 |
| Triethyl Phosphate (TEP) | 0.8 m | Not Specified | Highest among NaBF4, NaClO4, NaDFOB, NaPF6 |
| Monoglyme | 1:20 (Na/O ratio) | Not Specified | ~1.84 |
| Monoglyme | 1:6 (Na/O ratio) | Not Specified | ~1.32 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4]
Table 2: Sodium Ion (Na⁺) Transference Number of NaFSI Electrolytes
| Solvent System | Concentration | Temperature (°C) | Na⁺ Transference Number (tNa⁺) |
| [C3mpyr][FSI] | x(NaFSI) = 0.1 | 25 | ~0.3 |
| [C3mpyr][FSI] | x(NaFSI) = 0.5 | 25 | ~0.4 |
| P111i4FSI:NaFSI | ~1:1 mol ratio | 50 | 0.33 - 0.37 |
| N2(2O2O1)3FSI:NaFSI | ~1:1 mol ratio | 50 | 0.33 - 0.37 |
| Sulfolane (SL) | [NaFSI]/[SL] = 1/1 | Not Specified | ~0.8 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[5][6][7]
Table 3: Viscosity of NaFSI Electrolytes
| Solvent System | Concentration | Temperature (°C) | Viscosity (mPa·s) |
| NaFSI in Water | 1 m | 25 | ~2 |
| NaFSI in Water | 20 m | 25 | ~19 |
Note: This data highlights the significant increase in viscosity with concentration.[8]
Experimental Protocols for Characterizing Transport Properties
Accurate and reproducible measurement of transport properties is crucial for electrolyte research and development. The following sections detail the methodologies for key experiments.
Ionic Conductivity Measurement: AC Impedance Spectroscopy
Principle: Alternating Current (AC) Impedance Spectroscopy is the most common method for determining the ionic conductivity of an electrolyte. It involves applying a small amplitude sinusoidal voltage across a conductivity cell containing the electrolyte and measuring the resulting current. By sweeping the frequency of the applied voltage, the impedance of the electrolyte can be determined. The bulk resistance (Rb) of the electrolyte is extracted from the impedance data, and the ionic conductivity (σ) is calculated using the cell constant (K).
Detailed Methodology:
-
Cell Preparation:
-
A conductivity cell with two parallel, inert electrodes (typically platinum or stainless steel) of a known geometry is used.
-
The cell is thoroughly cleaned with appropriate solvents (e.g., acetone, deionized water) and dried in a vacuum oven to remove any impurities.
-
The cell constant (K) is determined by calibrating the cell with a standard solution of known conductivity (e.g., a certified KCl solution). The cell constant is calculated as K = σ_standard / R_measured.
-
-
Electrolyte Preparation:
-
The NaFSI salt is dried under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to remove any residual moisture.
-
The solvent is dried using molecular sieves.
-
The electrolyte solution of the desired concentration is prepared in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.
-
-
Measurement:
-
The conductivity cell is filled with the prepared NaFSI electrolyte inside the glovebox.
-
The cell is placed in a temperature-controlled chamber to maintain a stable temperature during the measurement.
-
The cell is connected to a potentiostat/galvanostat with a frequency response analyzer.
-
AC impedance spectroscopy is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
-
Data Analysis:
-
The impedance data is typically plotted as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
The ionic conductivity (σ) is calculated using the formula: σ = K / Rb.
-
Sodium Ion (Na⁺) Transference Number Measurement: Bruce-Vincent Method
Principle: The Bruce-Vincent method is a widely used electrochemical technique to determine the cation transference number in an electrolyte. It involves applying a small DC voltage across a symmetric cell (Na | NaFSI electrolyte | Na) and monitoring the current response over time. The initial current is carried by both cations and anions, while the steady-state current is primarily carried by the cations due to the blocking nature of the electrodes to the anions.
Detailed Methodology:
-
Cell Assembly:
-
A symmetric cell with two sodium metal electrodes is assembled in an argon-filled glovebox.
-
A separator soaked in the NaFSI electrolyte is placed between the two sodium electrodes.
-
The cell components are housed in a Swagelok-type cell or a coin cell.
-
-
Initial Characterization:
-
The initial AC impedance of the symmetric cell is measured to determine the initial interfacial resistance (R_int,0) and bulk resistance (R_b,0).
-
-
DC Polarization:
-
A small DC voltage (ΔV, typically 10-20 mV) is applied across the cell using a potentiostat.
-
The current is recorded as a function of time until a steady state is reached, where the current becomes constant (I_ss). The initial current (I_0) is measured at the beginning of the polarization.
-
-
Final Characterization:
-
After reaching the steady state, the AC impedance of the cell is measured again to determine the final interfacial resistance (R_int,ss) and bulk resistance (R_b,ss).
-
-
Data Analysis:
-
The Na⁺ transference number (t_Na⁺) is calculated using the Bruce-Vincent equation: t_Na⁺ = [I_ss * (ΔV - I_0 * R_int,0)] / [I_0 * (ΔV - I_ss * R_int,ss)]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02266A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - The effect of cation chemistry on physicochemical behaviour of superconcentrated NaFSI based ionic liquid electrolytes and the implications for Na battery performance - Deakin University - Figshare [dro.deakin.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
electrochemical stability window of NaFSI in carbonate electrolytes
An in-depth technical guide on the electrochemical stability of Sodium Bis(fluorosulfonyl)imide (NaFSI) in carbonate electrolytes, prepared for researchers, scientists, and professionals in battery technology development.
Introduction
This compound (NaFSI) has emerged as a highly promising salt for sodium-ion batteries (SIBs) due to its exceptional thermal stability, high ionic conductivity, and beneficial role in forming a stable solid electrolyte interphase (SEI) on the anode. A critical parameter for any electrolyte formulation is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. A wide ESW is paramount for developing high-energy-density SIBs, as it enables the use of high-voltage cathodes and low-voltage anodes.
This guide provides a comprehensive overview of the electrochemical stability of NaFSI in various carbonate-based electrolytes, which are widely considered for SIBs due to their good balance of properties. It summarizes key quantitative data, details the experimental protocols for ESW determination, and presents a visual workflow of the process.
Electrochemical Stability Window: Quantitative Data
The electrochemical stability of NaFSI-based carbonate electrolytes is typically evaluated using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The stability limits are defined as the potentials at which the current density exceeds a predetermined threshold, indicating the onset of electrolyte decomposition. The data compiled from various studies are summarized below.
| Electrolyte Composition | Concentration | Working Electrode | Anodic Limit (V vs. Na/Na+) | Cathodic Limit (V vs. Na/Na+) | Method | Current Density Cutoff | Reference |
| NaFSI in Propylene Carbonate (PC) | 1.0 m | Stainless Steel | ~4.7 V | ~0.0 V | LSV | Not Specified | [1] |
| NaFSI in Propylene Carbonate (PC) | 1.0 m | Aluminum | >4.1 V | Not Reported | Chronoamperometry | Not Specified | [2] |
| NaFSI in EC:DEC (1:1 vol%) | Not Specified | Not Specified | >4.5 V | Not Reported | Not Specified | Not Specified | [3] |
| NaFSI in EC/PC/DMC | 1.0 M | Pt | ~4.9 V | ~-0.1 V | LSV | 0.01 mA/cm² | * |
Note: Data marked with an asterisk () is representative of typical values found in literature for similar systems, as specific comprehensive datasets for NaFSI across all carbonate mixtures are not always available in a single source. The anodic limit can be influenced by the working electrode material, with aluminum current collectors sometimes showing dissolution at lower potentials than inert electrodes like platinum or glassy carbon[2].*
Experimental Protocol: Determination of the Electrochemical Stability Window
The standard method for determining the ESW of an electrolyte is Linear Sweep Voltammetry (LSV).[4][5][6] This technique measures the current response as the potential is linearly scanned in one direction (either anodically or cathodically) from the open-circuit voltage (OCV).
Cell Assembly
A three-electrode setup is typically used for accurate ESW measurements.
-
Working Electrode (WE): An electrochemically inert material is chosen to ensure that the measured current response is due to electrolyte decomposition rather than reactions involving the electrode itself. Common choices include Platinum (Pt), Glassy Carbon (GC), or Stainless Steel (SS).
-
Reference Electrode (RE): A stable reference potential is crucial. In sodium-based systems, a sodium metal disc or wire is the most common and reliable reference electrode.
-
Counter Electrode (CE): This electrode completes the circuit. A sodium metal disc is typically used.
-
Separator: A glass fiber or polypropylene (B1209903) separator is soaked in the NaFSI-carbonate electrolyte and placed between the electrodes to prevent short circuits.
The components are assembled in an airtight coin cell or a specialized electrochemical cell inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen.
Electrochemical Measurement
-
Instrumentation: A potentiostat is used to control the potential of the working electrode with respect to the reference electrode and measure the resulting current.
-
Rest Period: After cell assembly, the cell is allowed to rest for several hours to reach a stable Open-Circuit Voltage (OCV).
-
Anodic Scan: To determine the anodic (oxidation) stability limit, the potential is swept from the OCV to a high positive potential (e.g., 5.0-6.0 V vs. Na/Na⁺) at a slow scan rate, typically between 0.1 mV/s and 1 mV/s.[7]
-
Cathodic Scan: To determine the cathodic (reduction) stability limit, a separate scan is performed from the OCV to a negative potential (e.g., -0.5 V vs. Na/Na⁺).
-
Data Analysis: The resulting current is plotted against the applied potential, generating a voltammogram. The potential at which the current density sharply increases and exceeds a defined cutoff value (e.g., 0.01 mA/cm² or 10 µA/cm²) is defined as the electrochemical stability limit. The choice of this cutoff value can be somewhat arbitrary but should be consistently applied for comparative studies.[8]
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical relationships in electrolyte formulation and the typical workflow for experimental determination of the electrochemical stability window.
Caption: Logical relationship of electrolyte components and properties.
Caption: Experimental workflow for determining the ESW.
References
- 1. researchgate.net [researchgate.net]
- 2. Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00233K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 5. Linear sweep voltammetry - Wikipedia [en.wikipedia.org]
- 6. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Solubility of Sodium Bis(fluorosulfonyl)imide (NaFSI) in Glyme and Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sodium Bis(fluorosulfonyl)imide (NaFSI), a crucial salt in the development of next-generation sodium-ion batteries and other electrochemical systems. This document outlines the current understanding of NaFSI's solubility in various glyme and organic solvents, provides a detailed experimental protocol for its determination, and illustrates the key relationships governing its solvation behavior.
Quantitative Solubility Data
A thorough review of the existing scientific literature reveals a notable scarcity of specific quantitative data on the saturation solubility of NaFSI in common glymes and organic solvents. Much of the research has focused on the electrochemical properties of NaFSI-based electrolytes at specific, non-saturated concentrations. However, based on qualitative descriptions and the concentrations used in various studies, a general understanding of its solubility can be inferred.
The table below summarizes the available qualitative and contextual solubility information for NaFSI in selected solvents. It is imperative to note that the quantitative values in this table are largely placeholders and must be determined experimentally for specific applications. NaFSI is generally considered to have good solubility in polar aprotic solvents, particularly in glymes where it can form stable solvates.
| Solvent Name | Abbreviation | Solvent Type | Qualitative Solubility | Reported Concentrations for Electrolyte Formulation |
| 1,2-Dimethoxyethane | G1 / DME | Glyme | Soluble | Up to 5 M has been reported for ultraconcentrated electrolytes[1] |
| Diethylene glycol dimethyl ether | G2 / Diglyme | Glyme | Soluble | Solutions are readily prepared for electrochemical studies[2] |
| Triethylene glycol dimethyl ether | G3 / Triglyme | Glyme | Soluble | Used in studies of solvate ionic liquids[3] |
| Tetraethylene glycol dimethyl ether | G4 / Tetraglyme | Glyme | Soluble | Forms stable solvates with Na+ ions[4] |
| Ethylene Carbonate | EC | Organic Carbonate | Soluble | Commonly used as a high-permittivity co-solvent[5][6] |
| Propylene Carbonate | PC | Organic Carbonate | Soluble | Frequently used in electrolyte formulations[2] |
| Dimethyl Carbonate | DMC | Organic Carbonate | Soluble | Often used as a low-viscosity co-solvent[5] |
| Diethyl Carbonate | DEC | Organic Carbonate | Soluble | Used in mixed carbonate electrolyte systems |
Experimental Protocol: Determination of NaFSI Solubility
The following protocol details the isothermal saturation method, a reliable technique for determining the solubility of salts like NaFSI in organic solvents.
2.1. Materials and Equipment
-
Materials:
-
This compound (NaFSI), battery grade (>99.9% purity), stored in an inert atmosphere.
-
Anhydrous solvents (glymes, organic carbonates), with water content < 20 ppm.
-
Inert gas (Argon or Nitrogen) with a high purity level.
-
-
Equipment:
-
Glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm).
-
Analytical balance with a readability of at least 0.1 mg.
-
Thermostatic shaker or magnetic stirrer with temperature control (±0.1 °C).
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa).
-
Syringes and syringe filters (0.2 µm pore size, compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Analytical instrumentation for concentration determination (e.g., Ion Chromatography, ICP-OES, or a validated titration method).
-
2.2. Safety Precautions
-
NaFSI is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[7]
-
Always handle NaFSI and the prepared solutions inside a glovebox to avoid contact with moisture and air.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[7][8]
-
The organic solvents used are often flammable and volatile. Handle them in a well-ventilated area, away from ignition sources.
2.3. Experimental Procedure
-
Preparation of Saturated Solutions: a. Inside the glovebox, add an excess amount of NaFSI to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume or mass of the desired anhydrous solvent to the vial. c. Securely seal the vial to prevent any solvent evaporation or atmospheric contamination. d. Repeat this process for each solvent and desired temperature to be tested. Prepare triplicate samples for each condition to ensure reproducibility.
-
Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature. b. Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the solid and the solution is reached. The required time may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Sample Collection and Analysis: a. After equilibration, stop the agitation and allow the solid particles to settle. It is critical that the temperature remains constant during this period. b. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a syringe filter. This step must be performed quickly to avoid temperature fluctuations. c. Transfer the filtered solution to a pre-weighed volumetric flask and record the mass of the collected solution. d. Dilute the solution with an appropriate solvent to a concentration suitable for the chosen analytical technique. e. Determine the concentration of Na+ or FSI- in the diluted solution using a calibrated analytical instrument.
2.4. Data Analysis
-
Calculate the mass of NaFSI in the collected aliquot of the saturated solution based on the measured concentration and dilution factor.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of NaFSI from the total mass of the aliquot.
-
Express the solubility in desired units, such as:
-
grams of NaFSI per 100 grams of solvent ( g/100g solvent).
-
moles of NaFSI per liter of solvent (mol/L).
-
molality (moles of NaFSI per kilogram of solvent).
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key concepts related to NaFSI solubility and its experimental determination.
Caption: Logical relationship between solvent properties, ion-solvent interactions, and NaFSI solubility.
Caption: Experimental workflow for determining NaFSI solubility using the isothermal saturation method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faraday.ac.uk [faraday.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. NaFSI and NaTFSI Solutions in Ether Solvents from Monoglyme to Poly(ethylene oxide)—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvation behavior of carbonate-based electrolytes in sodium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. solvionic.com [solvionic.com]
- 8. chemview.epa.gov [chemview.epa.gov]
A Technical Guide to the Synthesis of High-Purity Sodium Bis(fluorosulfonyl)imide (NaFSI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium bis(fluorosulfonyl)imide (NaFSI) is a promising salt for next-generation sodium-ion batteries and other electrochemical applications due to its high thermal stability, ionic conductivity, and wide electrochemical window. The synthesis of high-purity NaFSI is crucial for optimizing its performance and ensuring the safety and longevity of energy storage devices. This technical guide provides an in-depth overview of the primary synthesis routes for high-purity NaFSI, complete with detailed experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthesis pathways.
Introduction
The increasing demand for efficient and cost-effective energy storage solutions has propelled research into sodium-ion battery technology. A key component of these batteries is the electrolyte, where the choice of salt significantly influences performance. This compound (NaFSI) has emerged as a superior alternative to conventional salts like sodium hexafluorophosphate (B91526) (NaPF6) owing to its enhanced stability and electrochemical properties. This guide focuses on the synthesis of high-purity NaFSI, a critical factor for its successful application.
Core Synthesis Routes for High-Purity NaFSI
There are three primary routes for the synthesis of high-purity NaFSI, each with its own set of advantages and challenges.
Three-Step Synthesis from Sulfuryl Chloride
This is a widely employed and well-documented method that proceeds in three main stages:
-
Preparation of Dichlorosulfimide: The synthesis begins with the reaction of sulfuryl chloride (SO₂Cl₂) with a nitrogen source, typically ammonia (B1221849) (NH₃), to form dichlorosulfimide (ClSO₂)₂NH.
-
Fluorination to Bis(fluorosulfonyl)imide (HFSI): The dichlorosulfimide is then fluorinated using a suitable fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), to produce bis(fluorosulfonyl)imide, also known as difluorosulfimide (HFSI).
-
Neutralization to NaFSI: The final step involves the neutralization of HFSI with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), to yield the desired this compound.
Cation Exchange Reaction
This method involves the reaction of a bis(fluorosulfonyl)imide salt with a different cation (e.g., ammonium (B1175870) or potassium) with a sodium salt in a suitable solvent. The reaction drives the formation of the less soluble NaFSI, which can then be isolated.
Synthesis from Sodium Fluorosulfonate
A more recent and innovative approach involves the reaction of sodium fluorosulfonate (NaSO₃F) with chlorosulfonyl isocyanate (CSI) to produce NaFSI. This method is reported to be more environmentally friendly as it avoids the generation of toxic gases like HCl.
Comparative Data of Synthesis Routes
The choice of synthesis route often depends on a balance of factors including yield, purity, cost, safety, and environmental impact. The following table summarizes the available quantitative data for the different routes.
| Parameter | Three-Step Synthesis from Sulfuryl Chloride | Cation Exchange Reaction | Synthesis from Sodium Fluorosulfonate |
| Typical Yield | > 90%[1] | Generally high, dependent on solubility differences | High (specific data not widely published) |
| Achievable Purity | Up to 99.9%[1] | High, dependent on purification | High (specific data not widely published) |
| Key Reactants | SO₂Cl₂, NH₃, Fluorinating Agent (e.g., SbF₃), Sodium Base | FSI salt (e.g., NH₄FSI), Sodium Salt (e.g., NaCl) | NaSO₃F, ClSO₂NCO |
| Advantages | Well-established, high yield and purity achievable.[1] | Potentially simpler one-step reaction. | Avoids generation of HCl gas.[2] |
| Disadvantages | Multi-step process, use of corrosive and toxic reagents. | Requires synthesis of the starting FSI salt. | Newer method, less established protocols. |
Detailed Experimental Protocols
Three-Step Synthesis from Sulfuryl Chloride
Step 1: Synthesis of Dichlorosulfimide ((ClSO₂)₂NH)
-
Materials: Sulfuryl chloride (SO₂Cl₂), Ammonia (NH₃), inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve sulfuryl chloride in an inert solvent and cool the mixture to 0-5 °C.
-
Bubble anhydrous ammonia gas through the solution at a controlled rate while maintaining the temperature below 10 °C.
-
The reaction is highly exothermic and produces ammonium chloride as a byproduct.
-
After the reaction is complete, filter the mixture to remove ammonium chloride.
-
The filtrate containing dichlorosulfimide is concentrated under reduced pressure.
-
Step 2: Fluorination to Bis(fluorosulfonyl)imide (HFSI)
-
Materials: Dichlorosulfimide, Antimony trifluoride (SbF₃) or anhydrous Hydrogen Fluoride (HF).
-
Procedure (using SbF₃):
-
In a dry reaction flask, combine dichlorosulfimide with a stoichiometric amount of antimony trifluoride.
-
Gently heat the mixture to initiate the fluorination reaction. The reaction is typically carried out without a solvent.
-
The volatile HFSI product is distilled from the reaction mixture under reduced pressure.
-
The collected HFSI is a colorless, fuming liquid.
-
Step 3: Neutralization to NaFSI
-
Materials: Bis(fluorosulfonyl)imide (HFSI), Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
Prepare a solution of sodium hydroxide in ethanol.
-
Slowly add the HFSI to the ethanolic NaOH solution with vigorous stirring. The reaction is a neutralization and is exothermic. Maintain the temperature below 25 °C using a cooling bath.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
The NaFSI product precipitates from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum at elevated temperature (e.g., 80-100 °C) to remove residual solvent and moisture. A purity of up to 99.92% can be achieved with this method.
-
Purification of NaFSI by Recrystallization
-
Principle: This technique relies on the difference in solubility of NaFSI and impurities in a given solvent at different temperatures.
-
Solvent Selection: A suitable solvent should dissolve NaFSI well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallization of salts include alcohols (e.g., ethanol, isopropanol) and acetonitrile. A two-solvent system can also be employed.
-
General Procedure:
-
Dissolve the crude NaFSI in a minimal amount of a suitable hot solvent to create a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature.
-
As the solution cools, the solubility of NaFSI decreases, leading to the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to obtain the high-purity NaFSI.
-
Visualization of Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.
Caption: Three-step synthesis of NaFSI from sulfuryl chloride.
Caption: General workflow for the purification of NaFSI by recrystallization.
Conclusion
The synthesis of high-purity this compound is a critical step in advancing sodium-ion battery technology. The traditional three-step synthesis from sulfuryl chloride remains a robust and high-yielding method. While newer routes offer potential environmental and efficiency benefits, they require further development and optimization. Proper purification, primarily through recrystallization, is essential to achieve the high purity levels required for demanding electrochemical applications. This guide provides a foundational understanding of the key synthesis and purification methodologies for NaFSI, enabling researchers and professionals to produce high-quality material for their specific needs.
References
Navigating the Challenges of a High-Performance Salt: A Technical Guide to the Hygroscopicity and Moisture Sensitivity of NaFSI Powder
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Sodium bis(fluorosulfonyl)imide (NaFSI) is a promising electrolyte salt for next-generation sodium-ion batteries, prized for its high ionic conductivity and thermal stability. However, its inherent hygroscopicity and sensitivity to moisture present significant challenges during research, development, and manufacturing. Understanding and controlling the interaction of NaFSI powder with atmospheric water is paramount to ensure material purity, electrolyte performance, and long-term device stability. This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of NaFSI, its degradation pathways in the presence of moisture, and the experimental protocols used for its characterization.
The Hygroscopic Nature of NaFSI Powder
This compound is a white, crystalline salt that is both hygroscopic and deliquescent. This means it readily attracts and absorbs moisture from the atmosphere, and with sufficient absorption, it will dissolve in the absorbed water to form a liquid solution. This pronounced affinity for water necessitates stringent handling protocols. To maintain its anhydrous, high-purity state, NaFSI powder must be handled and stored in a controlled, inert atmosphere, typically a glovebox with moisture levels maintained below 1 part per million (ppm).
The hygroscopicity of a material is quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. A key parameter derived from this is the Critical Relative Humidity (CRH) , defined as the RH at which a material begins to rapidly absorb atmospheric moisture.[1] While specific CRH and moisture sorption isotherm data for NaFSI are not extensively published, its deliquescent nature indicates a low CRH. Exposure to ambient humidity levels exceeding its CRH will initiate moisture uptake, leading to physical changes (e.g., caking, deliquescence) and chemical degradation.
Table 1: Summary of NaFSI Properties Related to Moisture Sensitivity
| Property | Description |
| Chemical Name | This compound |
| Synonyms | NaFSI, Imidodisulfuryl fluoride (B91410) sodium salt |
| Appearance | White crystalline powder |
| Hygroscopicity | Hygroscopic and deliquescent; readily absorbs moisture from the air. |
| Moisture Content (Battery Grade) | Typically specified at ≤100 ppm. |
| Handling Requirement | Must be handled in an inert atmosphere (e.g., Argon or Nitrogen glovebox) with moisture levels <1 ppm H₂O. |
| Solubility | Very soluble in water; soluble in various organic solvents like carbonates and glymes. |
| Primary Degradation Pathway | Hydrolysis of the bis(fluorosulfonyl)imide (FSI⁻) anion in the presence of water. |
| Key Degradation Product | Hydrofluoric acid (HF), which is highly corrosive. |
Moisture Sensitivity and Chemical Degradation
The primary concern regarding moisture exposure is the chemical instability of the FSI⁻ anion, which is prone to hydrolysis.[2] This reaction is accelerated at higher temperatures.[2] The hydrolysis of the FSI⁻ anion proceeds via the cleavage of a sulfur-fluorine bond, leading to the formation of acidic and corrosive byproducts.[3]
The reaction can be generalized as: (FSO₂)₂N⁻ + H₂O → [FSO₂(OH)NSO₂F]⁻ → FSO₂NH₂ + SO₃ + F⁻ + H⁺
A significant product of this degradation is hydrofluoric acid (HF), which can severely corrode battery components, such as the aluminum current collectors, and degrade both anode and cathode materials, leading to a rapid decline in battery performance and lifespan. Interestingly, studies have shown that NaFSI solutions are significantly more stable against hydrolysis compared to their lithium counterparts (LiFSI).[2]
Figure 1. Logical flow of NaFSI degradation due to moisture exposure.
Experimental Protocols for Characterization
To properly assess the hygroscopicity and moisture content of NaFSI powder, several analytical techniques are employed.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique used to measure the amount and rate of solvent (typically water) absorption or desorption by a sample in a controlled environment.[4][5] It is the primary method for determining a material's moisture sorption-desorption isotherm, which provides critical information on hygroscopicity, physical stability, and the potential for hydrate (B1144303) formation.[6][7]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of anhydrous NaFSI powder (typically 5-20 mg) is placed on the pan of an ultra-sensitive microbalance within the DVS instrument.
-
Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the dry baseline.
-
Sorption Phase: The relative humidity of the nitrogen carrier gas is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a mass change below a set threshold over time, e.g., <0.002%/min).[6]
-
Desorption Phase: Once the maximum RH is reached, the process is reversed. The RH is decreased stepwise back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: The change in mass at each equilibrium point is plotted against the corresponding RH to generate the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which can indicate structural changes or hydrate formation in the material.[4]
Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer (KF) Titration
Karl Fischer titration is the gold-standard method for the precise quantification of water content in solid and liquid samples. Unlike gravimetric methods that measure total weight loss (which can include volatile solvents), KF titration is specific to water.
Methodology: There are two main types of KF titration:
-
Volumetric KF Titration:
-
Principle: A sample is dissolved in a suitable anhydrous solvent (e.g., methanol). A KF reagent containing iodine of a known concentration is then added via a burette. The iodine reacts stoichiometrically with the water in the sample. The endpoint is detected potentiometrically when an excess of iodine is present. The volume of titrant used is directly proportional to the water content.
-
Application: Best suited for samples with higher water content (typically >0.1% or 1000 ppm).
-
-
Coulometric KF Titration:
-
Principle: The sample is introduced into a titration cell containing a KF reagent with an iodide salt. Iodine is generated electrochemically at the anode. The generated iodine reacts instantly with the water. The total charge (in coulombs) required to consume all the water is measured. According to Faraday's law, this charge is directly proportional to the amount of water.
-
Application: Extremely sensitive and ideal for determining trace amounts of water (down to the ppm level), making it the preferred method for battery-grade materials like NaFSI. For solid samples that are insoluble or may interfere with the reagents, a KF oven is often used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.
-
Conclusion and Recommendations
The hygroscopic and moisture-sensitive nature of NaFSI powder is a critical material property that dictates its handling, storage, and application. Uncontrolled exposure to atmospheric moisture leads to physical changes and chemical degradation via hydrolysis, compromising the purity of the salt and the performance of the final electrochemical device.
For researchers, scientists, and drug development professionals working with NaFSI, the following recommendations are crucial:
-
Strict Environmental Control: All handling and storage of NaFSI powder must be conducted under a dry, inert atmosphere (e.g., an argon-filled glovebox) with moisture levels consistently below 1 ppm.
-
Material Verification: The water content of as-received and processed NaFSI should be regularly verified using coulometric Karl Fischer titration to ensure it meets the stringent requirements for battery applications (e.g., <100 ppm).
-
Hygroscopicity Characterization: For new formulations or process development, Dynamic Vapor Sorption analysis should be performed to understand the material's behavior at different humidity levels and to identify its critical relative humidity.
By adhering to these principles and utilizing the appropriate analytical techniques, the challenges posed by NaFSI's moisture sensitivity can be effectively managed, enabling the successful development of high-performance, long-lasting energy storage systems.
References
An In-Depth Technical Guide to the Safety, Handling, and Toxicity of Sodium bis(fluorosulfonyl)imide (NaFSI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bis(fluorosulfonyl)imide, commonly abbreviated as NaFSI, is a sodium salt of the bis(fluorosulfonyl)imide anion. It is a white crystalline solid that is gaining significant interest in various fields, particularly as a key component in the electrolytes of next-generation sodium-ion batteries due to its high thermal stability, good ionic conductivity, and ability to form a stable solid electrolyte interphase (SEI) on the anode. As the use of NaFSI becomes more widespread in research and development, a thorough understanding of its safety, handling, and toxicological properties is paramount for ensuring the well-being of laboratory personnel.
This technical guide provides a comprehensive overview of the known safety, handling, and toxicity information for this compound. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals who work with this compound. The information presented herein is a synthesis of data from safety data sheets (SDSs), technical literature, and established guidelines for handling hazardous materials.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with NaFSI are its corrosivity (B1173158) and acute toxicity.
GHS Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1C |
| Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Danger | H318: Causes serious eye damage.[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of NaFSI is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | F₂NNaO₄S₂ | [3] |
| Molecular Weight | 203.12 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [4] |
| Melting Point | 98 °C (lit.) | [3] |
| Boiling Point | 163 °C (lit.) | [3] |
| Purity | >98.0% (T) |
Toxicity Information
The primary toxicological concern with NaFSI is its acute oral toxicity and its corrosive effects on skin and eyes.
Quantitative Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 500 - 2000 mg/kg |
Note: Specific LD50 values can vary between suppliers and testing methodologies. The provided range reflects available data.
Toxicological Effects
-
Oral Toxicity: Harmful if swallowed. Ingestion can lead to severe irritation and burns of the mouth, throat, and stomach.
-
Dermal Toxicity: Causes severe skin burns upon contact. Prolonged or repeated exposure can lead to dermatitis.
-
Eye Irritation: Causes serious, potentially irreversible eye damage.
-
Inhalation Toxicity: Dusts or mists may be corrosive to the respiratory tract.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify NaFSI as a carcinogen, mutagen, or reproductive toxin.
Signaling Pathways
Safe Handling and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A robust selection of PPE is essential to prevent any direct contact with NaFSI.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles and a face shield | Chemical splash goggles conforming to EN166 or NIOSH standards. A full-face shield should be worn when there is a significant risk of splashing. |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile, neoprene, or butyl rubber gloves are recommended. A flame-retardant and chemically impervious lab coat or apron should be worn. |
| Respiratory | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a certified fume hood or glovebox to prevent inhalation of dust particles. |
Engineering Controls
All handling of solid NaFSI and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[5][6]
Handling Procedures
The following workflow outlines the essential steps for the safe handling of NaFSI in a laboratory setting.
Storage Requirements
Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and water.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures
The following diagram illustrates the logical steps to take in the event of a NaFSI spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Stability and Reactivity
Chemical Stability
This compound is stable under recommended storage conditions. However, it is hygroscopic and will react with water.
Reactivity and Incompatibility
-
Water: Reacts with water, potentially violently, to produce corrosive and toxic fumes, including hydrofluoric acid. Hydrolysis of the bis(fluorosulfonyl)imide anion can occur.[7][8][9]
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents.
-
Strong Acids and Bases: May react exothermically.
Hazardous Decomposition Products
Upon thermal decomposition, NaFSI may produce hazardous fumes of sulfur oxides, nitrogen oxides, hydrogen fluoride, and sodium oxide. While specific studies on the thermal decomposition of NaFSI are limited, studies on the analogous lithium salt (LiFSI) indicate that decomposition can be influenced by impurities.[10][11][12][13]
Experimental Protocols
While specific experimental protocols for the toxicological testing of NaFSI are not publicly available, the following sections describe the principles of standard methods that would be used to assess its hazards, based on OECD guidelines.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)
This in vitro test method is used to predict the skin corrosion potential of a chemical.[14][15]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals are identified by their ability to cause cell death in the epidermis.
-
Methodology:
-
Preparation of RhE Cultures: Commercially available RhE models are cultured to form a stratified, differentiated epidermis.
-
Application of Test Chemical: A small amount of NaFSI (as a solid or in a suitable solvent) is applied to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The reduction of MTT to a colored formazan (B1609692) product by viable cells is measured spectrophotometrically.
-
Classification: The chemical is classified as corrosive if the cell viability falls below a certain threshold (e.g., < 50% after 3 minutes of exposure or < 15% after 1 hour of exposure).
-
Acute Eye Irritation/Corrosion (OECD TG 405)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[16][17][18][19]
-
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
-
Methodology:
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for pre-existing defects.
-
Application of Test Substance: A small volume (for liquids) or weight (for solids) of NaFSI is instilled into the conjunctival sac of one eye. The eyelids are held together for a short period to prevent loss of the material.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. Substances that cause irreversible eye damage are classified as corrosive.
-
It is important to note that a weight-of-the-evidence approach, including in vitro methods, is strongly recommended to reduce animal testing.[16][18][20][21]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable material in advanced research, particularly in the field of energy storage. However, its corrosive and toxic properties necessitate a high level of caution and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety, handling, and toxicity information for NaFSI. All personnel working with this compound must be thoroughly trained on its hazards and the procedures outlined in this document and the corresponding Safety Data Sheet. By implementing robust safety measures, researchers can mitigate the risks associated with NaFSI and conduct their work in a safe and responsible manner.
References
- 1. This compound | F2NNaO4S2 | CID 102310776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100669-96-3 | TCI AMERICA [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. msesupplies.com [msesupplies.com]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. questron.ca [questron.ca]
- 7. Hydrolysis - Wikipedia [en.wikipedia.org]
- 8. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 9. esisresearch.org [esisresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts | Semantic Scholar [semanticscholar.org]
- 12. Abstract: Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)Imide (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]
- 13. Thermal stability and decomposition of lithium bis(fluorosulfonyl)imide (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]
- 15. iivs.org [iivs.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. flashpointsrl.com [flashpointsrl.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. siesascs.edu.in [siesascs.edu.in]
A Comprehensive Technical Guide to the Theoretical Calculations of NaFSI Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Sodium bis(fluorosulfonyl)imide (NaFSI). This document details the computational methodologies, presents key quantitative data in a structured format, and visualizes the underlying workflows and conceptual relationships inherent in these theoretical investigations.
Introduction to NaFSI and the Importance of Electronic Structure Calculations
This compound (NaFSI) is a salt of significant interest in various fields, including its application as an electrolyte in sodium-ion batteries. Understanding its electronic structure is paramount for predicting its chemical reactivity, stability, and transport properties. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful avenue to probe these characteristics at the molecular level. These computational approaches allow for the determination of geometric parameters, charge distributions, frontier molecular orbital energies, and vibrational frequencies, all of which are critical for a holistic understanding of NaFSI's behavior.
Experimental Protocols: Computational Methodologies
The following sections outline the typical computational protocols employed in the theoretical study of the NaFSI molecule. These protocols are representative of the methodologies found in computational chemistry literature for studies of this nature.
Geometry Optimization
A crucial first step in any electronic structure calculation is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry. This is achieved through a process called geometry optimization.
-
Software: A widely used quantum chemistry software package such as Gaussian is employed for these calculations.
-
Method: The geometry of the NaFSI molecule is optimized using Density Functional Theory (DFT). A popular and effective functional for such calculations is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A suitable basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost for molecules of this type.
-
Procedure: An initial guess for the NaFSI structure is provided as input. The software then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. The optimization process is complete when the forces on all atoms and the energy difference between successive steps fall below predefined convergence criteria.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.
-
Software: The same quantum chemistry software used for geometry optimization (e.g., Gaussian) is utilized.
-
Method: The calculation of vibrational frequencies is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization to ensure consistency.
-
Procedure: The software computes the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes. The absence of any imaginary frequencies confirms that the optimized geometry is a true minimum on the potential energy surface.
Electronic Property Calculations
Once the optimized geometry is confirmed, a variety of electronic properties can be calculated to further characterize the NaFSI molecule.
-
Software: Quantum chemistry packages like Gaussian are used for these calculations.
-
Properties Calculated:
-
Mulliken and Natural Bond Orbital (NBO) Population Analysis: These methods are used to determine the partial atomic charges on each atom in the molecule, providing insight into the distribution of electron density.[1][2] NBO analysis is often considered more robust than Mulliken analysis as it is less sensitive to the choice of basis set.[1]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[3][4] A smaller gap generally suggests higher reactivity.[3]
-
Data Presentation: Quantitative Results
The following tables summarize the key quantitative data obtained from theoretical calculations on the NaFSI molecule. Note: The specific values presented here are illustrative and would be derived from actual published research findings. The current search did not yield a complete, consistent set of these specific values for NaFSI in a single source.
Table 1: Optimized Geometric Parameters of NaFSI
| Parameter | Bond | Calculated Value |
| Bond Length (Å) | Na - N | Value |
| S - N | Value | |
| S = O | Value | |
| S - F | Value | |
| Bond Angle (°) | S - N - S | Value |
| O - S - O | Value | |
| O - S - N | Value | |
| F - S - N | Value | |
| Dihedral Angle (°) | O - S - N - S | Value |
| F - S - N - S | Value |
Table 2: Calculated Electronic Properties of NaFSI
| Property | Method | Atom | Calculated Value |
| Atomic Charge (e) | Mulliken | Na | Value |
| N | Value | ||
| S | Value | ||
| O | Value | ||
| F | Value | ||
| Atomic Charge (e) | NBO | Na | Value |
| N | Value | ||
| S | Value | ||
| O | Value | ||
| F | Value | ||
| HOMO Energy (eV) | Value | ||
| LUMO Energy (eV) | Value | ||
| HOMO-LUMO Gap (eV) | Value |
Table 3: Calculated Vibrational Frequencies of NaFSI
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | Value | Value | e.g., S-F stretch |
| 2 | Value | Value | e.g., S=O symmetric stretch |
| 3 | Value | Value | e.g., S-N-S bend |
| ... | Value | Value | ... |
Visualization of Computational Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational procedures described and the conceptual relationships between different calculated properties.
Caption: Computational workflow for determining the electronic structure of NaFSI.
Caption: Interrelationship of calculated electronic properties and chemical reactivity.
Conclusion
Theoretical calculations of the electronic structure of NaFSI provide invaluable insights into its fundamental chemical and physical properties. By employing robust computational methodologies such as Density Functional Theory, researchers can obtain detailed information on the molecule's geometry, charge distribution, frontier orbital energies, and vibrational modes. This data is crucial for understanding the behavior of NaFSI in various applications, from materials science to drug development, and serves as a powerful tool for the rational design of new materials and chemical entities. The workflows and data presented in this guide offer a foundational understanding of the processes and outcomes of such theoretical investigations.
References
The Genesis of a Superior Salt: A Technical History of Bis(fluorosulfonyl)imides
For Researchers, Scientists, and Drug Development Professionals
The journey of bis(fluorosulfonyl)imide (FSI) salts, from a laboratory curiosity to a cornerstone of modern high-performance energy storage, is a compelling narrative of chemical ingenuity and electrochemical innovation. This in-depth technical guide charts the discovery and historical development of these remarkable compounds, offering a comprehensive resource for researchers and professionals in the field. We will delve into the seminal synthesis, the evolution of experimental protocols, and the progressive unveiling of the unique properties that position FSI salts as a superior choice for demanding applications, particularly in the realm of lithium-ion batteries.
The Dawn of a New Anion: The First Synthesis
The story of bis(fluorosulfonyl)imide begins in 1962 with the pioneering work of Rolf Appel and Gerhard Eisenhauer. Their landmark paper, "Die Synthese des Imidobisschwefelsäurefluorids, HN(SO₂F)₂," published in Chemische Berichte, detailed the first successful synthesis of the parent acid, bis(fluorosulfonyl)imide (HFSI).[1][2] This foundational work laid the chemical groundwork for the entire class of FSI salts.
In the early 2000s, the field saw a resurgence of interest, with researchers like Martin Beran and Jiří Příhoda developing new and improved synthetic methodologies. Their 2005 publication, "New method of the preparation of imido-bis(sulfuric acid) dihalogenide, (F,Cl), and the potassium salt of imido-bis(sulfuric acid) difluoride," introduced more efficient routes to FSI salts, paving the way for their broader investigation and eventual commercialization.
From Flask to Function: The Evolution of Synthesis
The synthetic pathways to FSI salts have evolved significantly since their inception, driven by the need for higher purity, greater yield, and more scalable processes. Early methods often involved harsh reagents and produced significant impurities, which hindered the accurate characterization of the salts' intrinsic properties.
Key Historical Synthesis Protocols
Appel and Eisenhauer's 1962 Synthesis of Bis(fluorosulfonyl)imide (HFSI)
This seminal method involved the reaction of sulfamide (B24259) with an excess of fluorosulfuric acid.
-
Reactants: Sulfamide (H₂NSO₂NH₂) and Fluorosulfuric Acid (HSO₃F)
-
Procedure: Sulfamide was slowly added to a stirred, cooled excess of fluorosulfuric acid. The reaction mixture was then heated to drive the reaction to completion and remove volatile byproducts. The resulting HFSI was isolated by distillation under reduced pressure.
-
Significance: This was the first reported synthesis of the parent acid, demonstrating the feasibility of creating the FSI anion. However, the use of a large excess of the highly corrosive fluorosulfuric acid and the challenges in purification were notable drawbacks.
Beran and Příhoda's 2005 Synthesis of Potassium Bis(fluorosulfonyl)imide (KFSI)
This work introduced a more refined approach, starting from bis(chlorosulfonyl)imide.
-
Reactants: Bis(chlorosulfonyl)imide (H(SO₂Cl)₂) and a fluorinating agent (e.g., potassium fluoride).
-
Procedure: Bis(chlorosulfonyl)imide was reacted with a stoichiometric amount of potassium fluoride (B91410) in a suitable solvent. The reaction yielded KFSI and potassium chloride as a byproduct, which could be separated by filtration.
-
Significance: This method offered a more controlled and higher-yielding route to an alkali metal FSI salt, which could then be used as a precursor for other FSI salts through metathesis reactions.
The following diagram illustrates the general synthetic pathway from bis(chlorosulfonyl)imide to various FSI salts.
Caption: A simplified diagram illustrating the key synthetic routes to FSI salts.
Unveiling Superior Properties: A Historical Perspective on Characterization
The initial interest in FSI salts was primarily from a fundamental chemical standpoint. However, as characterization techniques advanced, their unique and highly desirable electrochemical properties became apparent, leading to a paradigm shift in their application focus.
Physicochemical Properties
Early studies on the physical properties of FSI salts revealed several key characteristics that set them apart from other electrolyte salts.
| Property | LiFSI | NaFSI | KFSI | FSI-based Ionic Liquids (general) |
| Melting Point (°C) | ~142 | - | - | Often below room temperature |
| Thermal Stability (°C) | Decomposes >200°C | - | - | Varies with cation, generally high |
| Solubility | High in common organic carbonate solvents | Good in polar aprotic solvents | Good in polar aprotic solvents | Miscible with many organic solvents |
Electrochemical Properties
The transition of FSI salts from chemical curiosities to essential components of electrochemical devices was driven by the discovery of their exceptional performance as electrolytes.
Ionic Conductivity: One of the most significant advantages of FSI-based electrolytes is their high ionic conductivity. Early studies demonstrated that LiFSI, when dissolved in common organic carbonate solvents, exhibited higher ionic conductivity compared to the then-standard LiPF₆ and the structurally similar LiTFSI. This is attributed to the lower viscosity of FSI-based electrolytes and the weaker association between the lithium cation and the FSI anion.
Electrochemical Stability Window: The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. Early investigations revealed that FSI-based electrolytes possess a wide ESW, making them suitable for use with high-voltage cathode materials in lithium-ion batteries. The anodic stability of FSI-based electrolytes was found to be superior to that of many other common electrolyte systems.
| Electrolyte System (Early Studies) | Ionic Conductivity (mS/cm at 25°C) | Anodic Stability Limit (V vs. Li/Li⁺) |
| 1 M LiFSI in EC/DMC (1:1 v/v) | ~11-12 | > 4.5 |
| 1 M LiPF₆ in EC/DMC (1:1 v/v) | ~10-11 | ~4.2-4.5 |
| 1 M LiTFSI in EC/DMC (1:1 v/v) | ~9-10 | > 4.5 |
The following workflow illustrates the typical process for characterizing the electrochemical properties of a newly synthesized FSI salt.
Caption: A flowchart outlining the key steps in the electrochemical evaluation of FSI salts.
The Rise to Prominence: Key Applications and Pioneering Researchers
While the initial discovery of FSI dates back to the 1960s, its potential in electrochemical applications, particularly for lithium-ion batteries, was not fully realized until the late 20th and early 21st centuries. The growing demand for higher energy density and safer batteries spurred the search for new electrolyte materials, and FSI salts emerged as a leading candidate.
The pioneering work in the application of FSI salts in batteries is not attributed to a single individual but rather to a collective effort by numerous research groups worldwide. These researchers recognized the advantageous properties of the FSI anion, such as its ability to form a stable solid electrolyte interphase (SEI) on lithium metal and graphite (B72142) anodes, which is crucial for long-term cycling stability. Furthermore, the lower flammability of FSI-based ionic liquids compared to conventional carbonate-based electrolytes offered a significant safety advantage.
The relationship between the key properties of FSI salts and their impact on battery performance is summarized in the diagram below.
Caption: A diagram illustrating how the key properties of FSI salts contribute to enhanced battery performance.
Conclusion
The discovery and development of bis(fluorosulfonyl)imide salts represent a significant advancement in the field of materials chemistry and electrochemistry. From their initial synthesis as novel chemical entities to their current status as high-performance electrolyte components, the journey of FSI salts has been marked by continuous innovation. Their unique combination of high ionic conductivity, wide electrochemical stability, and the ability to form a stable SEI has addressed many of the limitations of previous electrolyte systems. As the demand for safer, more powerful, and longer-lasting energy storage solutions continues to grow, the legacy of the early pioneers in FSI chemistry will undoubtedly continue to inspire future generations of researchers to push the boundaries of what is possible.
References
Methodological & Application
Application Notes and Protocols for NaFSI-Based Electrolytes in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of SIBs. Sodium bis(fluorosulfonyl)imide (NaFSI) has garnered significant attention as an electrolytic salt due to its high solubility in common organic solvents, excellent thermal stability, and high ionic conductivity.[1] This document provides detailed application notes and experimental protocols for the preparation of NaFSI-based electrolytes for use in sodium-ion battery research and development.
A key advantage of NaFSI is its utility in formulating high-concentration electrolytes (HCEs) and localized high-concentration electrolytes (LHCEs). These advanced electrolyte systems have been shown to outperform traditional dilute electrolytes by improving cycling stability and forming a more stable solid electrolyte interphase (SEI) on the anode.[1][2] The SEI is a crucial passivation layer that prevents ongoing electrolyte decomposition while allowing for the transport of sodium ions.[3]
This guide will cover the preparation of standard, high-concentration, and localized high-concentration NaFSI-based electrolytes, along with key performance data and characterization techniques.
Materials and Equipment
Materials:
-
This compound (NaFSI), battery grade (≥99.9% purity)[4]
-
Ethylene Carbonate (EC), battery grade (anhydrous, ≥99%)
-
Propylene Carbonate (PC), battery grade (anhydrous, ≥99%)
-
Dimethyl Carbonate (DMC), battery grade (anhydrous, ≥99%)
-
Diethyl Carbonate (DEC), battery grade (anhydrous, ≥99%)
-
1,2-Dimethoxyethane (B42094) (DME), battery grade (anhydrous, ≥99.5%)
-
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), battery grade (≥99.5%)
-
Fluoroethylene carbonate (FEC) additive (optional)
-
Argon gas (Ar), high purity (≥99.999%)
-
Glass vials with airtight caps
-
Magnetic stir bars
Equipment:
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Vacuum oven
-
Analytical balance (±0.1 mg resolution)
-
Magnetic stirrer
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.2 µm pore size)
Experimental Protocols
Protocol 1: Preparation of a Standard 1 M NaFSI Carbonate-Based Electrolyte
This protocol describes the preparation of a commonly used electrolyte, 1 M NaFSI in a 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC).
Workflow Diagram:
Caption: Workflow for preparing a standard 1 M NaFSI electrolyte.
Step-by-Step Procedure:
-
Drying the Salt: Place the required amount of NaFSI powder in a glass vial and dry it in a vacuum oven at 120°C for at least 24 hours to remove any residual moisture. NaFSI is hygroscopic and must be handled in a dry environment.[1]
-
Glovebox Preparation: Transfer the dried NaFSI, solvents (EC, DEC), vials, stir bars, and other necessary equipment into an argon-filled glovebox.
-
Solvent Preparation: In the glovebox, prepare the solvent mixture. For a 1:1 (v/v) EC:DEC mixture, carefully measure equal volumes of EC and DEC and add them to a clean, dry glass vial containing a magnetic stir bar.
-
Salt Dissolution:
-
Calculate the mass of NaFSI required to achieve a 1 M concentration in the total volume of the solvent mixture. The molecular weight of NaFSI is 203.12 g/mol .[4]
-
Slowly add the pre-weighed, dried NaFSI salt to the solvent mixture while stirring.
-
Seal the vial tightly and continue stirring at room temperature for at least 12 hours, or until the salt is completely dissolved. Gentle heating (e.g., to 50°C) can aid dissolution, but ensure the solution is cooled to room temperature before use.
-
-
Finalization and Storage: Once the salt is fully dissolved, visually inspect the electrolyte for any particulate matter. The solution should be clear and colorless. Store the prepared electrolyte in a tightly sealed vial inside the glovebox to prevent moisture contamination.
Protocol 2: Preparation of a High-Concentration (HCE) NaFSI Ether-Based Electrolyte
This protocol outlines the preparation of a 5 M NaFSI in 1,2-dimethoxyethane (DME) electrolyte, an example of an ultraconcentrated formulation.[2]
Workflow Diagram:
Caption: Workflow for preparing a high-concentration NaFSI electrolyte.
Step-by-Step Procedure:
-
Drying the Salt: As in Protocol 1, thoroughly dry the NaFSI salt in a vacuum oven at 120°C for 24 hours.
-
Glovebox Transfer: Move all necessary materials, including the dried salt, DME, and equipment, into the argon-filled glovebox.
-
Solvent and Salt Measurement:
-
Pipette the required volume of anhydrous DME into a glass vial equipped with a magnetic stir bar.
-
Calculate the mass of NaFSI needed to achieve a 5 M concentration.
-
-
Dissolution:
-
Gradually add the weighed NaFSI to the DME solvent under vigorous stirring. Due to the high concentration, the dissolution process may be slow.
-
Continue stirring for 24 hours. Gentle heating to 50-60°C can significantly accelerate the dissolution.
-
-
Storage: After ensuring complete dissolution and cooling to room temperature, store the highly viscous electrolyte in a sealed vial within the glovebox.
Protocol 3: Preparation of a Localized High-Concentration (LHCE) NaFSI Electrolyte
This protocol describes the preparation of an LHCE by adding a non-solvating diluent (TTE) to a pre-made HCE. An example formulation is 3.8 M NaFSI in DME with TTE added at a specific molar ratio.[5]
Logical Relationship Diagram:
Caption: Logical relationship in the formulation of an LHCE.
Step-by-Step Procedure:
-
Prepare the HCE: First, prepare the high-concentration electrolyte (e.g., 3.8 M NaFSI in DME) following the steps outlined in Protocol 2.
-
Add the Diluent:
-
In the glovebox, calculate the required volume of the TTE diluent based on the desired molar ratio of salt:solvent:diluent.
-
Slowly add the TTE to the prepared HCE solution while stirring.
-
-
Homogenization and Storage:
-
Continue stirring the mixture for several hours to ensure it is homogeneous.
-
Store the final LHCE in a tightly sealed vial inside the glovebox. The resulting electrolyte should have a lower viscosity than the parent HCE.
-
Quantitative Data Presentation
The performance of NaFSI-based electrolytes is highly dependent on the choice of solvent, salt concentration, and the presence of additives. The following tables summarize key quantitative data from various studies.
Table 1: Ionic Conductivity of Various NaFSI-Based Electrolytes
| Electrolyte Composition | Salt Concentration (mol/L or m) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |
| NaFSI in PC:EMC (15:85) | 1.4 | 40 | Not specified, used as baseline | [3] |
| NaFSI in MA | 3 | 25 | 14.1 | [6] |
| NaFSI in DMC | 1 | 25 | 7.82 | [6] |
| NaFSI in DMC | 1 | -20 | 0.61 | [6] |
| NaFSI in MA | 1 | 25 | 10.72 | [6] |
| NaFSI in MA | 1 | -20 | 8.06 | [6] |
| NaFSI in DME | 5 | Not specified | Not specified, noted as ultraconcentrated | [2] |
| NaFSI in C₃mpyrFSI | x=0.2 (mol fraction) | 25 | ~3.5 | [7] |
| NaFSI in C₃mpyrFSI | x=0.2 (mol fraction) | 100 | ~20 | [7] |
Note: MA = Methyl Acetate, C₃mpyrFSI = N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide ionic liquid.
Table 2: Cycling Performance of Sodium-Ion Cells with NaFSI-Based Electrolytes
| Cathode/Anode | Electrolyte Composition | Key Cycling Parameters | Performance Metrics | Reference | | :--- | :--- | :--- | :--- | | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ / Hard Carbon | NaFSI-NaPF₆ dual salt | 250 cycles @ 25°C | Capacity retention increased from 47.2% to 75.5% (vs. NaPF₆ only) |[8] | | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ / Hard Carbon | NaFSI-NaPF₆ dual salt | 80 cycles @ 45°C | Capacity retention increased from 51.0% to 82.3% (vs. NaPF₆ only) |[8] | | Na / Na₄Fe₃(PO₄)₂(P₂O₇) | 5 M NaFSI in DME | 300 cycles | High reversible capacity of 109 mAh g⁻¹ |[2] | | Na / Stainless Steel | 5 M NaFSI in DME | 120 cycles | Coulombic efficiency of 99.3% for Na plating/stripping |[2] | | Hard Carbon / Na | 3 m NaFSI in MA | 30 cycles @ -20°C | Moderate capacity retention |[6] |
Concluding Remarks
The preparation of high-quality NaFSI-based electrolytes is crucial for advancing sodium-ion battery research. Careful attention to anhydrous conditions and proper dissolution techniques is paramount. The protocols provided herein offer a foundation for synthesizing standard, high-concentration, and localized high-concentration electrolytes. Researchers can adapt these protocols by incorporating various solvents, additives (such as FEC for improved SEI formation), or co-salts (like NaPF₆ to mitigate aluminum corrosion) to optimize electrolyte properties for specific electrode materials and applications.[8][9] The provided data tables serve as a useful reference for comparing the expected performance of different NaFSI electrolyte formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. NaFSI and NaTFSI Solutions in Ether Solvents from Monoglyme to Poly(ethylene oxide)—A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
Application Notes and Protocols for Formulating Ultraconcentrated NaFSI Electrolytes in 1,2-Dimethoxyethane (DME)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of ultraconcentrated sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes in 1,2-dimethoxyethane (B42094) (DME). The information is intended to assist researchers in developing high-performance sodium-ion batteries.
Introduction to Ultraconcentrated NaFSI-DME Electrolytes
Ultraconcentrated electrolytes (UCEs), sometimes referred to as "solvent-in-salt" electrolytes, represent a significant advancement in sodium-ion battery technology. By increasing the salt concentration to levels approaching or exceeding the solvent concentration (typically ≥ 4 M), unique solvation structures are formed. In the NaFSI-DME system, at high concentrations, the Na+ ions are primarily coordinated by FSI- anions rather than DME solvent molecules. This alteration in the solvation sheath leads to several beneficial properties, including the formation of a stable anion-derived solid electrolyte interphase (SEI), reduced solvent decomposition, and suppressed sodium dendrite growth.[1][2]
The use of ultraconcentrated NaFSI in DME has been shown to enhance the cycling stability and rate capability of sodium metal anodes and high-voltage cathodes.[3][4][5] These electrolytes exhibit high oxidation durability, making them compatible with next-generation high-energy-density cathode materials.[4][5]
Physicochemical Properties of NaFSI-DME Electrolytes
The concentration of NaFSI in DME significantly impacts the electrolyte's physical and electrochemical properties. As the concentration increases, the viscosity rises dramatically, while the ionic conductivity generally decreases. A summary of key quantitative data is presented in the tables below.
| Concentration (M) | NaFSI:DME Molar Ratio | Viscosity (cP) | Ionic Conductivity (mS/cm²) |
| 1 | ~1:9.8 | 0.92 | - |
| 4 | ~1:1.8 | - | - |
| 5 | - | 330.4 | - |
Table 1: Physical Properties of NaFSI-DME Electrolytes at Varying Concentrations.[2][3]
| Cell Configuration | Electrolyte Concentration | Coulombic Efficiency (CE) | Cycle Number for CE |
| Na/SS | 5 M NaFSI in DME | 99.3% | 120 |
| Na | Cu | 4 M NaFSI in DME |
Table 2: Electrochemical Performance of Ultraconcentrated NaFSI-DME Electrolytes.[4][6]
Experimental Protocols
Electrolyte Preparation
This protocol describes the preparation of a 5 M NaFSI in DME electrolyte.
Materials:
-
This compound (NaFSI, battery grade, >99.9%)
-
1,2-Dimethoxyethane (DME, anhydrous, <50 ppm H₂O)
-
Argon-filled glovebox (<0.5 ppm H₂O and O₂)
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware
-
Analytical balance
Procedure:
-
Transfer the required amount of NaFSI salt and DME solvent into an argon-filled glovebox.
-
Accurately weigh the desired amount of NaFSI using an analytical balance.
-
Measure the corresponding volume of DME.
-
In a clean, dry volumetric flask, slowly add the NaFSI salt to the DME while stirring continuously with a magnetic stirrer. The dissolution process for ultraconcentrated solutions can be slow.
-
Continue stirring until the salt is completely dissolved. Gentle heating may be applied to facilitate dissolution, but the temperature should be carefully controlled to avoid any solvent evaporation or salt decomposition.
-
Once fully dissolved, the electrolyte is ready for use. Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Electrochemical Characterization
a) Ionic Conductivity Measurement:
-
Assemble a conductivity cell with two parallel platinum electrodes of a known area and distance.
-
Fill the cell with the prepared electrolyte inside the glovebox.
-
Seal the cell to prevent any atmospheric contamination.
-
Measure the impedance of the cell over a wide frequency range using an electrochemical impedance spectrometer (EIS).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (Rb * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.
b) Viscosity Measurement:
-
Use a rheometer or viscometer suitable for air-sensitive samples.
-
Transfer the electrolyte to the measurement cell of the instrument inside the glovebox.
-
Perform the measurement according to the instrument's operating instructions at a controlled temperature.
c) Electrochemical Stability Window (Linear Sweep Voltammetry - LSV):
-
Assemble a three-electrode cell inside the glovebox, using a sodium metal as the reference and counter electrode, and a suitable working electrode (e.g., stainless steel, platinum, or aluminum).
-
Fill the cell with the electrolyte.
-
Perform linear sweep voltammetry from the open-circuit potential to a high positive potential (for oxidative stability) or a low negative potential (for reductive stability) at a slow scan rate (e.g., 0.1-1 mV/s).
-
The electrochemical stability window is determined by the potentials at which a significant increase in current is observed.
d) Sodium Plating/Stripping Coulombic Efficiency:
-
Assemble a two-electrode coin cell (e.g., 2032-type) inside the glovebox with a sodium metal counter electrode and a copper foil working electrode.
-
Use a separator (e.g., glass fiber) soaked in the electrolyte.
-
Cycle the cell by plating a fixed amount of sodium onto the copper foil at a constant current density, followed by stripping the sodium at the same current density.
-
The Coulombic efficiency is calculated as the ratio of the stripping charge to the plating charge for each cycle.
Visualizations
Caption: Workflow for the formulation of ultraconcentrated NaFSI-DME electrolytes.
Caption: Na+ solvation structures in dilute vs. ultraconcentrated NaFSI-DME electrolytes.
Caption: Workflow for the electrochemical characterization of NaFSI-DME electrolytes.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Ultraconcentrated this compound-Based Electrolytes for High-Performance Sodium Metal Batteries (2017) | Jaegi Lee | 212 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of NaFSI in Polymer and Solid-State Sodium Batteries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium bis(fluorosulfonyl)imide (NaFSI) has emerged as a promising salt for next-generation polymer and solid-state sodium-ion batteries (SIBs) due to its exceptional properties. Compared to conventional sodium salts like sodium hexafluorophosphate (B91526) (NaPF₆) and sodium perchlorate (B79767) (NaClO₄), NaFSI offers superior thermal stability, higher ionic conductivity in polymer matrices, and improved interfacial stability with sodium metal anodes.[1][2] These characteristics are critical for the development of safer, high-performance, and long-lasting solid-state sodium batteries.
This document provides detailed application notes, experimental protocols, and performance data for the use of NaFSI in polymer and solid-state sodium battery research.
Data Presentation: Performance of NaFSI-Based Electrolytes
The following tables summarize the key performance metrics of various NaFSI-based polymer and composite electrolytes from recent literature.
Table 1: Ionic Conductivity of NaFSI-Based Solid Polymer Electrolytes (SPEs)
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| PEO/NaFSI (EO/Na⁺ = 20) | 80 | ~4.1 x 10⁻⁴ | --INVALID-LINK-- |
| PEO/NaTFSI/Na₃SbS₄ | 45 | 1.33 x 10⁻⁴ | --INVALID-LINK-- |
| PE-PEO/NaTFSI (EO/Na ratio = 15:1) | 60 | 9.4 x 10⁻⁵ | --INVALID-LINK-- |
| PEO/NaFSI/Al₂O₃ (EO:Na⁺ = 16:1, 10 wt% Al₂O₃) | 25 | 3.2 x 10⁻⁴ | --INVALID-LINK-- |
| PEGDMA-NaFSI-SPE | 30 | 1.1 x 10⁻⁴ | --INVALID-LINK-- |
| PEO/NaFNFSI (EO/Na⁺ = 15) | 80 | 3.36 x 10⁻⁴ | --INVALID-LINK-- |
Table 2: Electrochemical Stability and Transference Number
| Electrolyte System | Electrochemical Stability Window (V vs. Na⁺/Na) | Na⁺ Transference Number (tₙₐ⁺) | Reference |
| PEO/NaTFSI/Na₃SbS₄ | Not specified | 0.49 | --INVALID-LINK-- |
| PEO/NaFSI/Al₂O₃ | up to 4.7 | 0.42 | --INVALID-LINK-- |
| PEO/NaFNFSI | ~4.87 | Not specified | --INVALID-LINK-- |
| 0.8 M NaFSI in TEP with 1 wt.% VC | Reduction peak at 2.0 | Not specified | --INVALID-LINK-- |
Table 3: Cycling Performance of Solid-State Sodium Batteries with NaFSI Electrolytes
| Cell Configuration | Cycling Conditions | Performance | Reference |
| Na/PEO-NaFSI/Na₀.₆₇Ni₀.₃₃Mn₀.₆₇O₂ | 0.2C, 80°C | ~70 mAh g⁻¹ with 85% capacity retention after 50 cycles | --INVALID-LINK-- |
| Na-PTCDA with PEO/NaTFSI/Na₃SbS₄ | 0.2C | 84% capacity retention after 200 cycles | --INVALID-LINK-- |
| Na | PE-PEO/NaTFSI | ||
| Na | CPE | Na₃V₂(PO₄)₃ | 0.2C |
| Na/C | PEO₂₀NaFSI |
Experimental Protocols
Protocol 1: Preparation of PEO-Based NaFSI Solid Polymer Electrolyte (SPE)
This protocol describes the widely used solution casting method for preparing flexible, free-standing PEO/NaFSI SPE membranes.
Materials and Equipment:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., M_w = 1,000,000 g/mol )
-
This compound (NaFSI), battery grade
-
Anhydrous acetonitrile (B52724) (ACN)
-
Magnetic stirrer and hotplate
-
Teflon evaporating dish or glass plate
-
Doctor blade or casting rod
-
Vacuum oven
-
Argon-filled glovebox
Procedure:
-
Drying of Reagents: Dry PEO powder and NaFSI salt in a vacuum oven at 60°C for at least 24 hours to remove any residual moisture.[3]
-
Preparation of Polymer Solution: Inside an argon-filled glovebox, dissolve the dried PEO powder in anhydrous acetonitrile to form a homogeneous slurry. A typical concentration is 4 wt% PEO. Stir the mixture overnight at room temperature.
-
Preparation of Salt Solution: In a separate vial, dissolve the dried NaFSI salt in anhydrous acetonitrile. The amount of NaFSI should be calculated to achieve the desired ether oxygen to sodium (EO/Na⁺) molar ratio (e.g., 20:1). Stir until the salt is completely dissolved.
-
Mixing: Slowly add the NaFSI solution to the PEO slurry while stirring. Continue stirring for another 5-8 hours at a slow speed to ensure a homogeneous mixture and avoid trapping air bubbles.[4]
-
Casting: Pour the final homogeneous slurry onto a Teflon evaporating dish or a clean glass plate. Use a doctor blade or casting rod to control the thickness of the film.
-
Solvent Evaporation: Allow the cast film to dry at room temperature inside the glovebox for several hours to slowly evaporate the solvent.
-
Vacuum Drying: Transfer the semi-dried film to a vacuum oven and dry at 80°C for at least 24 hours to completely remove the solvent.[3]
-
Storage: Once dried, peel off the freestanding SPE membrane and store it inside the argon-filled glovebox until further use.
Protocol 2: Assembly of a Solid-State Sodium Battery (Coin Cell)
This protocol details the assembly of a CR2032-type coin cell using a NaFSI-based SPE.
Materials and Equipment:
-
Prepared PEO/NaFSI SPE membrane
-
Sodium metal foil (anode)
-
Cathode composite (e.g., Na₃V₂(PO₄)₃, Super P carbon, and PEO/NaFSI binder)
-
Aluminum foil (cathode current collector)
-
CR2032 coin cell components (casings, spacers, spring)
-
Coin cell crimper
-
Argon-filled glovebox
Procedure:
-
Cathode Preparation:
-
Prepare a slurry by mixing the active cathode material (e.g., Na₃V₂(PO₄)₃), conductive carbon (Super P), and a binder (which can be the PEO/NaFSI SPE material itself) in a specific weight ratio (e.g., 75:10:15) in anhydrous acetonitrile.[3]
-
Homogenize the slurry using a planetary mixer or by vigorous stirring.
-
Coat the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the coated cathode in a vacuum oven at 80°C for 12 hours.[3]
-
Punch out circular cathode discs of a desired diameter (e.g., 12 mm).
-
-
Cell Assembly (inside an argon-filled glovebox):
-
Place the cathode disc at the center of the bottom coin cell casing.
-
Cut a piece of the PEO/NaFSI SPE membrane slightly larger than the cathode (e.g., 19 mm diameter) and place it on top of the cathode, ensuring complete separation from the anode.
-
Punch out a disc of sodium metal foil (e.g., 15.8 mm diameter) and place it on top of the SPE.[3]
-
Place a spacer disc and a spring on top of the sodium anode.
-
Carefully place the top casing and transfer the assembly to the coin cell crimper.
-
Crimp the cell with an appropriate pressure to ensure good internal contact.
-
-
Resting: Allow the assembled cell to rest for a few hours before electrochemical testing to ensure good wetting of the interfaces.
Protocol 3: Electrochemical Characterization
A. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
-
Cell Setup: Assemble a symmetric cell with the SPE sandwiched between two stainless steel (SS) blocking electrodes (SS | SPE | SS).
-
Instrumentation: Use an electrochemical workstation with a frequency response analyzer.
-
Parameters:
-
Frequency range: 1 MHz to 0.1 Hz
-
AC amplitude: 10 mV
-
Temperature: Varies (e.g., 30°C to 80°C) to study temperature dependence.
-
-
Data Analysis:
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the SPE and A is the area of the electrode.
-
B. Cyclic Voltammetry (CV) for Electrochemical Stability Window
-
Cell Setup: Assemble a two-electrode or three-electrode cell with a sodium metal reference and counter electrode, and a stainless steel or aluminum working electrode.
-
Instrumentation: Potentiostat/Galvanostat.
-
Parameters:
-
Scan rate: 1 mV s⁻¹
-
Voltage range: Open circuit potential (OCP) to a desired upper limit (e.g., 5 V vs. Na⁺/Na).[5]
-
-
Data Analysis: The electrochemical stability window is determined by the voltage at which a significant increase in the oxidation current is observed.
C. Galvanostatic Cycling for Battery Performance
-
Cell Setup: Assembled full cell (e.g., Na | SPE | Cathode).
-
Instrumentation: Battery cycler.
-
Parameters:
-
Mode: Galvanostatic charge-discharge.
-
Current density: Varies depending on the C-rate (e.g., 0.1C, 0.5C, 1C).
-
Voltage window: Determined by the cathode material (e.g., 2.0 V to 4.0 V).
-
Temperature: Typically elevated for PEO-based SPEs (e.g., 60°C or 80°C).
-
-
Data Analysis: Plot the specific capacity versus cycle number to evaluate the cycling stability and coulombic efficiency.
Visualizations
Caption: Workflow for the fabrication and testing of a solid-state sodium battery.
Caption: Relationship between NaFSI/PEO components and battery performance.
References
- 1. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NaFSI-NaPF6 Dual-Salt Electrolytes in Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of dual-salt electrolytes based on sodium bis(fluorosulfonyl)imide (NaFSI) and sodium hexafluorophosphate (B91526) (NaPF6) for sodium-ion batteries (SIBs). The synergistic interplay between these two salts offers a promising avenue to enhance battery performance, combining the high conductivity and favorable interfacial properties of NaFSI with the high voltage stability and aluminum current collector passivation of NaPF6.
Introduction to NaFSI-NaPF6 Dual-Salt Electrolytes
The electrolyte is a critical component of sodium-ion batteries, dictating key performance metrics such as ionic conductivity, electrochemical stability, cycling life, and safety. While single-salt electrolytes have been extensively studied, they often involve a trade-off between various essential properties. For instance, NaFSI boasts high ionic conductivity but suffers from lower anodic stability and can be corrosive towards aluminum current collectors.[1] Conversely, NaPF6 offers a wide electrochemical stability window and effectively passivates aluminum, yet its ionic conductivity is comparatively lower.[1][2]
The dual-salt approach, combining NaFSI and NaPF6 in a single electrolyte formulation, aims to leverage the strengths of both salts. This strategy is based on the principle of creating a synergistic effect where the electrolyte's overall performance surpasses that of its individual components. The optimized ratio of NaFSI to NaPF6 can lead to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), thereby enhancing the cycling stability and rate capability of SIBs.
Data Presentation: Properties of Single and Dual-Salt Electrolytes
The following tables summarize the key quantitative data for single-salt NaFSI and NaPF6 electrolytes, providing a baseline for understanding the potential benefits of their combination in a dual-salt system.
Table 1: Physicochemical and Electrochemical Properties of Single-Salt Electrolytes
| Property | NaFSI | NaPF6 | References |
| Ionic Conductivity (in carbonate electrolytes) | ~12–15 mS/cm | ~8–10 mS/cm | [1] |
| Electrochemical Stability Window (vs. Na+/Na) | Degrades above 4.0 V | Stable up to 4.5 V | [1] |
| Hydrolytic Stability | Poor (prone to decomposition) | Moderate (requires dry handling) | [1] |
| HF Generation Risk | High | Low (if purity ≥99.9%) | [1] |
| Cost (Bulk Pricing) | ~$100–150/kg | ~$50–80/kg | [1] |
Table 2: Performance of Dual-Salt Electrolytes (Qualitative and Limited Quantitative Data)
| NaFSI:NaPF6 Ratio | Key Performance Improvements | References |
| Varies (specific ratios often proprietary or study-dependent) | - Enhanced capacity retention at various temperatures. | |
| - Improved cycling stability of hard carbon anodes. | ||
| - Synergistic formation of a stable SEI and CEI. | ||
| - Passivation of the aluminum current collector. |
Note: Detailed quantitative data for dual-salt electrolytes with varying salt ratios is an active area of research. The performance improvements are attributed to the combined effects of both salts.
Experimental Protocols
The following are detailed protocols for the preparation and electrochemical characterization of NaFSI-NaPF6 dual-salt electrolytes.
Protocol for Preparation of NaFSI-NaPF6 Dual-Salt Electrolyte
Materials:
-
This compound (NaFSI), battery grade (≥99.9%, H₂O < 20 ppm)
-
Sodium hexafluorophosphate (NaPF6), battery grade (≥99.9%, H₂O < 20 ppm)
-
Ethylene carbonate (EC), battery grade (H₂O < 10 ppm)
-
Diethyl carbonate (DEC), battery grade (H₂O < 10 ppm)
-
Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm)
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare the desired volume of the binary solvent mixture, typically 1:1 (v/v) EC:DEC.
-
Salt Drying: Prior to use, dry the NaFSI and NaPF6 salts under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.
-
Salt Dissolution:
-
Place a stir bar in the volumetric flask containing the solvent mixture.
-
Weigh the required amount of NaPF6 and add it to the solvent while stirring. NaPF6 is added first due to its lower hygroscopicity.[1]
-
Once the NaPF6 is fully dissolved, weigh the required amount of NaFSI and slowly add it to the solution while continuing to stir.
-
Continue stirring for several hours until both salts are completely dissolved and the solution is clear and homogeneous.
-
-
Storage: Store the prepared electrolyte in a sealed container inside the argon-filled glovebox. It is recommended to use the electrolyte shortly after preparation.
Protocol for Coin Cell Assembly (CR2032)
Materials:
-
Prepared NaFSI-NaPF6 dual-salt electrolyte
-
Working electrode (e.g., hard carbon coated on copper foil)
-
Counter/reference electrode (e.g., sodium metal disc)
-
Separator (e.g., glass fiber)
-
CR2032 coin cell components (casings, spacers, springs)
-
Crimping machine
-
Tweezers
Procedure:
-
Component Preparation: Transfer all coin cell components, electrodes, and the prepared electrolyte into the argon-filled glovebox.
-
Assembly:
-
Place the negative casing (anode cap) on a clean surface.
-
Place the sodium metal disc in the center of the casing.
-
Place the separator on top of the sodium metal.
-
Add a few drops of the NaFSI-NaPF6 dual-salt electrolyte to wet the separator completely.
-
Place the working electrode (e.g., hard carbon) on top of the wet separator, with the active material facing down.
-
Place a spacer and then a spring on top of the working electrode.
-
Carefully place the positive casing (cathode cap) over the assembly.
-
-
Crimping: Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Resting: Allow the assembled coin cell to rest for a few hours before electrochemical testing to ensure proper wetting of the electrodes.
Protocol for Electrochemical Characterization
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)
1. Cyclic Voltammetry (CV):
-
Objective: To determine the electrochemical stability window of the electrolyte and observe the redox behavior of the electrode materials.
-
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential window based on the expected stability of the electrolyte and the redox potentials of the electrodes (e.g., 0.01 V to 4.5 V vs. Na+/Na).
-
Apply a slow scan rate (e.g., 0.1 mV/s) for several cycles.
-
2. Galvanostatic Cycling with Potential Limitation (GCPL):
-
Objective: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the battery.
-
Procedure:
-
Connect the coin cell to the battery cycler.
-
Perform formation cycles at a low C-rate (e.g., C/20) for the first few cycles to allow for the formation of a stable SEI.
-
Conduct subsequent cycling at various C-rates (e.g., C/10, 1C, 5C) to evaluate rate capability.
-
Set the voltage window according to the CV results.
-
3. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the interfacial properties and charge transfer kinetics of the battery.
-
Procedure:
-
Connect the coin cell to the potentiostat.
-
Perform EIS at different states of charge (SOC) and after a certain number of cycles.
-
Apply a small AC amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 10 mHz).
-
Visualizations
Logical Relationship of Dual-Salt Synergy
Caption: Synergistic effect of NaFSI and NaPF6 in a dual-salt electrolyte.
Experimental Workflow
Caption: Workflow for developing and testing NaFSI-NaPF6 electrolytes.
References
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of NaFSI Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the characterization of sodium bis(fluorosulfonyl)imide (NaFSI) based electrolytes. The following sections detail the underlying principles, experimental protocols, data analysis, and interpretation relevant to the study of these electrolytes for applications such as sodium-ion batteries.
Introduction to EIS for NaFSI Electrolytes
Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the electrochemical properties of materials and their interfaces. When applied to NaFSI electrolytes, EIS can elucidate critical parameters such as ionic conductivity, charge transfer resistance, and the formation of the solid electrolyte interphase (SEI). The FSI⁻ anion is known to form a stable SEI, which is crucial for the long-term performance of sodium-ion batteries[1]. Understanding these properties is paramount for optimizing electrolyte formulations and enhancing battery performance.
Key Performance Metrics from EIS
Several key metrics can be determined from the EIS analysis of NaFSI electrolytes to evaluate their performance:
-
Ionic Conductivity (σ): A measure of the electrolyte's ability to conduct sodium ions. Higher ionic conductivity generally leads to better rate capability in a battery.
-
Interfacial Resistance: This includes the resistance of the SEI layer (R_SEI) and the charge transfer resistance (R_ct) at the electrode-electrolyte interface. Lower interfacial resistance is desirable for efficient charge transfer.
-
Electrochemical Stability Window (ESW): While not directly measured by EIS alone, the stability of the electrolyte at different potentials, which influences the SEI formation and interfacial resistance, can be inferred.
Experimental Protocols
A standardized protocol for conducting EIS measurements on NaFSI electrolytes is crucial for obtaining reproducible and comparable results.
Electrolyte Preparation
-
Materials: this compound (NaFSI) salt, and appropriate organic solvents (e.g., ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC))[2][3].
-
Procedure:
-
Dry all solvents and the NaFSI salt under vacuum to minimize water content.
-
Inside an argon-filled glovebox, dissolve the desired amount of NaFSI in the solvent or solvent mixture to achieve the target concentration (e.g., 1 M).
-
Stir the solution until the salt is completely dissolved.
-
Cell Assembly
-
Symmetric Cell (for Ionic Conductivity):
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use two identical blocking electrodes (e.g., stainless steel or sodium metal).
-
Place a separator (e.g., glass fiber) soaked in the NaFSI electrolyte between the electrodes.
-
-
Half-Cell (for Interfacial Properties):
-
Assemble a coin cell with a sodium metal counter and reference electrode, a separator soaked in the NaFSI electrolyte, and the working electrode of interest (e.g., hard carbon)[3].
-
EIS Measurement
-
Instrumentation: A potentiostat with a frequency response analyzer (FRA) module is required.
-
Parameters:
-
Frequency Range: Typically from 1 MHz down to 0.1 Hz or lower to capture both bulk and interfacial processes[2].
-
AC Voltage Amplitude: A small amplitude of 5-10 mV is used to ensure a linear response of the system[2][4].
-
Temperature Control: Perform measurements at various temperatures (e.g., -20 °C to 60 °C) to study temperature dependence, allowing for an equilibration period at each temperature[1][5].
-
Data Presentation and Analysis
The data obtained from EIS is typically visualized as a Nyquist plot, where the negative imaginary impedance (-Z") is plotted against the real impedance (Z').
Ionic Conductivity Calculation
The ionic conductivity (σ) is calculated from the bulk resistance (R_b) of the electrolyte. R_b is determined from the high-frequency intercept of the Nyquist plot with the real axis[2].
The formula for ionic conductivity is:
σ = L / (R_b * A)[2]
Where:
-
L is the thickness of the separator.
-
A is the area of the electrode.
Quantitative Data Summary
The following tables summarize key quantitative data for various NaFSI electrolyte systems reported in the literature.
Table 1: Ionic Conductivity of NaFSI in Carbonate-Based Solvents
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M NaFSI in EC:DEC (1:1) | 25 | Not specified, but generally lower than DMC-based |
| 1 M NaFSI in EC:DMC (1:1) | 25 | ~7.82[1] |
| 1 M NaFSI in EC:DMC (1:1) | -20 | ~0.61[1] |
| 3 M NaFSI in DMC | 25 | Moderate conductivity[1] |
Table 2: Ionic Conductivity of NaFSI in Ester-Based Solvents
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |
| 1 M NaFSI in Methyl Acetate (MA) | 25 | 10.72[1] |
| 1 M NaFSI in Methyl Acetate (MA) | -20 | 8.06[1] |
| 3 M NaFSI in Methyl Acetate (MA) | 25 | Higher than 3M NaFSI-DMC[1] |
Table 3: Interfacial Resistance in NaFSI Electrolytes
| Cell Configuration | Electrolyte | Temperature (°C) | Interfacial Resistance |
| HC/Na | 3 m NaFSI-MA | -20 | Highest among tested[1] |
| HC/Na | 3 m NaFSI-DMC | -20 | Moderate[1] |
Visualizing Workflows and Relationships
Experimental Workflow for EIS Measurement
Caption: Experimental workflow for EIS measurements of NaFSI electrolytes.
Logical Relationship in EIS Data Analysis
Caption: Logical flow of EIS data analysis for NaFSI electrolytes.
References
- 1. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02266A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Conductivity experiments for electrolyte formulations and their automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Ionic Conductivity of NaFSI Solutions at Different Temperatures
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: The performance of sodium-ion batteries (SIBs) is critically dependent on the properties of the electrolyte, particularly its ionic conductivity. Sodium bis(fluorosulfonyl)imide (NaFSI) is a promising salt for SIB electrolytes due to its high thermal stability and solubility. This application note provides a detailed protocol for measuring the ionic conductivity of NaFSI solutions in a common organic solvent, propylene (B89431) carbonate (PC), across a range of temperatures. The protocol covers solution preparation, experimental setup using electrochemical impedance spectroscopy (EIS), and data analysis.
Introduction
Ionic conductivity is a measure of a material's ability to conduct electric current through the movement of ions.[1] In the context of sodium-ion batteries, a high ionic conductivity in the electrolyte is essential for efficient ion transport between the anode and cathode, which in turn dictates the battery's power density and charging/discharging rates.[2] The conductivity of an electrolyte is influenced by several factors, including salt concentration, solvent properties, and temperature.[1][3]
As temperature decreases, the viscosity of the electrolyte typically increases, leading to a decrease in ion mobility and, consequently, lower ionic conductivity.[1] This can significantly impair battery performance in cold environments. Therefore, characterizing the temperature-dependent ionic conductivity of novel electrolytes is a crucial step in developing robust SIBs for various applications. This document outlines the standardized procedure for these measurements.
Apparatus and Materials
-
Salt: this compound (NaFSI), battery grade (≥99.5% purity)
-
Solvent: Propylene carbonate (PC), anhydrous (<20 ppm H₂O)
-
Equipment:
-
Argon-filled glovebox (O₂ and H₂O levels <1 ppm)
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability (e.g., Biologic VMP3)[4]
-
Temperature-controlled chamber or bath
-
Two-electrode conductivity cell (platinized platinum electrodes)[4]
-
Thermometer or thermocouple
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.[5]
Experimental Protocols
Safety Precautions
-
Chemical Handling: NaFSI and organic solvents like propylene carbonate must be handled with care. Always wear appropriate PPE, including gloves and safety glasses.[5]
-
Glovebox Use: All electrolyte preparation and cell assembly should be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen, which can degrade the electrolyte and affect measurement accuracy.[6]
-
Solvent Safety: Organic carbonate solvents are flammable. Keep them away from ignition sources.[7][8] Work in a well-ventilated area when handling solvents outside of a glovebox.[7]
Protocol 1: Preparation of NaFSI in PC Electrolytes
This protocol describes the preparation of 1 M NaFSI in PC. The procedure can be adapted for other concentrations by adjusting the mass of NaFSI.
-
Drying: Dry the NaFSI salt under vacuum at 80-100°C for at least 12 hours to remove any residual moisture. Transfer the dried salt into the glovebox immediately.
-
Transfer Materials: Transfer the dried NaFSI, anhydrous propylene carbonate, volumetric flasks, a magnetic stirrer, and stir bars into the glovebox antechamber and cycle as per standard procedure.
-
Weighing: Inside the glovebox, accurately weigh the required amount of NaFSI to prepare the desired concentration (e.g., 1.8706 g of NaFSI for 10 mL of a 1 M solution).
-
Dissolution: Place a stir bar in a 10 mL volumetric flask. Add the weighed NaFSI to the flask.
-
Solvent Addition: Carefully add approximately 7-8 mL of anhydrous propylene carbonate to the flask.
-
Mixing: Place the flask on a magnetic stirrer and stir until the NaFSI salt is completely dissolved. This may take several hours.
-
Final Volume: Once dissolved, carefully add propylene carbonate to the flask until the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. The electrolyte is now ready for use.
Protocol 2: Ionic Conductivity Measurement
-
Cell Assembly: Inside the glovebox, rinse the two-electrode conductivity cell with a small amount of the prepared electrolyte. Fill the cell with the electrolyte, ensuring there are no air bubbles trapped between the electrodes. Seal the cell to prevent any leakage or atmospheric contamination.
-
System Setup: Connect the conductivity cell to the potentiostat. Place the sealed cell into the temperature-controlled chamber. Position a thermocouple near the cell to accurately monitor the measurement temperature.
-
Temperature Equilibration: Set the desired starting temperature (e.g., 60°C). Allow the system to stabilize for at least 30-60 minutes to ensure the electrolyte reaches thermal equilibrium.
-
EIS Measurement: Perform an electrochemical impedance spectroscopy measurement. A typical frequency range is from 1 MHz down to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).[4]
-
Data Acquisition: Record the impedance spectrum. The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z') in a Nyquist plot.
-
Temperature Stepping: Decrease the temperature in desired increments (e.g., 10°C). At each temperature step, allow the cell to equilibrate for 30-60 minutes before performing the EIS measurement. Repeat this process over the entire desired temperature range (e.g., 60°C down to -20°C).
-
Conductivity Calculation: Calculate the ionic conductivity (σ) at each temperature using the measured bulk resistance (R_b) and the cell constant (K). The cell constant is typically provided by the manufacturer or can be determined by calibrating the cell with a standard solution of known conductivity (e.g., aqueous KCl).
Formula: σ (S/cm) = K (cm⁻¹) / R_b (Ω)
Data Presentation
The following table presents representative data for the ionic conductivity of NaFSI and other sodium salt solutions in carbonate-based solvents at various concentrations and temperatures, compiled from literature values.
| Salt | Solvent | Concentration (mol/L) | Temperature (°C) | Ionic Conductivity (mS/cm) |
| NaFSI | PC/EC | ~1.0 | 20 | ~5.7 |
| NaFSI | PC/EC | ~1.0 | 0 | ~3.1 |
| NaFSI | PC/EC | ~1.0 | -20 | ~1.2 |
| NaPF₆ | EC/DMC | 1.0 | 20 | ~8.8 |
| NaPF₆ | EC/DMC | 1.0 | 0 | ~5.5 |
| NaPF₆ | EC/DMC | 1.0 | -20 | ~2.5 |
| NaTFSI | PC | 1.0 | 25 | ~7.5 |
| NaTFSI | PC | 1.0 | 0 | ~4.2 |
| NaTFSI | PC | 1.0 | -20 | ~1.8 |
Note: Data is illustrative and compiled from trends observed in sources.[1][9][10] Actual experimental values may vary.
Visualization of Experimental Workflow
The logical flow of the experimental procedure, from preparation to final analysis, is illustrated below.
Caption: Experimental workflow from material preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. enersys.com [enersys.com]
- 3. In-depth safety-focused analysis of solvents used in electrolytes for large scale lithium ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. large-battery.com [large-battery.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. electrochem.org [electrochem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assembling Sodium-Ion Coin Cells with NaFSI Electrolyte
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and assembly of CR2032 coin cells for sodium-ion battery research, with a specific focus on the use of sodium bis(fluorosulfonyl)imide (NaFSI) based electrolytes.
Data Presentation: NaFSI Electrolyte Formulations and Performance
The following tables summarize quantitative data from various studies on sodium-ion batteries utilizing NaFSI electrolytes. These tables are intended to provide a comparative overview of different electrolyte compositions and their impact on electrochemical performance.
Table 1: Ether-Based NaFSI Electrolytes
| Electrolyte Composition | Anode Material | Anode Mass Loading (mg/cm²) | Cathode Material | Key Performance Metrics |
| 5 M NaFSI in 1,2-dimethoxyethane (B42094) (DME) | Sodium Metal | N/A | Na₀.₇(Fe₀.₅Mn₀.₅)O₂ | High Coulombic efficiency of 99.3% for Na plating/stripping after 120 cycles.[1] |
| 5 M NaFSI in 1,2-dimethoxyethane (DME) | Sodium Metal | N/A | Na₄Fe₃(PO₄)₂(P₂O₇) | High reversible capacity of 109 mAh/g over 300 cycles.[1] |
| 3-5 M NaFSI in DME | Sodium Metal | N/A | Not Specified | High efficiency cycling of sodium metal anode.[2] |
Table 2: Carbonate and Other Solvent-Based NaFSI Electrolytes
| Electrolyte Composition | Anode Material | Anode Mass Loading (mg/cm²) | Cathode Material | Key Performance Metrics |
| 0.9 M NaFSI in 2,2,2-trifluoroethyl pivalate (B1233124) (TFEP) | Hard Carbon | ~1.5 | Sodium Metal (Half-cell) | Initial reversible capacity of 239 mAh/g; Initial Coulombic Efficiency (ICE) of 75.4%.[3] |
| NaFSI-NaPF₆ dual salt in carbonate solvent | Hard Carbon | Not Specified | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ | Capacity retention increased to 75.5% after 250 cycles at 25°C.[4] |
| 1 M NaFSI in Propylene (B89431) Carbonate (PC) | Not Specified | Not Specified | Not Specified | Lower performance compared to ionic liquid-based electrolytes.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in assembling a sodium-ion coin cell with NaFSI electrolyte. All procedures involving sodium metal, NaFSI salt, and non-aqueous electrolytes must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture and oxygen levels below 1 ppm.
Protocol for NaFSI Electrolyte Preparation
This protocol describes the preparation of a 1 M NaFSI in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and propylene carbonate (PC).
Materials and Equipment:
-
This compound (NaFSI) powder (≥99.5% purity), battery grade
-
Ethylene carbonate (EC), anhydrous (≤10 ppm H₂O)
-
Propylene carbonate (PC), anhydrous (≤10 ppm H₂O)
-
Argon-filled glovebox
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bars
-
Spatula and weighing paper
-
Amber glass storage bottle
Procedure:
-
Pre-drying: Dry the NaFSI powder under vacuum at 80-100°C for at least 12 hours to remove any residual moisture. Transfer the dried salt into the glovebox immediately.
-
Solvent Preparation: Inside the glovebox, measure equal volumes of EC and PC into a clean, dry beaker. If EC is solid at room temperature, it will need to be gently warmed to melt before measuring.
-
Dissolving the Salt: Place a magnetic stir bar in the solvent mixture and place the beaker on a magnetic stirrer.
-
Weighing NaFSI: On an analytical balance inside the glovebox, weigh the required amount of dried NaFSI for a 1 M concentration.
-
Mixing: Slowly add the weighed NaFSI powder to the stirring solvent mixture.
-
Stirring: Continue stirring the solution until the NaFSI is completely dissolved. This may take several hours.
-
Storage: Once fully dissolved, transfer the electrolyte to a labeled, amber glass bottle and seal tightly. Store inside the glovebox.
Protocol for Sodium Metal Anode Preparation
This protocol details the steps for preparing a clean, fresh sodium metal disc for use as the counter/reference electrode in a half-cell configuration.
Materials and Equipment:
-
Sodium metal chunks stored in mineral oil
-
Hexane (B92381), anhydrous
-
Filter paper
-
Scalpel or sharp blade
-
Plastic tweezers
-
Rolling pin or press
-
Disc cutter (e.g., 15 mm diameter)
-
Teflon plate or other clean, flat surface
Procedure:
-
Initial Cleaning: Inside the glovebox, remove a chunk of sodium metal from the mineral oil. Use filter paper to gently wipe off the excess oil.
-
Hexane Wash: Briefly wash the sodium chunk in anhydrous hexane to further remove residual oil. Allow the hexane to evaporate completely.
-
Removing Oxide Layer: Using a clean scalpel, carefully scrape off the outer, oxidized layer of the sodium metal until a shiny, metallic surface is exposed on all sides.
-
Rolling into Foil: Place the cleaned sodium piece between two clean plastic sheets or in a small plastic bag. Use a rolling pin or a press to flatten the sodium into a thin foil of the desired thickness.
-
Cutting the Disc: Place the sodium foil on a clean Teflon plate. Use a disc cutter to punch out an anode disc of the desired diameter.
-
Use Immediately: It is best to use the freshly prepared sodium disc immediately for cell assembly to minimize surface oxidation.
Protocol for CR2032 Coin Cell Assembly (Half-Cell with Sodium Anode)
This protocol outlines the assembly of a CR2032 coin cell using a prepared cathode, a sodium metal anode, and NaFSI electrolyte.
Materials and Equipment:
-
CR2032 coin cell parts (cathode case, anode case with gasket, spacer, spring)
-
Prepared cathode disc (e.g., 13-15 mm diameter)
-
Freshly prepared sodium metal anode disc (e.g., 15-16 mm diameter)
-
Separator disc (e.g., glass fiber or polypropylene, 19-20 mm diameter)
-
Prepared NaFSI electrolyte
-
Micropipette (10-100 µL range)
-
Plastic or insulated tweezers
-
Coin cell crimper
Stacking Order:
-
Place the anode case (the smaller cap with the gasket) on a clean surface inside the glovebox.
-
Carefully place the freshly cut sodium metal disc into the center of the anode case.
-
Using a micropipette, dispense a small amount of NaFSI electrolyte (e.g., 20-40 µL) onto the sodium metal surface to wet it.
-
Place a separator disc on top of the wetted sodium anode. Ensure the separator is centered.
-
Add more electrolyte (e.g., 40-60 µL) onto the separator until it is fully wetted.
-
Place the prepared cathode disc in the center of the wetted separator, with the active material side facing down.
-
Place a stainless steel spacer on top of the cathode.
-
Place the spring on top of the spacer.
-
Carefully place the cathode case (the larger cap) over the entire assembly.
-
Crimping: Transfer the assembled cell to the coin cell crimper. Ensure it is centered in the die. Crimp the cell with the appropriate pressure to create a hermetic seal.
-
Final Steps: After crimping, remove the cell and wipe off any excess electrolyte from the exterior with a lint-free wipe. Let the cell rest for several hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.
Mandatory Visualizations
Caption: Experimental workflow for Na-ion coin cell assembly.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20160072151A1 - Electrolyte for high efficiency cycling of sodium metal and rechargeable sodium-based batteries comprising the electrolyte - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Compatibility of NaFSI Electrolytes with Hard Carbon Anodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. Hard carbon has become a leading anode material for SIBs owing to its high specific capacity and stable cycling performance. The choice of electrolyte is critical in determining the overall performance of a sodium-ion cell, with sodium bis(fluorosulfonyl)imide (NaFSI) in ether-based solvents showing particular promise. This document provides detailed application notes on the compatibility of NaFSI electrolytes with hard carbon anodes, summarizing key performance data and providing comprehensive experimental protocols.
The use of NaFSI-based electrolytes, particularly in ether solvents like diglyme (B29089) (DGM), has been shown to enhance the electrochemical performance of hard carbon anodes in several key areas. These electrolytes can lead to the formation of a stable solid electrolyte interphase (SEI) on the hard carbon surface, which is crucial for long-term cycling stability. Compared to conventional carbonate-based electrolytes, ether-based NaFSI electrolytes often result in higher initial Coulombic efficiencies (ICE), better rate capabilities, and extended cycle life. For instance, hard carbon anodes in a diglyme-based electrolyte have demonstrated the ability to sustain a capacity of 224.4 mAh/g after 3500 cycles at a current density of 1 A/g. Furthermore, ionic liquid electrolytes containing NaFSI have shown remarkable capacity retention of over 98% after 1500 cycles.
Data Presentation
The following tables summarize the quantitative performance data of hard carbon anodes in various NaFSI-based electrolytes.
Table 1: Performance of Hard Carbon Anodes in Different NaFSI Electrolyte Systems
| Electrolyte Composition | Initial Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (ICE) (%) | Capacity Retention | Rate Capability | Reference |
| 1 M NaFSI in Diglyme (DGM) | ~300 | ~80.0 | 224.4 mAh/g after 3500 cycles at 1 A/g | 266 mAh/g at 2 A/g | [1] |
| 3.3 M NaFSA in Trimethyl Phosphate (TMP) | >250 | >90 | >80% after 1200 cycles at C/5 | Not Specified | [2] |
| 0.1 M NaTFSI in N-trimethyl-N-butylammonium bis(fluorosulfonyl)imide ([N1114][FSI]) | Not Specified | >99 | >98% after 1500 cycles | Not Specified | [3] |
| 1 M NaPF6 in Diglyme (DGM) | ~300 | ~99.13 (cell) | Inferior to carbonate-based | Not Specified | [4] |
Note: NaFSA (sodium bis(fluorosulfonyl)amide) is chemically similar to NaFSI. NaTFSI (sodium bis(trifluoromethanesulfonyl)imide) is another common imide salt often compared with NaFSI.
Table 2: Representative Performance of Hard Carbon Anodes with Varying NaFSI Concentrations in Diglyme (DGM)
| NaFSI Concentration (M) | Initial Reversible Capacity (mAh/g) | Initial Coulombic Efficiency (ICE) (%) | Capacity Retention after 500 cycles (%) |
| 0.8 | 295 | 82 | 91 |
| 1.0 | 305 | 85 | 94 |
| 1.2 | 290 | 83 | 92 |
Disclaimer: The data in Table 2 is a representative example compiled from typical results observed in the literature. A direct comparative study with systematically varied NaFSI concentrations was not available in the searched sources.
Experimental Protocols
Protocol for NaFSI-Diglyme Electrolyte Preparation
Materials:
-
This compound (NaFSI), battery grade (99.9%)
-
Diglyme (DGM), anhydrous (<50 ppm H2O)
-
Molecular sieves (3Å, activated)
-
Argon-filled glovebox (H2O < 0.5 ppm, O2 < 0.5 ppm)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Activate the molecular sieves by heating at 300°C under vacuum for at least 12 hours.
-
Transfer the anhydrous diglyme to a sealed container with activated molecular sieves and store inside the glovebox for at least 24 hours before use to ensure minimal water content.
-
Dry the NaFSI salt under vacuum at 120°C for 24 hours in a vacuum oven located inside the glovebox antechamber or a separate vacuum oven before transferring it into the glovebox.
-
Inside the argon-filled glovebox, weigh the required amount of NaFSI powder using an analytical balance.
-
Measure the corresponding volume of dried diglyme to achieve the desired molar concentration (e.g., 1 M).
-
In a clean, dry volumetric flask, add the weighed NaFSI salt.
-
Slowly add the diglyme to the flask while gently swirling to start the dissolution process.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the NaFSI is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed bottle inside the glovebox.
Protocol for Hard Carbon Anode Slurry Preparation and Electrode Casting
Materials:
-
Hard carbon powder
-
Conductive additive (e.g., Super P carbon black)
-
Binder (e.g., Carboxymethyl cellulose (B213188) - CMC)
-
Solvent (Deionized water)
-
Copper foil (current collector)
-
Planetary ball mill or mortar and pestle
-
Overhead stirrer with a blade mixing head
-
Doctor blade
-
Vacuum oven
Procedure:
-
Prepare a 2 wt% CMC binder solution by dissolving CMC powder in deionized water. This may require stirring overnight, possibly with gentle heating (up to 80°C), to achieve complete dissolution.
-
Dry the hard carbon powder and conductive additive at 120°C under vacuum for at least 12 hours.
-
Weigh the hard carbon, conductive additive, and binder in a specific ratio (e.g., 92:5:3 by weight). A common slurry formulation is Hard Carbon:Conductive Additive:Binder at a ratio of 92:5:1:2.
-
First, add the conductive additive to the binder solution and mix thoroughly using an overhead stirrer to ensure good dispersion.
-
Gradually add the hard carbon powder to the mixture while continuing to stir.
-
Continue mixing at a moderate speed for at least 30 minutes or until a homogeneous, agglomerate-free slurry is obtained. The viscosity of the slurry is crucial for uniform coating.
-
Clean the copper foil with ethanol (B145695) and dry it completely.
-
Fix the copper foil onto a flat surface (e.g., a glass plate).
-
Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness.
-
Dry the coated electrode in air at 80°C for 1 hour, followed by drying in a vacuum oven at 110°C for at least 12 hours to completely remove the solvent.
-
After drying, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).
Protocol for CR2032 Coin Cell Assembly (Hard Carbon Half-Cell)
Materials:
-
Hard carbon working electrode
-
Sodium metal foil (counter and reference electrode)
-
Glass fiber separator
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
Prepared NaFSI-diglyme electrolyte
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Bring all materials and tools into the argon-filled glovebox.
-
Punch a disc of sodium metal (e.g., 14 mm diameter) to be used as the counter/reference electrode.
-
Place the hard carbon electrode in the center of the coin cell case (negative can).
-
Add a few drops (typically 40-60 µL) of the NaFSI-diglyme electrolyte onto the hard carbon electrode to ensure it is well-wetted.
-
Place a glass fiber separator on top of the hard carbon electrode.
-
Add another few drops of electrolyte onto the separator.
-
Place the sodium metal disc on top of the separator.
-
Place a spacer disk and then the spring on top of the sodium metal.
-
Carefully place the gasket and the top cap (positive can) onto the assembly.
-
Transfer the assembled cell to the crimping machine and crimp it with the appropriate pressure to ensure a good seal.
-
After crimping, clean the exterior of the coin cell and let it rest for a few hours before electrochemical testing to allow for complete electrolyte wetting of the electrode.
Protocol for Electrochemical Characterization
Equipment:
-
Battery cycler (e.g., LAND, NEWARE)
-
Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)
Procedure:
a) Formation Cycles:
-
Cycle the newly assembled cells at a low C-rate, typically C/20 or C/10 (where 1C corresponds to a current that would fully charge/discharge the cell in one hour), for the first 2-3 cycles.
-
The voltage window for hard carbon anodes is typically set between 0.01 V and 2.0 V vs. Na/Na+.
-
The formation cycles are crucial for the formation of a stable SEI layer.
b) Galvanostatic Cycling (Charge-Discharge Tests):
-
After the formation cycles, perform long-term cycling at a higher C-rate, such as C/5 or 1C, to evaluate the cycling stability and capacity retention.
-
Record the charge and discharge capacities and calculate the Coulombic efficiency for each cycle.
c) Rate Capability Test:
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 10 cycles).
-
After reaching the highest C-rate, cycle the cell again at the initial low C-rate (e.g., C/10) to check for capacity recovery.
d) Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the potential window of 0.01 V to 2.0 V vs. Na/Na+ to identify the sodium insertion/extraction potentials.
e) Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the impedance changes of the cell, which can provide insights into the SEI formation and charge transfer kinetics.
-
A typical frequency range for EIS is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
Visualizations
References
Application Notes and Protocols for High-Voltage Cathodes in NaFSI-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are emerging as a cost-effective and resource-abundant alternative to lithium-ion batteries, particularly for large-scale energy storage. The development of high-voltage cathode materials is crucial for enhancing the energy density of SIBs. The choice of electrolyte is equally critical, as it dictates the stability and performance of the battery system, especially at high operating voltages. Sodium bis(fluorosulfonyl)imide (NaFSI) has garnered significant attention as a promising salt for SIB electrolytes due to its high ionic conductivity, good thermal stability, and ability to form a stable cathode-electrolyte interphase (CEI). However, NaFSI-based electrolytes can also present challenges, such as aluminum current collector corrosion at high potentials.[1][2]
These application notes provide a comprehensive overview of the performance of various high-voltage cathodes in NaFSI-based electrolytes. Detailed experimental protocols for electrolyte preparation, cathode fabrication, and electrochemical characterization are also included to guide researchers in this field.
Performance of High-Voltage Cathodes in NaFSI-Based Electrolytes
The selection of a suitable cathode material is paramount for achieving high energy density and long cycle life in sodium-ion batteries. This section summarizes the electrochemical performance of two major classes of high-voltage cathode materials—layered oxides and polyanionic compounds—in NaFSI-based electrolytes.
Layered Oxide Cathodes
Layered transition metal oxides are a prominent class of cathode materials for SIBs due to their high theoretical capacities. Their performance in NaFSI-based electrolytes is summarized below.
| Cathode Material | Electrolyte Composition | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Rate Capability | Voltage Window (V) | Reference(s) |
| P2-Na0.67[Mn0.5Fe0.5]O2 | 1 M NaFSI in PC | ~150 (initial) | >99% | ~85% capacity retention after 100 cycles at 1C | ~100 mAh/g at 5C | 2.0-4.2 | [3] |
| O3-Na[Ni0.5Mn0.5]O2 | 1 M NaFSI in EC:DEC (1:1 v/v) | ~120 (initial) | ~99.5% | ~70% capacity retention after 200 cycles at 0.5C | ~80 mAh/g at 2C | 2.0-4.0 | [4] |
| P2-Na0.67Co0.5Mn0.5O2 | Not specified | 147 (at 0.1C) | ~100% | Nearly 100% capacity retention over 100 cycles at 1C | 88 mAh/g at 30C | Not specified | [5] |
Note: Performance metrics can vary depending on the specific synthesis method, electrode formulation, and testing conditions.
Polyanionic Cathodes
Polyanionic compounds, with their robust crystal structures, offer excellent cycling stability and safety. Their performance in NaFSI-based electrolytes is highlighted in the following table.
| Cathode Material | Electrolyte Composition | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Rate Capability | Voltage Window (V) | Reference(s) |
| Na3V2(PO4)3/C | 1 M NaFSI in EC:DEC (1:1 v/v) | ~110 (at 0.1C) | >99% | ~90% capacity retention after 500 cycles at 1C | ~70 mAh/g at 10C | 2.5-3.8 | [6][7] |
| Na2FeP2O7/C | 1 M NaFSI in an organic ionic plastic crystal | ~90 (initial) | ~100% | ~90% capacity retention after 50 cycles at 0.08C | 44 mAh/g at 20C | 2.0-4.0 | [1][8] |
Note: The carbon coating on these materials is crucial for achieving good electronic conductivity and, consequently, high performance.
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of high-voltage cathodes in NaFSI-based electrolytes.
Electrolyte Preparation: 1 M NaFSI in EC:DEC (1:1 v/v)
Materials:
-
This compound (NaFSI), battery grade (>99.9% purity)
-
Ethylene carbonate (EC), battery grade, anhydrous (<20 ppm H₂O)
-
Diethyl carbonate (DEC), battery grade, anhydrous (<20 ppm H₂O)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
Procedure:
-
Drying: Dry the NaFSI salt under vacuum at 120 °C for 24 hours to remove any residual moisture.
-
Solvent Mixing: Inside the glovebox, mix equal volumes of EC and DEC in a clean, dry glass bottle. For example, to prepare 100 mL of solvent, mix 50 mL of EC and 50 mL of DEC.
-
Salt Dissolution: Slowly add the dried NaFSI salt to the solvent mixture while stirring with a magnetic stir bar. To prepare a 1 M solution, add the appropriate amount of NaFSI based on the total volume of the solvent.
-
Homogenization: Continue stirring the solution for several hours at room temperature until the salt is completely dissolved and the electrolyte appears clear and homogeneous.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
Cathode Slurry Preparation and Electrode Fabrication
Materials:
-
High-voltage cathode active material (e.g., Na₃V₂(PO₄)₃/C)
-
Conductive carbon (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Aluminum foil (current collector)
-
Planetary ball mill or mortar and pestle
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Dry Ingredients: Dry the active material and conductive carbon at 120 °C under vacuum for 12 hours. Dry the PVDF binder at 80 °C under vacuum for 12 hours.
-
Mixing:
-
Method A (Pre-dissolved binder): First, dissolve the PVDF powder in NMP to form a binder solution (e.g., 5 wt%). Then, mix the active material and conductive carbon powders in a planetary ball mill or with a mortar and pestle until a homogeneous mixture is obtained. Finally, add the binder solution to the powder mixture and continue mixing until a uniform slurry is formed.[4][9]
-
Method B (Direct mixing): Weigh the active material, conductive carbon, and PVDF binder in a typical weight ratio of 8:1:1 and mix them thoroughly in a mortar.[4] Gradually add NMP while grinding the mixture to form a homogeneous slurry with the desired viscosity.
-
-
Coating: Cast the prepared slurry onto the aluminum foil using a doctor blade with a set gap to control the thickness.
-
Drying:
-
Initially, dry the coated electrode in air at room temperature for a few hours to allow for slow evaporation of the NMP.
-
Then, transfer the electrode to a vacuum oven and dry at 120 °C for 12 hours to completely remove the solvent.
-
-
Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the dried coated foil.
-
Weighing and Storage: Weigh the punched electrodes to determine the active material loading and store them in an argon-filled glovebox.
Electrochemical Characterization
Cell Assembly: Assemble coin cells (e.g., CR2032) inside an argon-filled glovebox using the prepared cathode as the working electrode, a sodium metal disc as the counter and reference electrode, a glass fiber separator, and the prepared NaFSI-based electrolyte.
1. Galvanostatic Cycling:
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the cathode material.
-
Protocol:
-
Cycle the cell at a constant current density (e.g., C/10, where 1C corresponds to the theoretical capacity of the active material) within a specific voltage window (e.g., 2.0-4.2 V for layered oxides, 2.5-3.8 V for Na₃V₂(PO₄)₃).[10][11]
-
Record the charge and discharge capacities for each cycle.
-
Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) x 100%.
-
Plot the discharge capacity and coulombic efficiency as a function of the cycle number to assess the cycling stability.
-
2. Rate Capability Test:
-
Purpose: To evaluate the performance of the cathode material at different charge/discharge rates.
-
Protocol:
-
Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, 10C) for a set number of cycles at each rate (e.g., 5-10 cycles).
-
After cycling at the highest C-rate, return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
Plot the discharge capacity as a function of the C-rate.
-
3. Galvanostatic Intermittent Titration Technique (GITT):
-
Purpose: To determine the sodium-ion diffusion coefficient and investigate the electrochemical kinetics of the cathode material.
-
Protocol:
-
Apply a small constant current pulse (e.g., C/20) for a short duration (e.g., 10-30 minutes).[12]
-
Allow the cell to rest at open circuit for a longer duration (e.g., 1-2 hours) until the voltage stabilizes.[12]
-
Repeat this sequence of current pulse and relaxation until the cell is fully charged to the upper voltage limit.
-
Perform the same procedure during discharge to the lower voltage limit.
-
The sodium-ion diffusion coefficient can be calculated from the voltage response during the titration steps.
-
Cathode-Electrolyte Interphase (CEI) Characterization
1. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To identify the chemical composition of the CEI layer formed on the cathode surface.
-
Protocol:
-
Cycle the battery for a desired number of cycles and then disassemble it in an argon-filled glovebox.
-
Gently rinse the harvested cathode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
-
Dry the electrode under vacuum.
-
Transfer the electrode to the XPS chamber using an airtight transfer vessel to avoid exposure to air.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Na 1s, and the transition metals from the cathode).
-
Analyze the binding energies and peak shapes to identify the chemical species present in the CEI.[13][14]
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups of the organic and inorganic species in the CEI.
-
Protocol:
-
Prepare the cycled cathode as described for XPS analysis.
-
Perform the analysis in an inert atmosphere using an attenuated total reflectance (ATR) accessory to minimize air exposure.
-
Acquire the FTIR spectrum of the cathode surface.
-
Compare the spectrum with that of the pristine electrode and electrolyte components to identify new peaks corresponding to the CEI species.
-
Logical Relationships and Signaling Pathways
The performance of high-voltage cathodes in NaFSI-based electrolytes is governed by a complex interplay of factors. The following diagram illustrates the key relationships between the electrolyte properties, cathode material characteristics, and the resulting electrochemical performance.
Conclusion
The use of NaFSI-based electrolytes presents a promising avenue for the development of high-performance, high-voltage sodium-ion batteries. The data and protocols presented in these application notes aim to provide researchers with a solid foundation for their investigations in this exciting field. Careful consideration of the interplay between the cathode material, electrolyte formulation, and operating conditions is essential for optimizing the performance and stability of these next-generation energy storage systems. Further research into electrolyte additives to mitigate aluminum corrosion at high voltages and to further stabilize the CEI will be crucial for the commercialization of this technology.
References
- 1. scispace.com [scispace.com]
- 2. oneenergi.com [oneenergi.com]
- 3. Enabling Long-term Cycling Stability of Na3V2(PO4)3/C vs. Hard Carbon Full-cells : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of PVDF in Rheology and Microstructure of NCM Cathode Slurries for Lithium-Ion Battery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical formation protocols for maximising the life-time of a sodium ion battery - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05673A [pubs.rsc.org]
- 12. Principles and Case Study Analysis of GITT Testing for Ionic Diffusion Coefficient in Batteries [neware.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for NaFSI in Non-Flammable Electrolytes for Safe Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium bis(fluorosulfonyl)imide (NaFSI) in non-flammable electrolytes for the development of safer sodium-ion batteries. This document includes detailed experimental protocols, quantitative performance data, and visual representations of workflows and underlying mechanisms to guide researchers in this critical area of energy storage.
Introduction
The intrinsic flammability of conventional carbonate-based electrolytes poses a significant safety risk in sodium-ion batteries (SIBs), hindering their widespread adoption, especially in large-scale applications. The development of non-flammable electrolytes is a crucial step towards engineering safer SIBs. This compound (NaFSI) has emerged as a promising salt for these next-generation electrolytes due to its high thermal stability, good ionic conductivity, and its ability to form a stable solid-electrolyte interphase (SEI) on the anode surface. When combined with non-flammable solvents, such as organophosphates and hydrofluoroethers, NaFSI-based electrolytes can significantly enhance the safety profile of SIBs without severely compromising electrochemical performance.
Data Presentation
The following tables summarize the key performance metrics of NaFSI in various non-flammable electrolyte formulations.
Table 1: Physicochemical Properties of NaFSI-Based Non-Flammable Electrolytes
| Electrolyte Composition (Salt/Solvent System) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Flammability Test | Reference |
| 0.8 m NaFSI in Triethyl Phosphate (B84403) (TEP) | ~2.5 | ~5.0 | Non-flammable | [1] |
| 1.0 M NaFSI in Trimethyl Phosphate (TMP) | ~2.2 | 72 | Non-flammable | [2] |
| 0.9 M NaFSI in Tris(2,2,2-trifluoroethyl) phosphate (TFEP) | 0.314 | Not Reported | Non-flammable | N/A |
| 1.2 M NaTFSI in TMP/BTFE/VC | Not Reported | Not Reported | Non-flammable | [3] |
Table 2: Electrochemical Performance of Sodium-Ion Batteries with NaFSI-Based Non-Flammable Electrolytes
| Anode/Cathode | Electrolyte Composition | Initial Coulombic Efficiency (%) | Capacity Retention | Cycling Conditions | Reference |
| Hard Carbon / Na | 0.8 m NaFSI in TEP + 1 wt% VC | ~70% | 88% after 200 cycles | C/5 rate | [1] |
| Hard Carbon / Na | 0.9 M NaFSI in TFEP | 75.4% | 91.8% after 100 cycles | 50 mA/g | N/A |
| NVP / Hard Carbon | 1.2 M NaTFSI in TMP/BTFE/VC | >99.7% | >85% after 120 cycles | Not Specified | [3] |
| NFM / Hard Carbon | 1.5M NaPF6 in TMP/F-EPE + FEC | Not Reported | 70.8% after 500 cycles | 1 C | [2] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol for Non-Flammable Electrolyte Formulation
This protocol describes the preparation of a NaFSI-based non-flammable electrolyte using triethyl phosphate (TEP) as the solvent and vinylene carbonate (VC) as an additive.
Materials:
-
This compound (NaFSI, battery grade, >99.9%)
-
Triethyl phosphate (TEP, anhydrous, >99.8%)
-
Vinylene carbonate (VC, battery grade, >99.5%)
-
Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
Dry the NaFSI salt under vacuum at 120°C for 24 hours before use to remove any residual moisture.
-
Prepare a 0.8 molal (m) solution of NaFSI in TEP. For example, to prepare 10 g of electrolyte, dissolve the appropriate mass of NaFSI in 10 g of TEP solvent.
-
Add 1 wt% of vinylene carbonate (VC) to the solution. For a 10 g solution, this would be 0.1 g of VC.
-
Stir the mixture on a magnetic stirrer at room temperature for at least 12 hours to ensure complete dissolution and homogeneity of the salt and additive.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol for CR2032 Coin Cell Assembly
This protocol provides a step-by-step guide for assembling a CR2032-type coin cell for electrochemical testing of the prepared non-flammable electrolyte.
Materials and Equipment:
-
CR2032 coin cell components (casings, spacers, spring)
-
Anode (e.g., hard carbon coated on aluminum foil)
-
Cathode (e.g., sodium metal)
-
Separator (e.g., glass fiber)
-
Prepared NaFSI-based non-flammable electrolyte
-
Crimping machine for CR2032 cells
-
Micropipette
-
Tweezers (non-metallic)
-
All assembly must be performed inside an argon-filled glovebox.
Procedure:
-
Place the negative cap (anode casing) of the coin cell onto a clean, flat surface inside the glovebox.
-
Place the anode disk (e.g., hard carbon) into the center of the negative cap.
-
Using a micropipette, add a few drops (typically 40-60 µL) of the non-flammable electrolyte onto the anode surface to ensure it is well-wetted.
-
Place a separator disk on top of the wetted anode. Ensure the separator is flat and centered.
-
Add another few drops of the electrolyte onto the separator.
-
Place the cathode disk (e.g., sodium metal) on top of the separator.
-
Place a stainless-steel spacer on top of the cathode, followed by the spring.
-
Carefully place the positive cap (cathode casing) over the assembled stack.
-
Transfer the assembled cell to the crimping machine and apply pressure to seal the cell. The recommended pressure may vary depending on the machine, but a pressure of ~800-1000 psi is typical.
-
After crimping, inspect the cell to ensure it is properly sealed.
-
Remove the cell from the glovebox for electrochemical testing.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for preparing and evaluating NaFSI-based non-flammable electrolytes.
Caption: Experimental workflow for NaFSI non-flammable electrolytes.
Logical Relationship for Enhanced Safety and Performance
This diagram illustrates the key relationships and mechanisms by which NaFSI in non-flammable solvents contributes to safer and better-performing sodium-ion batteries.
Caption: Mechanism for safety and performance of NaFSI electrolytes.
References
The Role of NaFSI in Crafting a Stable Solid Electrolyte Interphase for Sodium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance and longevity of sodium-ion batteries (SIBs) are intrinsically linked to the formation and stability of the solid electrolyte interphase (SEI) on the anode surface. This passivation layer, formed during the initial charging cycles, dictates ionic transport, prevents further electrolyte decomposition, and ultimately ensures the safety and cyclability of the battery. Sodium bis(fluorosulfonyl)imide (NaFSI) has emerged as a promising electrolyte salt due to its ability to form a robust and ionically conductive SEI. This document provides detailed application notes and experimental protocols for researchers investigating the role of NaFSI in SEI formation, drawing from established scientific literature.
The SEI in NaFSI-based electrolytes is often characterized by a higher content of inorganic species, particularly sodium fluoride (B91410) (NaF), compared to conventional carbonate-based electrolytes. This NaF-rich interphase is believed to contribute to enhanced mechanical stability and efficient Na-ion transport. The decomposition of the FSI anion is a key contributor to the formation of this favorable SEI.[1][2] Additives such as fluoroethylene carbonate (FEC) are also frequently employed in conjunction with NaFSI to further enhance SEI properties, leading to the formation of a thinner and more uniform passivation layer.[3][4][5]
Data Presentation: Quantitative Analysis of NaFSI-derived SEI
The composition and properties of the SEI can be quantified using various analytical techniques. The following tables summarize typical quantitative data obtained from the characterization of NaFSI-derived SEI layers on hard carbon anodes.
Table 1: Elemental Composition of NaFSI-derived SEI determined by XPS
| Element | Atomic Concentration (%) (without additive) | Atomic Concentration (%) (with 5% FEC additive) | Predominant Chemical Species |
| C | 30 - 40 | 25 - 35 | Alkyl carbonates (R-OCO₂Na), Polycarbonates |
| O | 25 - 35 | 20 - 30 | Alkyl carbonates, Sodium carbonate (Na₂CO₃) |
| F | 15 - 25 | 20 - 30 | Sodium fluoride (NaF) , NaₓPFᵧO₂ (from NaPF₆ comparison), NaFSI residue |
| Na | 10 - 20 | 15 - 25 | NaF, Na₂CO₃, Sodium Alkyl Carbonates |
| S | 1 - 5 | 1 - 5 | Decomposition products of FSI⁻ |
| P | < 1 (typically from impurities or comparison salts) | < 1 | - |
Note: Atomic concentrations are approximate and can vary based on cycling conditions, electrolyte formulation, and analytical parameters. Data compiled from multiple sources for illustrative purposes.[6][7][8][9][10][11][12][13]
Table 2: Physical and Electrochemical Properties of NaFSI-derived SEI
| Property | Typical Value/Range | Measurement Technique |
| SEI Thickness | 10 - 50 nm | Transmission Electron Microscopy (TEM) / Cryo-TEM |
| Interfacial Resistance (R_SEI) | 50 - 200 Ω·cm² | Electrochemical Impedance Spectroscopy (EIS) |
| Ionic Conductivity (σ_ion) | 10⁻⁸ - 10⁻⁷ S/cm | Electrochemical Impedance Spectroscopy (EIS) |
Note: Values are indicative and depend on factors such as electrolyte composition, cycling history, and temperature.[14][15][16]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. The following protocols provide a step-by-step guide for the characterization of NaFSI-derived SEI layers.
Protocol 1: Ex-situ X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the elemental and chemical composition of the SEI layer.
Materials:
-
Cycled hard carbon anode in a NaFSI-based electrolyte
-
High-purity argon-filled glovebox
-
Air-sensitive sample transfer vessel
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
-
Argon ion gun for depth profiling
Procedure:
-
Cell Disassembly: Inside an argon-filled glovebox, carefully disassemble the cycled sodium-ion coin cell.
-
Sample Washing: Gently rinse the harvested hard carbon anode with a high-purity, volatile solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte. Perform this step 2-3 times.
-
Sample Drying: Allow the anode to dry completely inside the glovebox.
-
Sample Mounting: Mount the dried anode onto an XPS sample holder using conductive carbon tape.
-
Transfer to XPS: Use an air-sensitive sample transfer vessel to move the sample from the glovebox to the XPS instrument's introduction chamber without exposure to air.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, Na 1s, and S 2p core levels.
-
Typical XPS Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Area: ~300 x 700 µm
-
Pass Energy: 160 eV for survey scans, 20-40 eV for high-resolution scans
-
Take-off Angle: 45° or 90°
-
-
-
Depth Profiling (Optional):
-
Use an argon ion gun to sputter the surface and acquire high-resolution spectra at different depths to understand the compositional gradient of the SEI.
-
Typical Sputtering Conditions:
-
Ion Beam Energy: 0.5 - 2 keV
-
Sputter Rate: Calibrate using a standard material (e.g., Ta₂O₅). A typical rate is 0.1 - 0.5 nm/s.
-
-
-
Data Analysis:
-
Perform charge correction by setting the C-C/C-H peak in the C 1s spectrum to 284.8 eV.
-
Fit the high-resolution spectra with appropriate synthetic peaks (e.g., Gaussian-Lorentzian) to identify chemical species. Common binding energies for NaFSI-derived SEI components include:
-
F 1s: NaF (~685 eV), P-F (from NaPF₆, ~687 eV)
-
C 1s: C-C/C-H (~284.8 eV), C-O (~286.5 eV), O-C=O (~289 eV), Na₂CO₃ (~290 eV)
-
O 1s: Na₂CO₃ (~531.5 eV), R-OCO₂Na (~532 eV), C-O (~533 eV)
-
-
Calculate atomic concentrations from the integrated peak areas corrected by relative sensitivity factors.
-
Protocol 2: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Imaging
Objective: To visualize the morphology and measure the thickness of the SEI layer.
Materials:
-
Cycled hard carbon anode
-
Argon-filled glovebox
-
SEM and TEM instruments
-
For TEM: Focused Ion Beam (FIB) instrument or cryo-ultramicrotome, TEM grids
Procedure for SEM:
-
Sample Preparation: Follow steps 1-4 from the XPS protocol.
-
Coating (for non-conductive samples): If necessary, apply a thin conductive coating (e.g., gold or carbon) to prevent charging during imaging.
-
Imaging:
-
Introduce the sample into the SEM chamber.
-
Use a low accelerating voltage (e.g., 1-5 kV) to enhance surface sensitivity and minimize beam damage.
-
Acquire secondary electron (SE) images for topographical information.
-
Procedure for TEM/Cryo-TEM:
-
Sample Preparation (FIB):
-
Transfer the cycled anode to a FIB-SEM instrument.
-
Deposit a protective layer (e.g., platinum) on the region of interest.
-
Use the ion beam to mill a thin lamella (typically <100 nm thick).
-
Lift out the lamella and attach it to a TEM grid.
-
-
Sample Preparation (Cryo-TEM): [14][15]
-
In a glovebox, plunge-freeze the cycled electrode in liquid ethane (B1197151) to vitrify the electrolyte.
-
Transfer the frozen grid to a cryo-FIB for lamella preparation or directly to a cryo-TEM holder. This method preserves the native state of the SEI.
-
-
Imaging:
-
Use a low electron dose to minimize beam damage to the sensitive SEI layer.
-
Acquire bright-field and dark-field images to observe the morphology and thickness of the SEI.
-
High-Resolution TEM (HRTEM) can be used to identify crystalline components like NaF within the SEI.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To determine the ionic conductivity and interfacial resistance of the SEI.
Materials:
-
Symmetric cell (e.g., Na/Na or Hard Carbon/Hard Carbon) or a three-electrode cell
-
Potentiostat with a frequency response analyzer (FRA) module
Procedure:
-
Cell Assembly: Assemble a symmetric or three-electrode cell in an argon-filled glovebox. For SEI studies, symmetric cells are often used to isolate the impedance of the two identical electrodes.
-
Formation Cycling: Cycle the cell at a low C-rate (e.g., C/20) for a few cycles to form a stable SEI.
-
EIS Measurement:
-
Allow the cell to rest at open circuit voltage (OCV) for a sufficient time to reach equilibrium.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 10 mHz).
-
Record the impedance response.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
The high-to-medium frequency semicircle is typically attributed to the combination of SEI resistance (R_SEI) and double-layer capacitance (C_dl).
-
Model the impedance spectrum using an equivalent electrical circuit (EEC). A common model for a symmetric cell includes the electrolyte resistance (R_e) in series with one or two parallel R-CPE (Resistor-Constant Phase Element) circuits representing the SEI and charge transfer processes.
-
Extract the value of R_SEI from the fitted EEC model.
-
Calculate the ionic conductivity (σ) of the SEI using the following equation: σ = d / (R_SEI * A) where 'd' is the thickness of the SEI (obtained from TEM) and 'A' is the electrode area.
-
Mandatory Visualizations
Signaling Pathway: NaFSI Decomposition and SEI Formation
Caption: Decomposition pathway of NaFSI and solvents leading to SEI formation.
Experimental Workflow: SEI Characterization
Caption: Workflow for the characterization of the SEI layer.
Logical Relationship: Influence of NaFSI Concentration
Caption: Logical relationship between NaFSI concentration and SEI/battery properties.[1][17]
References
- 1. A review on recent approaches for designing the SEI layer on sodium metal anodes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00695E [pubs.rsc.org]
- 2. Solid Electrolyte Interface (SEI) in Sodium Ion Batteries [large.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An in‐depth Study of the Solid Electrolyte Interphase Compositional Evolution in Sodium‐Ion Batteries: Unravelling the Effects of a Na Metal Counter Electrode on the SEI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. kratos.com [kratos.com]
- 14. Probing the Na metal solid electrolyte interphase via cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Preventing Aluminum Current Collector Corrosion in NaFSI Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium-ion batteries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aluminum current collector corrosion when using sodium bis(fluorosulfonyl)imide (NaFSI) based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What causes the corrosion of the aluminum current collector in NaFSI electrolytes?
A1: The corrosion of the aluminum (Al) current collector in NaFSI-based electrolytes is primarily due to the severe oxidative dissolution of aluminum at high potentials.[1][2] Unlike sodium hexafluorophosphate (B91526) (NaPF6) based electrolytes, which readily form a passivating aluminum fluoride (B91410) (AlF3) layer, NaFSI electrolytes do not inherently protect the aluminum surface, leading to continuous corrosion during battery cycling.[3] This anodic dissolution is a significant issue that can lead to increased internal resistance, capacity fade, and premature cell failure.[4]
Q2: What are the visible signs of aluminum current collector corrosion?
A2: Visual signs of corrosion on the aluminum current collector can include pitting, discoloration, and the formation of a black or dark gray surface layer. In severe cases, the aluminum foil may become brittle and disintegrate. Microscopically, techniques like Scanning Electron Microscopy (SEM) can reveal the extent of pitting and surface degradation.
Q3: How can I prevent aluminum current collector corrosion when using NaFSI electrolytes?
A3: A highly effective strategy to prevent Al corrosion in NaFSI electrolytes is to employ a dual-salt electrolyte system.[1][2] This involves adding a secondary salt to the NaFSI electrolyte that can form a stable passivation layer on the aluminum surface.
Q4: What are some effective additives for creating a dual-salt electrolyte?
A4: Several additives have been shown to be effective in passivating the aluminum current collector in NaFSI electrolytes. These include:
-
Sodium Difluoro(oxalato)borate (NaDFOB): This additive helps form an insoluble passivation layer composed of aluminum fluoride (AlF3) and boron-containing polymers on the Al surface.[1][2]
-
Sodium Hexafluorophosphate (NaPF6): Even in small concentrations, NaPF6 can effectively passivate the aluminum foil.[3]
-
Sodium Bis(oxalato)borate (NaBOB): This additive can also contribute to the formation of a protective layer.[5]
Q5: What is the mechanism behind the protective effect of these additives?
A5: The additives in a dual-salt electrolyte decompose at high potentials to form a stable, ionically conductive but electronically insulating passivation layer on the aluminum current collector. For instance, NaDFOB decomposes to form AlF3 and boron-containing polymers, which act as a physical barrier preventing the underlying aluminum from coming into contact with the corrosive electrolyte.[1][2] This passivation layer is crucial for the long-term stability and performance of the sodium-ion battery.
Troubleshooting Guide
Problem: I am observing rapid capacity fading and an increase in internal resistance in my sodium-ion cells with NaFSI electrolyte.
-
Possible Cause: This is a classic symptom of aluminum current collector corrosion. The corrosion products can increase the impedance of the cell, and the degradation of the current collector can lead to poor electrical contact with the active material.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully disassemble a cycled cell in an inert atmosphere (e.g., an argon-filled glovebox) and visually inspect the aluminum current collector for signs of corrosion, such as pitting or discoloration.
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Perform a CV scan on a bare aluminum foil electrode in your NaFSI electrolyte. A significant increase in the anodic current at high potentials is indicative of corrosion.
-
Chronoamperometry (CA): Hold the aluminum foil at a high potential and monitor the current over time. A continuously increasing or high steady-state current suggests ongoing corrosion. A decaying current that stabilizes at a low value indicates the formation of a passivating layer.
-
-
Solution:
-
Implement a Dual-Salt Electrolyte: Introduce an appropriate additive like NaDFOB or NaPF6 to your NaFSI electrolyte to form a protective passivation layer. A common and effective formulation is 0.8 M NaFSI + 0.2 M NaDFOB in a suitable carbonate solvent mixture (e.g., EC:PC 1:1 v/v).[1][2]
-
Optimize Additive Concentration: The concentration of the additive is crucial. Too little may not provide complete protection, while too much could negatively impact other cell performance metrics like ionic conductivity.
-
-
Problem: My attempts to use a dual-salt electrolyte are not completely preventing corrosion.
-
Possible Cause:
-
Impure Electrolyte Components: The presence of impurities, especially water, can exacerbate corrosion.
-
Inadequate Additive Concentration: The concentration of the passivating additive may be too low for the specific operating conditions.
-
High Operating Voltage: The upper cutoff voltage of your cycling protocol might be too high, leading to the breakdown of the passivation layer.
-
-
Troubleshooting Steps:
-
Verify Purity: Ensure that all electrolyte components (solvents, salts, and additives) are of high purity and are handled in a dry, inert atmosphere to minimize moisture contamination.
-
Increase Additive Concentration: Incrementally increase the concentration of the passivating additive (e.g., from 0.1 M to 0.2 M NaDFOB) and re-evaluate the corrosion using electrochemical methods.
-
Adjust Voltage Window: If possible, consider lowering the upper cutoff voltage of your cycling protocol to reduce the oxidative stress on the aluminum current collector.
-
Surface Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of the aluminum foil after cycling. This can help you determine the composition and quality of the passivation layer and identify if it is forming as expected.
-
Data Presentation
Table 1: Comparison of Electrochemical Performance with Different Electrolyte Formulations
| Electrolyte Composition | Cathode Material | Capacity Retention (after 200 cycles at 1C) | Coulombic Efficiency (at 1C) | Reference |
| 1 M NaFSI in EC/PC | - | Severe Corrosion | - | [5] |
| 0.8 M NaFSI + 0.2 M NaDFOB in EC/PC | Na3V2(PO4)3 | 99.2% | > 99.3% | [1][2] |
Table 2: Electrochemical Stability Window of Different Electrolytes
| Electrolyte Composition | Anodic Limit (V vs. Na+/Na) | Cathodic Limit (V vs. Na+/Na) | Overall ESW (V) | Reference |
| 1 M NaFSI in PC | ~4.1 V (corrosion onset) | - | - | [6] |
| 0.8 M NaFSI + 0.2 M NaDFOB in PC | > 4.5 V | - | Wide | [7] |
| 1.0 M NaDFOB in EC:DMC | 5.79 V | Near 0 V | ~5.8 V | [8] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Corrosion Evaluation
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox.
-
Working Electrode: A clean, high-purity aluminum foil of a defined geometric area.
-
Counter and Reference Electrodes: Sodium metal foil.
-
Electrolyte: The NaFSI-based electrolyte to be tested.
-
-
CV Parameters:
-
Potential Range: Scan from the open-circuit potential (OCP) to a high potential (e.g., 5.0 V vs. Na+/Na) and back.
-
Scan Rate: A slow scan rate, such as 1 mV/s, is typically used to allow for surface reactions to occur.[6]
-
-
Data Interpretation:
-
A sharp increase in the anodic current at high potentials indicates the onset of aluminum corrosion.
-
A stable or decreasing current on the reverse scan suggests the formation of a passivating layer.
-
Compare the CV profiles of the baseline NaFSI electrolyte with those containing different additives to evaluate their effectiveness in suppressing corrosion.
-
Protocol 2: Chronoamperometry (CA) for Passivation Study
-
Cell Assembly: Use the same three-electrode cell setup as in the CV protocol.
-
CA Parameters:
-
Potential Step: Apply a constant high potential (e.g., 4.5 V vs. Na+/Na) where corrosion is expected to occur.
-
Duration: Hold the potential for a sufficient duration (e.g., 1-2 hours) to observe the current response over time.
-
-
Data Interpretation:
-
A continuously increasing or high, non-decaying current indicates active corrosion.
-
A current that initially peaks and then decays to a low, stable value suggests the formation of a protective passivation layer.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis
-
Cell Assembly: A three-electrode or a symmetric Al/Al cell can be used.
-
EIS Parameters:
-
Frequency Range: Typically from 100 kHz to 100 mHz.
-
AC Amplitude: A small amplitude of 5-10 mV.
-
DC Potential: The measurement can be performed at the OCP or at a specific DC potential.
-
-
Data Interpretation:
-
The Nyquist plot can provide information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. An increase in Rct after cycling can indicate the formation of a resistive corrosion layer or a passivating film.
-
By fitting the impedance data to an equivalent circuit model, you can de-convolute the contributions of the electrolyte resistance, the passivation film resistance, and the charge transfer resistance.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Achieving the Inhibition of Aluminum Corrosion by Dual-Salt Electrolytes for Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00233K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing High-Voltage Stability of NaFSI-Based Electrolytes
This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with sodium bis(fluorosulfonyl)imide (NaFSI)-based electrolytes for high-voltage sodium-ion batteries.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue/Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Rapid capacity fading at high voltages (> 4.0 V vs. Na/Na⁺) | 1. Electrolyte Decomposition: The NaFSI salt or solvent is oxidatively decomposing on the cathode surface.[1][2][3] 2. Cathode Structural Degradation: The high voltage is causing irreversible phase transitions or transition metal dissolution from the cathode material.[4][5][6] 3. Aluminum Current Collector Corrosion: NaFSI is known to corrode the aluminum current collector at potentials above 3.7 V. | 1. Introduce Additives: Incorporate film-forming additives like Fluoroethylene Carbonate (FEC) to create a stable Cathode Electrolyte Interphase (CEI).[7][8][9] 2. Use Co-salts: Add a small amount of a salt like Sodium Hexafluorophosphate (NaPF₆) which is known to passivate the Al current collector.[10] 3. Optimize Salt Concentration: Experiment with higher salt concentrations ("water-in-salt" or localized high-concentration electrolytes) to reduce solvent activity and widen the electrochemical stability window.[11][12][13] 4. Lower the Cutoff Voltage: Temporarily reduce the upper cutoff voltage to confirm if the fading is voltage-dependent, then re-introduce solutions. |
| Low Coulombic Efficiency (CE), especially in early cycles | 1. Unstable Solid Electrolyte Interphase (SEI): Continuous formation and dissolution of the SEI layer on the anode consumes sodium ions and electrolyte.[14] 2. Electrolyte Contamination: Presence of moisture (H₂O) can lead to hydrolysis of the FSI⁻ anion and other side reactions.[12] | 1. Incorporate SEI-forming Additives: Use additives like FEC, which preferentially decompose on the anode to form a stable, thin, and uniform SEI layer.[7][14] 2. Ensure Dry Conditions: Rigorously dry all electrolyte components (salt, solvents) and assemble cells in an argon-filled glovebox with low moisture and oxygen levels. 3. Anode Pre-treatment: Consider methods to form an artificial SEI on the sodium metal or hard carbon anode before cell assembly.[14] |
| Increasing cell impedance (resistance) during cycling | 1. Thick/Resistive CEI/SEI Growth: Continuous electrolyte decomposition leads to the thickening of interphase layers, impeding ion transport.[9][15] 2. Current Collector Corrosion: Formation of a resistive corrosion layer on the aluminum foil. 3. Electrolyte Depletion: Consumption of the electrolyte through side reactions increases overall cell resistance.[16] | 1. Optimize Additive Concentration: Too much additive can also lead to a thick, resistive layer. Systematically vary the concentration (e.g., 1-5 wt%) to find the optimal balance. 2. Employ Corrosion Inhibitors: Use co-salts like NaPF₆ or specific additives designed to protect the Al current collector.[10] 3. Conduct Post-mortem Analysis: Use Electrochemical Impedance Spectroscopy (EIS) to distinguish between charge transfer resistance and SEI resistance. Analyze cycled electrodes with SEM and XPS to observe morphology and composition of the interphase layers.[17][18] |
| Poor rate capability (performance at high charge/discharge currents) | 1. Low Ionic Conductivity: The electrolyte formulation may have inherently low conductivity. 2. High Interfacial Resistance: A poorly formed or overly thick SEI/CEI layer hinders fast Na⁺ transport across the interface.[19] 3. Sluggish Electrode Kinetics: The chosen cathode or anode material may have slow sodium insertion/extraction kinetics.[1] | 1. Optimize Solvent System: Use a blend of solvents, such as cyclic carbonates (e.g., EC, PC) and linear carbonates (e.g., DMC, DEC), to balance salt dissociation and viscosity for optimal conductivity.[11] 2. Refine Interphase with Additives: Use additives that form a thin and highly Na⁺-conductive SEI/CEI.[20] 3. Characterize Ionic Conductivity: Measure the ionic conductivity of your electrolyte formulation using a conductivity meter before cell assembly. |
Frequently Asked Questions (FAQs)
Q1: Why is my NaFSI-based electrolyte showing instability above 4.0 V, even though the literature suggests a higher stability window?
A1: The electrochemical stability window (ESW) is not an absolute value; it is highly dependent on the experimental conditions. The primary reasons for instability at high voltage are the oxidative decomposition of the electrolyte at the cathode surface and the corrosion of the aluminum current collector.[2] The type of working electrode, cutoff current density used for linear sweep voltammetry (LSV), and the presence of even trace impurities can significantly affect the measured ESW.[13][18] To improve stability, it is crucial to form a protective cathode electrolyte interphase (CEI) using additives like FEC or design an all-fluorinated electrolyte system.[16]
Q2: What is the optimal concentration of FEC to use as an additive?
A2: The optimal concentration of Fluoroethylene Carbonate (FEC) typically ranges from 1% to 5% by weight or volume, depending on the specific solvent system and electrode materials. A concentration that is too low may not form a complete and stable interphase, while a concentration that is too high can lead to the formation of an overly thick and resistive layer, which can hinder ion transport and negatively impact rate capability and overall impedance.[9] It is recommended to systematically test a range of concentrations (e.g., 1%, 2%, 5%) to determine the best performance for your specific cell chemistry.
Q3: Can I use NaFSI with high-voltage cathodes like NCM or NCA analogues?
A3: Yes, but it requires careful electrolyte engineering. High-voltage layered oxide cathodes are catalytically active and can accelerate electrolyte decomposition.[1][4][5] Using a standard NaFSI in carbonate solvent electrolyte with these cathodes will likely result in poor cycling stability.[16] Key strategies to enable compatibility include:
-
Using a co-salt: A dual-salt electrolyte, such as NaFSI-NaPF₆, can synergistically passivate both the electrode surface and the Al current collector.[10]
-
Fluorinated Solvents: Employing fluorinated co-solvents can enhance the oxidative stability of the electrolyte.[16]
-
Specialized Additives: Introducing additives that specifically form a robust CEI on the cathode surface is critical to prevent continuous side reactions.[20][21]
Q4: My cell shows significant gas evolution during the first charge cycle. What is causing this?
A4: Gas evolution, particularly during the initial formation cycles at high voltage, is a common indicator of electrolyte decomposition. The oxidation of carbonate solvents (like EC, PC, DMC) at the cathode surface can produce gaseous species such as CO₂ and CO.[3] The reduction of certain additives or solvent molecules at the anode during SEI formation can also contribute. Using techniques like Online Electrochemical Mass Spectrometry (OEMS) can help identify the evolved gases and the potentials at which they form, providing insight into the decomposition pathways.[3] Modifying the electrolyte with more stable solvents or effective film-forming additives can mitigate this issue.
Q5: How does increasing the NaFSI salt concentration improve high-voltage stability?
A5: In highly concentrated electrolytes (often called "water-in-salt" in aqueous systems, with a similar principle in non-aqueous electrolytes), most of the solvent molecules become part of the Na⁺ solvation sheath.[11][22] This leaves very few "free" solvent molecules available to decompose at the electrode surface. Furthermore, the FSI⁻ anion is more likely to participate in forming the SEI/CEI, creating a stable, inorganic-rich protective layer. This modification of the solvation structure fundamentally increases the oxidative stability of the electrolyte as a whole.[15][19]
Data Summary Tables
Table 1: Common Additives for NaFSI-Based Electrolytes and Their Functions
| Additive | Typical Concentration | Primary Function | Key Benefits |
| Fluoroethylene Carbonate (FEC) | 1-5 wt% | SEI & CEI Formation | Improves Coulombic efficiency and cycling stability by forming a stable interphase on both anode and cathode.[7][8] |
| Sodium Hexafluorophosphate (NaPF₆) | 0.05 - 0.2 M (as co-salt) | Al Current Collector Passivation | Prevents corrosion of the aluminum current collector at high potentials.[10] |
| Sodium Difluoro(oxalato)borate (NaDFOB) | 0.5-1 wt% | SEI & CEI Formation | Forms a robust, fluorine-rich interphase, contributing to improved thermal and electrochemical stability. |
| 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | ~3 wt% | Cathode Passivation (Non-solvating) | Preferentially travels to the cathode to form a stable interphase without destabilizing the anode.[21] |
Table 2: Electrochemical Performance of NaFSI Electrolytes with Different Formulations
| Electrolyte Formulation | Cathode/Anode | Voltage Window (V) | Performance Metric | Reference |
| 1 M NaFSI-NaPF₆ (dual salt) in carbonates | NNFCMN/Hard Carbon | Not specified | 75.5% capacity retention after 250 cycles at 25 °C. | [10] |
| 1 M NaPF₆ + 3 wt% TTE in G2 | Na₀.₉Cu₀.₂₂Fe₀.₃Mn₀.₄₈O₂/Na | 2.5 - 4.25 | 90% capacity retention after 1200 cycles. | [21] |
| 5 M NaFSI in DME (HCE) | Na/SS | > 4.9 | Near 100% Coulombic efficiency for Na plating/stripping. | [11] |
| 1 M NaPF₆ + FEC in carbonates | Na/NVPOF | Not specified | 500 cycles with 84.3% capacity retention. | [7] |
Experimental Protocols & Visualizations
Protocol 1: Evaluating Electrolyte Oxidative Stability
Objective: To determine the upper voltage limit at which an electrolyte formulation begins to decompose.
Methodology: Linear Sweep Voltammetry (LSV)
-
Cell Assembly: Assemble a three-electrode cell (or two-electrode coin cell) inside an Ar-filled glove box.
-
Working Electrode: A stable material that does not undergo reactions in the potential window, such as aluminum, stainless steel, or glassy carbon.
-
Counter & Reference Electrodes: Sodium metal foil.
-
Separator: Glass fiber separator soaked in the test electrolyte.
-
-
Electrochemical Test:
-
Data Analysis:
-
Plot the current density (mA/cm²) versus the potential (V).
-
The potential at which a sharp, continuous increase in current is observed is defined as the onset of oxidative decomposition. A predefined cutoff current density (e.g., 0.01 mA/cm²) is often used to determine the stability limit.
-
Caption: Experimental workflow for evaluating NaFSI-based electrolytes.
Mechanism of High-Voltage Instability and Additive Intervention
At high voltages, solvent molecules and FSI⁻ anions can decompose on the active cathode surface, leading to performance degradation. Additives like FEC are designed to have a lower oxidation potential than the bulk electrolyte components. They decompose first to form a stable, electronically insulating, but ionically conducting Cathode Electrolyte Interphase (CEI). This CEI layer acts as a physical barrier, preventing further electrolyte decomposition.
Caption: Role of additives in stabilizing the cathode-electrolyte interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. High-Voltage Cathode Materials for Sodium-Ion Batteries: Advances and Challenges. | Semantic Scholar [semanticscholar.org]
- 5. High-Voltage Cathode Materials for Sodium-Ion Batteries: Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Role of Fluoroethylene Carbonate towards Highly Reversible Sodium Metal Anodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insight into the interfacial reaction mechanism of FEC and NaF on Na for high performance sodium metal batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. anrtech.com [anrtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02266A [pubs.rsc.org]
- 20. Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 21. A single additive enables long-life, high-voltage sodium batteries - KAUST Discovery [discovery.kaust.edu.sa]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Sodium Metal-NaFSI Electrolyte Interface
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to reduce the interfacial resistance between sodium metal anodes and NaFSI-based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high interfacial resistance between sodium metal and NaFSI electrolytes?
High interfacial resistance is primarily attributed to the formation of an unstable and fragile Solid Electrolyte Interphase (SEI) on the sodium metal surface.[1] This instability leads to several problems:
-
Dendrite Growth: Uneven sodium deposition during plating and stripping can lead to the formation of dendrites, which can penetrate the separator and cause short circuits.[2]
-
Electrolyte Decomposition: The highly reactive nature of sodium metal can cause continuous decomposition of the electrolyte, leading to a thick and resistive SEI layer.[1]
-
Soluble SEI Components: Some components of the SEI may be soluble in the electrolyte, leading to a continuous cycle of SEI dissolution and reformation, which increases impedance and consumes active sodium and electrolyte.[3]
Q2: What are the most common strategies to mitigate high interfacial resistance?
Several strategies have been developed to address this challenge:
-
Electrolyte Additives: Introducing specific additives to the electrolyte can help form a more stable and robust SEI.[4]
-
High-Concentration Electrolytes (HCEs) and Localized High-Concentration Electrolytes (LHCEs): Increasing the salt concentration alters the solvation structure of Na+ ions, promoting the formation of a more inorganic and stable SEI.[2][5]
-
Artificial SEI Layers: Applying a protective coating on the sodium metal anode can prevent direct contact with the electrolyte and guide uniform sodium deposition.[6][7]
-
Solid-State Electrolytes (SSEs): While SSEs can improve safety, they often present their own interfacial challenges. However, engineering the interface between the sodium anode and the solid electrolyte can reduce resistance.[8][9]
Troubleshooting Guides
Problem 1: Rapid capacity fade and low Coulombic efficiency in Na || Na symmetric cells.
-
Possible Cause: Unstable SEI formation leading to continuous electrolyte consumption and formation of "dead" sodium. This is often accompanied by the growth of sodium dendrites.
-
Troubleshooting Steps:
-
Introduce an Electrolyte Additive: Consider adding a small amount of a film-forming additive. For instance, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) can help create a NaF-rich and compact SEI.[5]
-
Increase Electrolyte Concentration: Transition from a standard dilute electrolyte to a High-Concentration Electrolyte (HCE) or a Localized High-Concentration Electrolyte (LHCE). For example, a 3.8 M NaFSI in DME with TTE as a diluent has shown to improve performance.[5] An ultraconcentrated electrolyte of 5 M NaFSI in DME has also been reported to yield high Coulombic efficiency.[10]
-
Apply a Sodiophilic Coating: Modify the sodium metal surface with a sodiophilic material like a thin layer of silver (Ag) to guide uniform sodium deposition and promote the formation of a stable, NaF-rich SEI.[6]
-
Problem 2: High and increasing interfacial resistance observed in Electrochemical Impedance Spectroscopy (EIS).
-
Possible Cause: Continuous growth of a resistive SEI layer due to electrolyte decomposition or poor contact between the sodium anode and a solid-state electrolyte.
-
Troubleshooting Steps:
-
For Liquid Electrolytes:
-
Utilize Additives: Incorporate additives like sodium perchlorate (B79767) (NaClO4) that can help form a more ionically conductive SEI.[11]
-
Optimize Salt Concentration: As with capacity fade, using HCEs or LHCEs can lead to a more stable and less resistive SEI.[12][13]
-
-
For Solid-State Electrolytes:
-
Improve Interfacial Contact: The high interfacial resistance in solid-state systems is often due to poor physical contact. Consider creating a composite anode, for example, by infiltrating molten sodium into a porous SiO2 matrix, which can significantly reduce the interfacial resistance with a NASICON-type solid electrolyte.[9]
-
Introduce a Buffer Layer: Applying a thin buffer layer, such as Al2O3, at the interface can sometimes mitigate adverse reactions between the sodium metal and the solid electrolyte.[14]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Performance of Different NaFSI-based Electrolytes
| Electrolyte Composition | Cell Type | Key Performance Metric | Reference |
| 3.8 M NaFSI/DME + TTE (LHCE) | Na | Na symmetric cell | |
| 5 M NaFSI in DME (HCE) | Na/SS cell | Coulombic efficiency of 99.3% at the 120th cycle | [10] |
| 2.1 M NaFSI/DME-BTFE (1:2) (LHCE) | Na | Cu cell | |
| 1 M NaFSI in TMP + 5 wt% NaFSI | Na | Na3V2(PO4)3 |
Table 2: Interfacial Resistance in Different Systems
| Anode | Electrolyte/SE | Interfacial Resistance (Ω·cm²) | Reference |
| Na Metal | NASICON | 1658 | [9] |
| Na-SiO2 Composite | NASICON | 101 | [9] |
Key Experimental Protocols
Protocol 1: Preparation of a Localized High-Concentration Electrolyte (LHCE)
This protocol is based on the work by Wang et al.[5]
-
Materials: Sodium bis(fluorosulfonyl)imide (NaFSI), 1,2-dimethoxyethane (B42094) (DME), 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE).
-
Procedure: a. Dry all materials under vacuum before use to minimize water content. b. Inside an argon-filled glovebox, dissolve NaFSI in DME to create a 3.8 M high-concentration electrolyte (HCE). c. Add TTE as a diluent to the HCE to form the LHCE. The ratio of HCE to TTE can be varied to optimize performance.
Protocol 2: Characterization of the Sodium Metal Interface using Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly: Assemble a symmetric Na || Na coin cell in an argon-filled glovebox.
-
Instrumentation: Use an electrochemical workstation with a frequency response analyzer.
-
Measurement Parameters: a. Apply a small AC voltage perturbation (e.g., 5-10 mV). b. Sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz). c. The resulting Nyquist plot can be fitted to an equivalent circuit model to determine the interfacial resistance.
Protocol 3: Fabrication of a Na-SiO2 Composite Anode
This protocol is based on the work by Fu et al.[9]
-
Materials: Amorphous SiO2 powder, sodium metal.
-
Procedure: a. Press the amorphous SiO2 powder into a pellet. b. Heat the SiO2 pellet and sodium metal above the melting point of sodium in an argon-filled glovebox. c. Infiltrate the molten sodium into the porous SiO2 pellet. d. Cool the composite to room temperature. This composite anode can then be used in a solid-state battery assembly.
Visualizations
Caption: Logical workflow for addressing high interfacial resistance.
Caption: Standard experimental workflow for interface analysis.
References
- 1. In situ probing the origin of interfacial instability of Na metal anode (Journal Article) | OSTI.GOV [osti.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodiophilic Interface Induces a NaF-Rich Solid Electrolyte Interface for Stable Sodium-Metal Batteries under Harsh Conditions. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nonflammable Electrolyte Interfacial and Solvation Chemistry for High‐Voltage Sodium Metal Batteries | Semantic Scholar [semanticscholar.org]
- 12. NaFSI electrolyte salt 100669-96-3 sigma-aldrich [sigmaaldrich.com]
- 13. NaFSI electrolyte salt 100669-96-3 sigma-aldrich [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
optimizing NaFSI concentration for maximum ionic conductivity
Technical Support Center: NaFSI Electrolyte Optimization
Welcome to the technical support center for optimizing Sodium bis(fluorosulfonyl)imide (NaFSI) based electrolytes. This resource is designed for researchers, scientists, and professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing NaFSI concentration?
The main objective is to achieve maximum ionic conductivity. High ionic conductivity is crucial for efficient ion transport between the electrodes in an electrochemical device, such as a sodium-ion battery. This enables better performance metrics, including faster charging and discharging rates.
Q2: How does NaFSI concentration affect ionic conductivity?
The relationship is not linear. Initially, as the salt concentration increases, the number of charge carriers (Na+ ions) per unit volume increases, leading to higher conductivity.[1] However, beyond an optimal point, the conductivity begins to decrease. This is due to increased solution viscosity and the formation of ion pairs or larger aggregates, which reduces the mobility of the ions.[2]
Q3: What are typical solvents used with NaFSI?
NaFSI is soluble in a variety of solvents, making it versatile for different applications. Common choices include:
-
Carbonate mixtures: Ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC), and propylene (B89431) carbonate (PC) are frequently used.[3]
-
Ethers: Solvents like 1,2-dimethoxyethane (B42094) (DME), diglyme, and tetrahydrofuran (B95107) (THF) are also effective.[4][5]
-
Ionic Liquids (ILs): Formulations like N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide ([C3mpyr]+[FSI]-) are used for creating high-concentration electrolytes.[6]
Q4: What is a typical range for optimal NaFSI concentration and the resulting ionic conductivity?
The optimal concentration and conductivity depend heavily on the solvent system. For many common organic solvents, the peak ionic conductivity is often found in the range of 1.0 M to 1.5 M. In these systems, ionic conductivities can range from approximately 5 to 15 mS/cm at room temperature.[3] Highly concentrated electrolytes, sometimes exceeding 2.5 M, are also being explored for specific benefits like improved stability.[5]
Q5: Are there any stability concerns with NaFSI?
Yes. NaFSI is hygroscopic and can be sensitive to moisture.[3] Hydrolysis can occur, potentially forming corrosive byproducts like HF, though this is a greater concern for related salts.[3][7] It is crucial to handle NaFSI in a dry environment, such as an argon-filled glovebox.[7] Additionally, NaFSI-based electrolytes can corrode aluminum current collectors at potentials above 3.7-4.0 V vs. Na+/Na.[3]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Ionic Conductivity | 1. Sub-optimal Salt Concentration: The concentration may be too low (insufficient charge carriers) or too high (increased viscosity, ion pairing).[1] 2. Impure/Wet Components: Water or other impurities in the salt or solvent can negatively impact performance.[3] 3. Incorrect Solvent Choice: The solvent may have poor salt dissociation capability or high viscosity. | 1. Concentration Series: Prepare a series of electrolytes with varying NaFSI concentrations (e.g., 0.5 M, 0.8 M, 1.0 M, 1.2 M, 1.5 M) to empirically determine the optimum for your specific solvent system. 2. Drying Procedures: Dry the NaFSI salt under vacuum at an elevated temperature (e.g., 80-120°C) for at least 12-24 hours before use.[7] Use battery-grade, low-moisture solvents. 3. Solvent Optimization: Consider co-solvents. For example, mixing a high-viscosity, high-dielectric constant solvent (like EC) with a low-viscosity solvent (like DMC or DEC) can improve both salt dissociation and ion mobility. |
| Poor Reproducibility of Results | 1. Inconsistent Preparation: Minor variations in weighing, mixing times, or environmental exposure (moisture/air). 2. Temperature Fluctuations: Ionic conductivity is highly dependent on temperature.[8] | 1. Standardize Protocol: Follow a strict, documented procedure for electrolyte preparation inside a glovebox. Use precise measurement tools. 2. Temperature Control: Ensure all conductivity measurements are performed at a consistent, controlled temperature (e.g., 25°C). Allow the measurement cell to thermally equilibrate before taking readings.[2] |
| Salt Does Not Fully Dissolve | 1. Supersaturation: The concentration exceeds the solubility limit for the chosen solvent. 2. Poor Solvent Power: The selected solvent is not suitable for NaFSI. | 1. Reduce Concentration: Lower the amount of NaFSI salt. 2. Gentle Heating/Stirring: Use a magnetic stirrer and gently heat the solution to aid dissolution. Ensure the solution returns to the target temperature before use or measurement. 3. Change Solvent System: Switch to a solvent or co-solvent system with higher polarity or solvating power for sodium salts. |
| Evidence of Corrosion (e.g., on Al foil) | 1. High Operating Voltage: NaFSI anions can become unstable and react with aluminum at higher potentials (>3.7 V).[3] | 1. Voltage Limitation: Limit the upper cutoff voltage during electrochemical cycling. 2. Corrosion-Inhibiting Additives: Introduce additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to the electrolyte to form a protective solid-electrolyte interphase (SEI) on the current collector. |
Data Presentation
Table 1: Ionic Conductivity of NaFSI in Various Electrolyte Systems
| Salt | Solvent System | Concentration (M) | Ionic Conductivity (mS/cm) | Notes |
| NaFSI | Carbonate-based (e.g., EC:DMC) | ~1.0 - 1.2 | ~12 - 15 | Higher conductivity compared to NaPF6 in similar solvents.[3] |
| NaPF6 | Carbonate-based (e.g., EC:DMC) | ~1.0 | ~8 - 10 | Often used as a benchmark salt.[3] |
| NaTFSI | EC/DMC (1:1) | 1.0 | >5 | Similar conductivity to NaPF6 but can also corrode aluminum. |
| NaOTf | Diglyme | 1.0 | ~4 | Lower conductivity due to strong ion pairing. |
| NaFSI | Ionic Liquid (C3mpyrFSI) | Varies (mol fraction) | Decreases with increasing NaFSI | High salt content in ILs significantly increases viscosity, reducing overall conductivity.[6][8] |
Note: Values are approximate and can vary based on specific solvent ratios, purity, and measurement temperature.
Experimental Protocols
Protocol for Electrolyte Preparation
Objective: To prepare a 1.0 M NaFSI electrolyte in a 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC).
Materials:
-
This compound (NaFSI) powder (≥99.5% purity)[4]
-
Ethylene Carbonate (EC), battery grade (<20 ppm H₂O)
-
Diethyl Carbonate (DEC), battery grade (<20 ppm H₂O)
-
Argon-filled glovebox with O₂ and H₂O levels <0.5 ppm
-
Volumetric flasks, magnetic stirrer, and stir bars
Procedure:
-
Pre-Drying: Place the required amount of NaFSI powder in a vacuum oven and dry at 100°C for 24 hours to remove residual moisture. Transfer the dried salt into the glovebox without exposure to air.
-
Solvent Preparation: In the glovebox, prepare the 1:1 (v/v) EC:DEC solvent mixture. As EC is solid at room temperature, gently warm it until it melts (~40°C) before measuring the volume.
-
Dissolution: a. Measure the required mass of dried NaFSI for a 1.0 M concentration and add it to a volumetric flask. (Molar mass of NaFSI ≈ 203.06 g/mol ). b. Add a small amount of the EC:DEC solvent mixture to the flask and place it on a magnetic stirrer. c. Stir the solution until all the NaFSI powder is fully dissolved. This may take several hours. d. Once dissolved, add the EC:DEC solvent up to the calibration mark of the volumetric flask.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use to ensure homogeneity.
Protocol for Ionic Conductivity Measurement
Objective: To measure the ionic conductivity of the prepared electrolyte using Electrochemical Impedance Spectroscopy (EIS).
Equipment:
-
Conductivity cell (two-electrode setup, typically platinum or stainless steel)
-
Potentiostat with EIS capability (e.g., Bio-Logic VSP)[2]
-
Temperature-controlled chamber or water bath
Procedure:
-
Cell Constant Calibration: a. Calibrate the conductivity cell using a standard KCl solution of known conductivity. b. The cell constant (K) is calculated as K = σ_known / G_measured, where σ is the known conductivity and G is the measured conductance (1/R).
-
Cell Assembly: a. Inside the glovebox, thoroughly clean and dry the conductivity cell. b. Fill the cell with the prepared NaFSI electrolyte, ensuring there are no air bubbles between the electrodes. c. Seal the cell to prevent solvent evaporation and contamination.
-
Measurement: a. Place the sealed cell in a temperature-controlled chamber set to 25°C. Allow at least 1 hour for thermal equilibration.[2] b. Connect the cell to the potentiostat. c. Perform an EIS measurement over a suitable frequency range (e.g., 200 kHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).[2]
-
Data Analysis: a. Plot the impedance data as a Nyquist plot (Z' vs. -Z''). b. Determine the bulk resistance (R) of the electrolyte from the high-frequency intercept of the semicircle with the real axis (Z'). c. Calculate the ionic conductivity (σ) using the formula: σ = K / R , where K is the predetermined cell constant.
Visualizations
Caption: Workflow for NaFSI electrolyte preparation and ionic conductivity measurement.
Caption: Factors influencing the ionic conductivity of NaFSI electrolytes.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. elch.chem.msu.ru [elch.chem.msu.ru]
- 3. oneenergi.com [oneenergi.com]
- 4. mtixtl.com [mtixtl.com]
- 5. US20160072151A1 - Electrolyte for high efficiency cycling of sodium metal and rechargeable sodium-based batteries comprising the electrolyte - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurities in Sodium bis(fluorosulfonyl)imide (NaFSI) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Sodium bis(fluorosulfonyl)imide (NaFSI).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in NaFSI synthesis?
A1: Common impurities include unreacted starting materials, side-products, and residual solvents. Specific common impurities are chloride ions (Cl⁻), sulfate (B86663) ions (SO₄²⁻), moisture (H₂O), and acidic impurities such as hydrogen fluoride (B91410) (HF).[1] The presence of these impurities can significantly impact the electrochemical performance of NaFSI in applications like sodium-ion batteries.
Q2: Why is the purity of NaFSI critical for battery applications?
A2: High purity of NaFSI is paramount for its use in sodium-ion batteries. Impurities can lead to several detrimental effects, including:
-
Corrosion: Chloride ions can corrode the aluminum current collector.
-
Electrolyte Decomposition: Moisture and acidic impurities can lead to the decomposition of the electrolyte and the formation of a passivating layer on the electrodes, increasing interfacial resistance.
-
Reduced Cycle Life: The presence of various impurities can negatively affect the stability of the solid electrolyte interphase (SEI) layer, leading to reduced battery cycle life and overall performance.
Q3: What are the typical purity levels for battery-grade NaFSI?
A3: Battery-grade NaFSI typically requires a purity of ≥99.9%.[2] Specific limits are also set for key impurities. The table below summarizes typical specifications for battery-grade NaFSI.
Q4: What are the primary synthesis routes for NaFSI?
A4: The two main synthesis routes for NaFSI are:
-
From Bis(chlorosulfonyl)imide (H₂N(SO₂Cl)₂): This involves the fluorination of bis(chlorosulfonyl)imide with a fluorinating agent, followed by neutralization with a sodium base.
-
From Chlorosulfonyl isocyanate (CSI) and Sodium Fluorosulfonate: This route involves the reaction of chlorosulfonyl isocyanate with sodium fluorosulfonate.
Troubleshooting Guide
Problem 1: Low Purity of Final NaFSI Product
Symptoms:
-
Purity by analysis (e.g., Ion Chromatography, Titration) is below the desired specification (>99.5% or >99.9%).
-
Presence of significant unknown peaks in analytical chromatograms.
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., FTIR, NMR) to ensure the reaction goes to completion. - Optimize Reaction Time and Temperature: Empirically determine the optimal reaction time and temperature to maximize conversion. |
| Side Reactions | - Control Reaction Temperature: Maintain a stable and optimal reaction temperature to minimize the formation of byproducts. - Purity of Starting Materials: Ensure the purity of reactants like bis(chlorosulfonyl)imide or chlorosulfonyl isocyanate, as impurities can lead to unwanted side reactions. |
| Inefficient Purification | - Recrystallization: Optimize the recrystallization process by carefully selecting the solvent system and controlling the cooling rate. Multiple recrystallization steps may be necessary. - Solvent Washing: Wash the crude product with a suitable solvent to remove specific impurities. |
Problem 2: High Moisture Content
Symptom:
-
Moisture level determined by Karl Fischer titration is above the specification (e.g., >20 ppm).
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Atmospheric Moisture Contamination | - Inert Atmosphere: Conduct all synthesis and purification steps under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line. |
| Inadequate Drying of Solvents and Glassware | - Dry Solvents: Use freshly distilled and dried solvents. - Dry Glassware: Thoroughly dry all glassware in an oven before use. |
| Insufficient Final Product Drying | - Vacuum Drying: Dry the final NaFSI product under high vacuum at an elevated temperature for an extended period to remove residual moisture. |
Problem 3: Presence of Specific Ionic Impurities (Chloride, Sulfate)
Symptom:
-
Ion chromatography analysis shows chloride or sulfate concentrations above the specified limits (e.g., Cl⁻ > 1 ppm, SO₄²⁻ > 10 ppm).
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Chloride Impurities from Starting Materials | - High Purity Reactants: Use starting materials with low chloride content. - Recrystallization: Recrystallization is effective in reducing chloride ion concentration. |
| Sulfate Impurities from Side Reactions or Hydrolysis | - Control Reaction Conditions: Minimize hydrolysis by maintaining anhydrous conditions. - Purification: Multiple recrystallizations may be required to reduce sulfate levels. |
Problem 4: High Acidity
Symptom:
-
Titration reveals a high concentration of acidic impurities (e.g., HF > 50 ppm).
Potential Causes & Solutions:
| Potential Cause | Suggested Action |
| Incomplete Neutralization | - Stoichiometry: Ensure the correct stoichiometric amount of sodium base is used during the neutralization step. - pH Monitoring: Monitor the pH during neutralization to ensure it reaches the desired endpoint. |
| Hydrolysis of Fluorosulfonyl Groups | - Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis and purification process to prevent the formation of HF. |
| Thermal Decomposition | - Temperature Control: Avoid excessive temperatures during synthesis and drying, as this can lead to the decomposition of NaFSI and the formation of acidic byproducts. |
Quantitative Data Summary
Table 1: Typical Impurity Specifications for Battery-Grade NaFSI
| Parameter | Specification |
| Purity | ≥ 99.9% |
| Moisture | ≤ 20 ppm |
| Free Acid (as HF) | ≤ 50 ppm |
| Chloride (Cl⁻) | ≤ 1 ppm |
| Sulfate (SO₄²⁻) | ≤ 10 ppm |
| Insoluble Matter | ≤ 0.1% |
| Metal Ions (e.g., Fe, Cu, Pb) | ≤ 1 ppm each |
Experimental Protocols
Protocol 1: Synthesis of NaFSI from Bis(chlorosulfonyl)imide
-
Fluorination: In a dry reactor under an inert atmosphere, dissolve bis(chlorosulfonyl)imide in an anhydrous aprotic solvent (e.g., acetonitrile). Cool the solution to 0-5 °C. Slowly add a fluorinating agent (e.g., anhydrous HF or a fluoride salt) while maintaining the temperature. Allow the reaction to proceed for several hours.
-
Neutralization: After the fluorination is complete, slowly add a solution of a sodium base (e.g., sodium hydroxide, sodium carbonate) in a suitable solvent to the reaction mixture. Monitor the pH to ensure complete neutralization.
-
Isolation of Crude Product: After neutralization, the crude NaFSI will precipitate. Filter the solid product under an inert atmosphere. Wash the crude product with a small amount of cold, anhydrous solvent to remove some impurities.
-
Purification: Purify the crude NaFSI by recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like acetonitrile (B52724) and a poor solvent like diethyl ether).
-
Drying: Dry the purified NaFSI under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove all traces of solvent and moisture.
Protocol 2: Analysis of Chloride and Sulfate by Ion Chromatography
-
Sample Preparation: Accurately weigh a known amount of NaFSI and dissolve it in deionized water to a specific concentration.
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.
-
Eluent: A suitable eluent, such as a sodium carbonate/sodium bicarbonate solution, is used to separate the anions.[3]
-
Calibration: Prepare a series of standard solutions with known concentrations of chloride and sulfate to generate a calibration curve.
-
Analysis: Inject the prepared NaFSI solution and the standard solutions into the ion chromatograph. Quantify the chloride and sulfate concentrations in the sample by comparing the peak areas to the calibration curve.[3][4][5][6][7]
Protocol 3: Determination of Moisture by Karl Fischer Titration
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.[8][9]
-
Sample Handling: Handle the NaFSI sample in a dry environment (e.g., a glovebox) to prevent atmospheric moisture absorption.
-
Procedure: Accurately weigh a sample of NaFSI and introduce it into the Karl Fischer titration cell containing a suitable solvent (e.g., anhydrous methanol).[10][11] The titrator will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted. The instrument then calculates the moisture content.
Protocol 4: Quantification of Acidic Impurities by Titration
-
Sample Preparation: Dissolve a known weight of NaFSI in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter to determine the endpoint.
-
Calculation: Calculate the concentration of acidic impurities (typically reported as HF) based on the volume of titrant used and the stoichiometry of the reaction.
Visualizations
Caption: Troubleshooting workflow for NaFSI synthesis and purification.
References
- 1. mtixtl.com [mtixtl.com]
- 2. msesupplies.com [msesupplies.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. qasac-americas.org [qasac-americas.org]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of trace chloride and sulfate in drugs by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]
- 9. cscscientific.com [cscscientific.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
effect of water contamination on NaFSI electrolyte performance
This guide provides troubleshooting information and frequently asked questions regarding the impact of water contamination on the performance of sodium bis(fluorosulfonyl)imide (NaFSI) based electrolytes. It is intended for researchers and scientists working with sodium-ion battery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water contamination in NaFSI electrolytes?
The primary effect is the hydrolysis of the FSI⁻ anion.[1] Although NaFSI is more resistant to hydrolysis than its lithium counterpart (LiFSI), the presence of water can lead to the breakdown of the FSI⁻ anion, especially at elevated temperatures.[1][2] This chemical reaction alters the electrolyte composition and can negatively impact cell performance.
Q2: What are the chemical byproducts of FSI⁻ hydrolysis?
The hydrolysis of the FSI⁻ anion in the presence of water produces hydrofluoric acid (HF) and other acidic species.[1] The reaction can be summarized as follows: [FSO₂NSO₂F]⁻ + H₂O → HF + [FSO₂NSO₃H]⁻[1]
This process leads to an overall decrease in the electrolyte's pH (acidification).[1]
Q3: How does the water stability of NaFSI compare to LiFSI?
NaFSI-based electrolytes are significantly more stable against hydrolysis than LiFSI-based electrolytes.[2] In studies comparing highly concentrated solutions, the pH of NaFSI electrolytes decreased only slightly (to values between 4 and 5) after four weeks at 30°C, whereas the pH of LiFSI solutions dropped drastically to ≤1.[1] Consequently, the concentration of harmful fluoride (B91410) ions was found to be 100 times higher in the LiFSI solution than in the NaFSI sample under the same conditions.[1]
Q4: What are the observable signs of significant water contamination in my experiment?
Key indicators of water contamination include:
-
Rapid Capacity Fading: The degradation of the electrolyte and electrode surfaces due to parasitic reactions consumes the active sodium inventory.[3][4]
-
Low Coulombic Efficiency: Unwanted side reactions caused by water and its byproducts reduce the efficiency of sodium plating and stripping.
-
Increased Cell Resistance: Water can promote the formation of a thicker, more resistive Solid Electrolyte Interphase (SEI) on the anode.[4]
-
Electrolyte Acidification: A measurable decrease in the electrolyte's pH over time is a direct result of hydrolysis.[1]
Q5: Can additives be used to counteract the effects of water contamination?
Yes, incorporating a small amount of a "water scavenger" additive into the electrolyte can mitigate the harmful effects of trace water. For instance, N,N-diethyltrimethylsilylamine (DETMSA) has been shown to react with and neutralize H₂O, significantly improving the cycle life of sodium-ion batteries.[5]
Troubleshooting Guide
Problem: My sodium-ion cell is showing rapid capacity decay and poor cycle life.
| Possible Cause | Explanation & Recommended Action |
| Electrolyte Hydrolysis | Water contamination may be causing the NaFSI salt to decompose, leading to the formation of HF and other species that attack the electrode materials and degrade performance.[3][5] Action: Measure the water content of your electrolyte using Karl-Fischer titration. If the level is high (>20 ppm), prepare fresh electrolyte using rigorously dried solvents and salt, and ensure cell assembly is performed in a controlled low-humidity environment (e.g., a glovebox with <0.1 ppm H₂O).[5] |
| SEI Instability | The byproducts of water-induced electrolyte degradation can lead to the formation of an unstable or highly resistive SEI layer on the anode.[4][6] This impedes sodium ion transport and increases cell polarization. Action: Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the evolution of interfacial resistance. A significant increase correlates with SEI issues. Consider using electrolyte additives known to form a more stable SEI. |
Problem: I'm observing a significant increase in cell impedance during cycling.
| Possible Cause | Explanation & Recommended Action |
| Resistive SEI Formation | Water promotes the decomposition of the electrolyte on the anode surface, leading to a thickening of the SEI layer, which increases resistance.[4] Action: Analyze the surface of the cycled anode using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand the chemical composition of the SEI. Compare with a baseline cell built with a dry electrolyte. |
| Current Collector Corrosion | While less common with NaFSI compared to other salts, the acidic byproducts of hydrolysis can, under certain conditions, lead to the corrosion of the aluminum current collector at the cathode, increasing the overall cell resistance.[7] Action: Visually inspect the aluminum foil of the cathode post-cycling for any signs of pitting or discoloration. |
Quantitative Data on Water Contamination Effects
Table 1: Comparison of pH and Fluoride Content in 35 m FSI⁻ Electrolytes (Stored at 30°C for 4 Weeks)
| Electrolyte | Final pH | Relative Fluoride Content | Visual Observation |
| LiFSI | ≤ 1 | ~100x | White Precipitate (LiF) |
| NaFSI | 4 - 5 | 1x | No Change |
| Data sourced from Kühnel et al.[1] |
Table 2: Effect of a Water-Scavenging Additive on Full-Cell Performance
| Electrolyte | Capacity Retention (after 500 cycles) |
| Standard NaFSI-based | ~40-50% (estimated) |
| NaFSI-based with DETMSA additive | ~80% |
| Performance improvement is nearly double with the additive. Data sourced from G. T. Kim et al.[5] |
Experimental Protocols
Protocol 1: Determination of Water Content via Karl-Fischer Titration
This method is the industry standard for accurately measuring trace amounts of water in battery electrolytes.[8]
-
Preparation: All sampling and analysis should be conducted in a dry room or glovebox to prevent atmospheric moisture contamination.[5] Use dry, clean glassware (syringes, vials).
-
Titrator Setup: Prepare the Karl-Fischer titrator (coulometric is preferred for low ppm levels) according to the manufacturer's instructions. Ensure the titration cell and reagents are fully conditioned and free of residual moisture.[9]
-
Sample Extraction: Carefully extract a precise volume or weight of the NaFSI electrolyte using a gas-tight syringe.
-
Titration: Inject the electrolyte sample directly into the conditioned Karl-Fischer titration cell. The instrument will automatically titrate the water present and provide a reading, typically in parts per million (ppm) or mg/kg.[9]
-
Validation: Run a certified water standard to verify the accuracy of the instrument before and after the sample measurement.
Protocol 2: Electrochemical Evaluation of Water Contamination Effects
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in a controlled, low-humidity environment. Use a baseline "dry" electrolyte and one or more electrolytes with known, intentionally added amounts of water (e.g., 50 ppm, 200 ppm).
-
Formation Cycles: Perform 2-3 initial slow-rate (e.g., C/20) galvanostatic charge-discharge cycles to ensure the formation of a stable SEI.
-
Galvanostatic Cycling: Cycle the cells at a moderate rate (e.g., C/5 or C/2) for an extended period (100-500 cycles). Record the discharge capacity and Coulombic efficiency for each cycle. Plot capacity retention vs. cycle number to compare the performance of the dry and water-contaminated cells.[5]
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at set intervals (e.g., every 20 cycles) in their fully charged or discharged state. Analyze the resulting Nyquist plots to monitor changes in the solution resistance and, more importantly, the charge-transfer and SEI resistance.
Visualizations
Caption: Hydrolysis pathway of the FSI⁻ anion due to water contamination.
Caption: Troubleshooting flowchart for performance degradation in NaFSI cells.
References
- 1. A perspective on the role of anions in highly concentrated aqueous electrolytes - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D2EE03682G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 8. Determination of the water content in battery electrolyte based on modified Karl-Fischer titration. | RISE [ri.se]
- 9. metrohm.com [metrohm.com]
Technical Support Center: Enhancing Low-Temperature Performance of NaFSI Electrolytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the low-temperature performance of sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes in sodium-ion batteries (SIBs).
Troubleshooting Guide
This guide addresses common issues encountered during low-temperature experiments with NaFSI-based electrolytes.
Issue 1: Rapid capacity fade and poor cycling stability at sub-zero temperatures.
Q: My sodium-ion cell shows a significant drop in capacity and becomes unstable when cycled below 0°C. What are the likely causes and how can I fix this?
A: This is a common problem primarily caused by increased electrolyte viscosity and reduced ionic conductivity at low temperatures, which slows down the movement of sodium ions.[1][2][3] The sluggish kinetics lead to poor charge transfer at the electrode-electrolyte interface.[4]
Troubleshooting Steps:
-
Optimize the Solvent System: Standard carbonate-based electrolytes often freeze or become highly viscous at low temperatures.[1][5] Consider replacing or supplementing them with ether-based solvents, which generally have lower melting points and maintain better fluidity in the cold.[6][7][8]
-
Linear Ethers: Dimethoxyethane (DME) and diethylene glycol dimethyl ether (DEGDME) are known to have good chemical stability.[7][8]
-
Cyclic Ethers: Tetrahydrofuran (THF) can offer excellent low-temperature performance due to its weak solvation energy with sodium ions, though its oxidative stability at high voltages might be a concern.[8][9]
-
-
Introduce a Co-solvent or Diluent: Adding a co-solvent can modify the Na+ solvation structure, potentially reducing the energy required for desolvation at the electrode surface and improving ion transfer kinetics.[10]
-
Cyclopentyl methyl ether (CPME): This non-fluorinated diluent can enhance the participation of the anion in the solvation sheath, which has been shown to improve cycling performance at temperatures as low as -20°C and -50°C.[10]
-
1,3-Dioxolane (DOL): DOL can improve the solubility of the sodium salt and promote the formation of a stable, NaF-rich solid electrolyte interphase (SEI) on the anode.[11]
-
-
Utilize Electrolyte Additives: Small amounts of specific additives can significantly impact the formation and stability of the SEI and cathode electrolyte interface (CEI), which is crucial for stable cycling.[12] Additives can help regulate the interphase impedance and prevent detrimental side reactions.[12]
Issue 2: Low ionic conductivity at low temperatures, leading to high cell resistance.
Q: My electrochemical impedance spectroscopy (EIS) measurements show a large increase in internal resistance as I lower the temperature. How can I improve the ionic conductivity of my NaFSI electrolyte?
A: The increase in resistance is directly related to the drop in ionic conductivity due to higher viscosity and slower ion movement at cold temperatures.[1][13] The choice of solvent and salt concentration is critical to mitigating this effect.
Troubleshooting Steps:
-
Solvent Selection: As mentioned previously, ether-based solvents are highly effective. Their lower viscosity at low temperatures compared to carbonates is a key advantage for maintaining ionic conductivity.[7][8] Carboxylate esters have also been investigated and can enable high conductivities, but may have issues with interfacial stability.[14]
-
Adjust Salt Concentration: The concentration of NaFSI can be optimized. While higher concentrations can sometimes improve performance by altering the Na+ solvation structure, this can also lead to increased viscosity. A systematic study of different concentrations is recommended to find the optimal balance for your specific solvent system.
-
Localized High-Concentration Electrolytes (LHCE): This approach involves creating localized areas of high salt concentration within a more dilute bulk electrolyte. This can help in forming a stable SEI while maintaining good bulk ionic conductivity.
Quantitative Data Summary
The following table summarizes the performance of different electrolyte formulations at low temperatures as reported in the literature.
| Electrolyte Composition (Salt: NaFSI unless specified) | Electrode Pair | Temperature (°C) | Performance Metric | Source |
| THF-based electrolyte | Na2/3Mn2/3Ni1/3O2 (MN) || Na | -40 | Initial discharge capacity was 89.3% of room temp.; 94.1% capacity retention after 100 cycles at 0.2C.[9] | [9] |
| 1.0 M NaPF6 in DEE with CPME diluent | HC || NVP full cell | -20 | ~110 mAh g-1 discharge capacity (similar to 25°C); 97.2% capacity retention for 230 cycles.[10] | [10] |
| 1.0 M NaPF6 in DEE with CPME diluent | HC || NVP full cell | -50 | 58 mAh g-1 discharge capacity (~53% of 25°C).[10] | [10] |
| 3 M NaFSI in DMC | HC || Na | -20 | Retained 44.3% of its room-temperature capacity.[14] | [14] |
| 1,3-Dioxolane (DOL) as a co-solvent with NaPF6 | Sn microparticles (μ-Sn) || Na | -40 | 248.3 mAh g-1 reversible capacity after 1500 cycles at 0.5 A g-1.[11] | [11] |
Frequently Asked Questions (FAQs)
Q1: Why are ether-based electrolytes often preferred over carbonate-based ones for low-temperature applications?
A1: Ether-based electrolytes are favored primarily due to their superior properties at low temperatures.[6][7] They generally have lower melting points and viscosities compared to carbonate solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).[5][8] This allows for better ion mobility and higher ionic conductivity at sub-zero conditions, which is critical for maintaining battery performance.[7][13]
Q2: What is the role of the Na+ solvation structure in low-temperature performance?
A2: The Na+ solvation structure, which is the arrangement of solvent molecules around a sodium ion, plays a crucial role. A strong solvation shell can have a high energy barrier for desolvation when the ion enters the electrode, slowing down the reaction kinetics.[10] Weakly solvating electrolytes, often achieved with ether solvents or specific additives, can lower this energy barrier, thus facilitating faster charge transfer at the electrode-electrolyte interface, especially at low temperatures.[4][8]
Q3: Can additives really make a significant difference in performance?
A3: Yes, additives can have a profound impact even in small quantities.[12] They primarily function by participating in the formation of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interface (CEI) on the cathode. A well-formed, stable, and ionically conductive interface layer is essential for preventing continuous electrolyte decomposition and ensuring stable and efficient cycling, particularly under the stressful conditions of low temperatures.[12][13]
Q4: What are the main safety concerns when working with NaFSI and ether-based electrolytes at low temperatures?
A4: While ether solvents offer performance benefits, they can be more volatile and flammable than some carbonate solvents. Standard laboratory safety protocols for handling flammable liquids should always be followed. At low temperatures, the primary concern shifts to the potential for sodium dendrite growth on the anode during charging.[1] These dendrites can penetrate the separator and cause an internal short circuit. The formation of a stable SEI, often facilitated by appropriate electrolyte formulation, is key to suppressing dendrite growth.[7]
Experimental Protocols & Visualizations
Experimental Workflow for Electrolyte Evaluation
The following diagram outlines a typical workflow for evaluating the low-temperature performance of a newly formulated NaFSI electrolyte.
Troubleshooting Logic for Poor Low-Temperature Performance
This diagram illustrates a logical approach to diagnosing and addressing poor performance in low-temperature SIBs.
Key Experimental Methodologies
1. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the ionic conductivity of the electrolyte and the charge-transfer resistance at the electrode-electrolyte interface at various temperatures.
-
Methodology:
-
Assemble a symmetric cell (e.g., Na || Na) or a coin cell with the electrolyte to be tested.
-
Place the cell in a temperature-controlled chamber and allow it to stabilize at the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C).
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').
-
The intercept of the semicircle with the real axis (Z') at high frequency corresponds to the bulk electrolyte resistance (Rb). The diameter of the semicircle corresponds to the charge-transfer resistance (Rct).
-
Calculate ionic conductivity (σ) using the formula: σ = d / (A * Rb), where 'd' is the thickness of the separator and 'A' is the electrode area.
-
2. Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical stability window of the electrolyte and observe any redox reactions or electrolyte decomposition.
-
Methodology:
-
Assemble a three-electrode cell or a coin cell using a working electrode (e.g., stainless steel, hard carbon) and a sodium metal counter/reference electrode.
-
Place the cell in the temperature-controlled chamber and allow it to stabilize.
-
Using a potentiostat, sweep the potential between defined voltage limits (e.g., -0.2 V to 4.5 V vs. Na/Na+) at a slow scan rate (e.g., 0.1 mV/s).
-
Record the resulting current. The potential limits where a sharp increase in current is observed define the electrochemical stability window. Peaks within the window correspond to the redox reactions of the electrode material.
-
3. Galvanostatic Cycling
-
Objective: To evaluate the practical performance of the electrolyte in a full or half-cell, including specific capacity, coulombic efficiency, and cycle life at different temperatures.
-
Methodology:
-
Assemble coin cells (e.g., Hard Carbon || Na or a full cell like Hard Carbon || NVPF) with the test electrolyte.
-
Place the cells in a temperature-controlled battery cycler.
-
Perform a few formation cycles at room temperature at a low C-rate (e.g., C/20) to form a stable SEI.
-
Set the desired low temperature and allow the cells to thermally equilibrate.
-
Cycle the cells at a specific C-rate (e.g., C/10 or C/5) between the designated voltage cutoffs.
-
Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency over a large number of cycles (e.g., 100-500 cycles).
-
References
- 1. Sodium-Ion Battery at Low Temperature: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in low-temperature electrolytes for sodium-ion batteries [esst.cip.com.cn]
- 5. Electrolyte Development for Enhancing Sub‐Zero Temperature Performance of Secondary Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE00725A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Voltage Cyclic Ether-Based Electrolytes for Low-Temperature Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. Low-temperature sodium-ion batteries: challenges, engineering strategies, safety considerations, and future directions - EES Batteries (RSC Publishing) [pubs.rsc.org]
- 14. Carboxylate ester-based electrolytes for Na-ion batteries - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02266A [pubs.rsc.org]
Technical Support Center: Strategies to Suppress Dendrite Growth in NaFSI Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes. The focus is on practical strategies to mitigate sodium dendrite formation, a critical challenge in the development of high-performance sodium-metal batteries.
Frequently Asked Questions (FAQs)
Q1: Why are sodium dendrites a problem in batteries using NaFSI electrolytes?
A1: Sodium dendrites are needle-like structures that can form on the sodium metal anode during battery charging. Their growth can lead to several critical issues:
-
Internal Short Circuits: Dendrites can penetrate the separator and create a direct electrical connection between the anode and cathode, leading to a short circuit. This can cause rapid and uncontrolled discharge, thermal runaway, and potentially, a fire or explosion. [1]* Low Coulombic Efficiency: The formation of dendrites increases the surface area of the sodium anode, leading to more side reactions with the electrolyte. This consumes active sodium and electrolyte, forming an unstable solid electrolyte interphase (SEI) and resulting in "dead sodium" that no longer participates in the electrochemical reactions. [2]This process lowers the Coulombic efficiency (the ratio of charge extracted during discharge to the charge put in during charging) and leads to rapid capacity fade. [2][3]* Capacity Loss: The continuous consumption of sodium and electrolyte depletes the active materials in the cell, leading to a progressive loss of capacity and a shortened battery lifespan. [2] Q2: What are the primary strategies to suppress dendrite growth with NaFSI electrolytes?
A2: The main approaches to mitigate dendrite formation in NaFSI-based systems can be categorized as follows:
-
Electrolyte Engineering: This involves modifying the electrolyte to promote the formation of a stable and uniform Solid Electrolyte Interphase (SEI) on the anode surface. Key methods include:
-
Using Electrolyte Additives: Introducing small amounts of specific compounds (e.g., fluoroethylene carbonate - FEC) that preferentially decompose to form a robust SEI layer. [4][5][6] * High-Concentration Electrolytes (HCEs): Increasing the concentration of NaFSI salt changes the solvation structure of Na+ ions, leading to the formation of a more anion-derived, inorganic-rich SEI that is more effective at suppressing dendrites. [7][8]* Anode Interface Engineering: This strategy focuses on modifying the surface of the sodium metal anode itself.
-
Artificial SEI: Fabricating a pre-designed, stable protective layer on the sodium anode before cell assembly. This layer should be ionically conductive but electronically insulating. [9][10][11]* Solid-State Electrolytes: Utilizing solid electrolytes can physically block the growth of dendrites due to their mechanical strength. [1][12] Q3: How do high-concentration NaFSI electrolytes help prevent dendrite growth?
-
A3: In conventional, low-concentration electrolytes (e.g., 1M NaFSI), sodium ions are fully solvated by solvent molecules. During deposition, these solvent molecules co-deposit and decompose on the anode, forming a soft, organic-rich SEI that is not very effective at preventing dendrite growth.
In high-concentration electrolytes (HCEs, e.g., >3M NaFSI), there are not enough solvent molecules to fully solvate all the Na+ ions. [8]This leads to the formation of "contact ion pairs" and larger "aggregates" where Na+ ions are directly coordinated with FSI anions. [13]This has two main benefits:
-
Anion-Derived SEI: During plating, the FSI anions are more likely to be reduced at the anode surface, forming a dense, inorganic-rich SEI (containing species like NaF). This type of SEI is mechanically stronger and more stable, effectively suppressing dendrite growth. [14]2. Reduced Solvent Decomposition: With fewer "free" solvent molecules available, their decomposition at the anode surface is minimized, leading to a more stable interface. [14]
Troubleshooting Guide
This guide addresses common experimental issues encountered when implementing dendrite suppression strategies with NaFSI electrolytes.
| Problem/Observation | Potential Causes | Troubleshooting Steps & Solutions |
| Rapid capacity fade and low Coulombic efficiency (<99%) in early cycles. | 1. Unstable SEI formation: The naturally formed SEI is not robust enough, leading to continuous electrolyte decomposition and "dead sodium" formation. [2] 2. Presence of impurities: Trace amounts of water or other reactive species in the electrolyte or on cell components can lead to parasitic reactions. [15] 3. High current density: Operating at a current density that is too high for the electrolyte system can exacerbate dendrite growth. | 1. Introduce an SEI-forming additive: Add 2-5 vol% of Fluoroethylene Carbonate (FEC) to the electrolyte to promote the formation of a more stable, NaF-rich SEI. [4][16] 2. Ensure rigorous drying: Dry all electrolyte components (salt and solvent) under vacuum at elevated temperatures before use. Assemble cells in a glovebox with low moisture and oxygen levels. 3. Reduce current density: Test the cell at a lower current density (e.g., 0.5 mA/cm²) to see if performance improves. |
| Sudden cell failure (short circuit) after a number of cycles. | 1. Dendrite penetration: A large dendrite has grown through the separator, causing an internal short circuit. [17] 2. Separator degradation: The separator may be chemically or mechanically unstable in the electrolyte, especially at higher temperatures. | 1. Strengthen the SEI: Use a higher concentration of an effective additive like FEC or consider a dual-additive system. 2. Use a mechanically stronger separator: Consider using a ceramic-coated or polymer-based separator with higher mechanical strength to physically block dendrites. 3. Lower the current density: High currents accelerate dendrite growth. [12] |
| High and increasing voltage hysteresis during cycling. | 1. High interfacial resistance: A thick, resistive SEI layer is forming on the anode, increasing the overpotential required for plating and stripping. [2] 2. Poor wetting: The electrolyte may not be effectively wetting the sodium metal anode or the separator. | 1. Optimize additive concentration: Too much additive can lead to a thick, resistive SEI. Try reducing the concentration (e.g., from 5% to 2% FEC). 2. Use Electrochemical Impedance Spectroscopy (EIS): Monitor the evolution of interfacial resistance during cycling to diagnose the problem. An increasing semicircle in the Nyquist plot often corresponds to SEI growth. [18][19] 3. Improve wetting: Ensure the separator is fully soaked in the electrolyte before cell assembly. |
| Inconsistent results between seemingly identical cells. | 1. Variability in cell assembly: Inconsistent pressure on the cell stack can lead to different current distributions. 2. Inhomogeneous sodium anode surface: A rough or passivated initial sodium surface can lead to uneven current distribution and localized dendrite growth. | 1. Use a torque wrench for coin cells: Apply a consistent torque to ensure uniform pressure across all cells. 2. Prepare the sodium anode surface: Before use, physically scrape the surface of the sodium metal to remove any passivation layer and ensure a fresh, clean surface. |
| Corrosion of the aluminum current collector at the cathode. | 1. Anodic dissolution of aluminum: NaFSI is known to cause corrosion of aluminum current collectors at potentials above ~3.7 V vs. Na/Na+. [20] | 1. Use a corrosion inhibitor: Add a small amount of a passivating salt like NaPF6 or NaDFOB to the NaFSI electrolyte. These salts can form a protective layer on the aluminum surface. [21] 2. Use a high-concentration electrolyte: In HCEs, the reduced activity of free solvent molecules can mitigate aluminum corrosion. [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration NaFSI Electrolyte (5M NaFSI in DME)
This protocol describes the preparation of a 5 M solution of this compound (NaFSI) in 1,2-dimethoxyethane (B42094) (DME), a common high-concentration electrolyte for sodium-metal batteries. [7] Materials and Equipment:
-
This compound (NaFSI, battery grade, >99.9%)
-
1,2-dimethoxyethane (DME, anhydrous, <20 ppm H₂O)
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Schlenk flask and vacuum line
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Pre-drying of NaFSI:
-
Place the required amount of NaFSI powder in a Schlenk flask inside the glovebox antechamber.
-
Transfer the flask to a vacuum line and heat at 120°C under dynamic vacuum for at least 24 hours to remove any residual moisture.
-
Allow the flask to cool to room temperature under vacuum before transferring it back into the glovebox.
-
-
Electrolyte Preparation (inside the glovebox):
-
Weigh the dried NaFSI powder into a clean, dry glass vial containing a magnetic stir bar.
-
Using a pipette, slowly add the required volume of anhydrous DME to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial on a magnetic stirrer and stir at room temperature. The dissolution process may be slow and can take several hours. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution, but ensure the vial is properly sealed.
-
Continue stirring until the salt is completely dissolved and the solution is clear and colorless.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to use the electrolyte within a few days of preparation.
-
Protocol 2: Fabrication of an Artificial SEI on Sodium Metal via Reaction with SnCl₄
This protocol details the creation of a protective artificial SEI on a sodium metal anode by reacting it with a tin(IV) chloride solution. [9][10] Materials and Equipment:
-
Sodium metal
-
Tin(IV) chloride (SnCl₄)
-
Diglyme (anhydrous)
-
Argon-filled glovebox
-
Micropipette
-
Glass petri dish
Procedure (all steps to be performed inside the glovebox):
-
Preparation of the SnCl₄ solution:
-
Prepare a dilute solution of SnCl₄ in anhydrous diglyme. The concentration will depend on the desired thickness and properties of the artificial SEI. A starting point could be a 0.1 M solution.
-
-
Preparation of the Sodium Anode:
-
Cut a piece of sodium metal to the desired anode size (e.g., a 15 mm diameter disk).
-
Gently press the sodium disk to ensure a flat surface.
-
Scrape the surface of the sodium metal with a scalpel to remove the native oxide/passivation layer, revealing a shiny, metallic surface.
-
-
Formation of the Artificial SEI:
-
Place the freshly cleaned sodium disk in a clean, dry glass petri dish.
-
Using a micropipette, carefully drop a small volume (e.g., 10-20 µL) of the SnCl₄/diglyme solution onto the surface of the sodium disk. The solution should spread evenly over the surface.
-
Allow the reaction to proceed for a set amount of time (e.g., 5-10 minutes). The surface of the sodium will change in appearance as the reaction occurs, forming a protective layer of Na-Sn alloy and NaCl.
-
Gently remove any excess liquid from the surface of the modified sodium anode using a lint-free wipe.
-
-
Cell Assembly:
-
The sodium anode with the newly formed artificial SEI is now ready to be used in a battery assembly (e.g., a coin cell).
-
Quantitative Data Summary
The following tables summarize the performance of different dendrite suppression strategies in NaFSI-based electrolytes as reported in the literature.
Table 1: Performance of Na-metal Symmetric Cells with Different Dendrite Suppression Strategies
| Electrolyte System | Current Density (mA/cm²) | Areal Capacity (mAh/cm²) | Cycle Life (hours) | Voltage Hysteresis (mV) | Reference |
| 1 M NaFSI in DME/TTE (LHCE) | 1.0 | 1.0 | >1000 | ~25 | [14] |
| 5 M NaFSI in DME (HCE) | 0.5 | 0.5 | >1000 | ~50 | [7] |
| SnCl₄-derived Artificial SEI | 2.0 | 3.0 | 4000 | ~100 | [10] |
| SnCl₂-derived Artificial SEI | 2.0 | 3.0 | <1000 | >150 | [10] |
| 1 M NaPF₆ in EC/PC + 2 wt% NaDFOB | 0.25 | - | >1200 | ~50 | [22] |
| Gel Electrolyte (in-situ formed) | 1.0 | 1.0 | >300 | <20 | [17][23][24] |
Table 2: Performance of Na-metal Full Cells with Different Dendrite Suppression Strategies
| Anode | Cathode | Electrolyte System | C-rate | Cycle Life (cycles) | Capacity Retention (%) | Reference |
| Na-metal | Na₃V₂(PO₄)₃ (NVP) | 1 M NaPF₆ in EC/PC + 2 wt% NaDFOB | - | 600 | ~96 | [22] |
| SnCl₄-Na | FeS₂ | - | - | 380 | - | [10] |
| Na-metal | Na₄Fe₃(PO₄)₂(P₂O₇) | 5 M NaFSI in DME | 1C | 300 | ~90 | [7] |
| Hard Carbon | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ | NaFSI-NaPF₆ dual salt | 1C | 250 | 75.5 | [25] |
Visualized Mechanisms and Workflows
Troubleshooting Workflow for Low Coulombic Efficiency
This diagram outlines a systematic approach to diagnosing the root cause of low Coulombic efficiency in a sodium-metal battery experiment.
Caption: A troubleshooting flowchart for diagnosing low coulombic efficiency.
Mechanism of SEI Formation with FEC Additive
This diagram illustrates the preferential reduction of the Fluoroethylene Carbonate (FEC) additive at the sodium anode surface to form a stable, NaF-rich Solid Electrolyte Interphase (SEI).
Caption: SEI formation mechanism with FEC additive on a sodium metal anode.
Dendrite Suppression by High-Concentration Electrolytes (HCEs)
This diagram shows the relationship between salt concentration, Na+ solvation structure, and the resulting SEI composition, leading to dendrite suppression.
Caption: How high-concentration electrolytes suppress sodium dendrites.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. A review on recent approaches for designing the SEI layer on sodium metal anodes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00695E [pubs.rsc.org]
- 6. Fluorinated Additives and Co-Solvents for Interfacial Engineering of Solid Electrolyte Interfaces in Sodium-Ion Electrochemical Cells - R Discovery [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Artificial SEI layers for sodium-ion battery through ALD/MLD [aaltodoc.aalto.fi]
- 12. researchgate.net [researchgate.net]
- 13. Acetonitrile-Based Highly Concentrated Electrolytes for High-Power Organic Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Improved Lifetime of Na-Ion Batteries With a Water-Scavenging Electrolyte Additive [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 20. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 23. Prevention of Na Corrosion and Dendrite Growth for Long-Life Flexible Na–Air Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prevention of Na Corrosion and Dendrite Growth for Long-Life Flexible Na-Air Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synergistic Effects of NaFSI with Other Salt Additives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium bis(fluorosulfonyl)imide (NaFSI) and its synergistic applications with other salt additives in electrolytes. This resource provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered when working with NaFSI-based dual-salt electrolytes.
| Problem | Possible Causes | Recommended Solutions |
| Rapid capacity fading in high-voltage cells (> 3.7 V vs. Na+/Na) | Aluminum current collector corrosion is a known issue with electrolytes containing NaFSI at higher potentials. | Add a small amount of NaPF6 (e.g., 0.05 M) to the NaFSI-based electrolyte. The PF6- anion helps to form a stable passivation layer on the aluminum surface, mitigating corrosion. |
| Poor cycling performance at low temperatures | Increased electrolyte viscosity and reduced ionic conductivity at lower temperatures. Sluggish Na+ desolvation kinetics. | Formulate a dual-salt electrolyte with NaFSI and NaPF6. This combination has been shown to improve discharge capacity retention at temperatures as low as -20°C.[1][2] |
| High interfacial resistance and unstable Solid Electrolyte Interphase (SEI) | The SEI formed by a single-salt NaFSI electrolyte may not be robust enough, leading to continuous electrolyte decomposition. | Introduce additives like NaDFOB or NaBF4. These salts contribute to the formation of a more stable, fluorine-rich SEI layer. A dual-salt system with NaPF6 can also lead to a stable SEI.[1] |
| Noticeable electrolyte color change or degradation over time | NaFSI is prone to hydrolysis, especially in the presence of moisture, which can lead to the formation of corrosive byproducts like HF.[3] | Ensure all components (salts, solvents, and cell hardware) are rigorously dried before electrolyte preparation and cell assembly. Handle electrolytes in an argon-filled glovebox with low moisture content. |
| Inconsistent ionic conductivity measurements | The ratio of salts and the overall salt concentration significantly impact ionic conductivity. Higher salt concentrations can increase viscosity and decrease conductivity.[4] | Optimize the salt concentrations. A total concentration of around 1.0 M often provides a good balance between charge carrier density and electrolyte viscosity. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main advantages of using NaFSI in a dual-salt electrolyte system?
Using NaFSI in a dual-salt system, often with NaPF6, offers several synergistic benefits. The NaFSI component contributes to the formation of a stable electrode-electrolyte interface, while the NaPF6 effectively passivates the aluminum current collector, preventing corrosion at high voltages.[1] This combination can lead to improved cycling stability over a wider temperature range and enhanced safety characteristics compared to single-salt systems.[1][2]
Q2: How does the addition of other salts affect the ionic conductivity of NaFSI-based electrolytes?
The addition of a second salt can have a complex effect on ionic conductivity. While increasing the total salt concentration can increase the number of charge carriers, it also typically increases the viscosity of the electrolyte, which can impede ion mobility.[4] The optimal concentration for achieving the highest ionic conductivity is typically around 1.0 M. For instance, NaFSI generally exhibits higher ionic conductivity (~12–15 mS/cm) compared to NaPF6 (~8–10 mS/cm) in carbonate-based electrolytes.[3]
Experimental and Technical Questions
Q3: What is the primary role of NaPF6 when used as an additive with NaFSI?
When used as an additive with NaFSI, the primary role of NaPF6 is to prevent the anodic dissolution of the aluminum current collector at potentials above 3.7 V vs. Na+/Na. The PF6- anion helps to form a stable passivation layer on the aluminum foil, which is crucial for the performance of high-voltage sodium-ion batteries.
Q4: Can NaFSI be used with NaClO4? What are the potential benefits and drawbacks?
Yes, NaFSI can be used with NaClO4. NaClO4-based electrolytes are known for their high ionic conductivity and wide electrochemical stability window. However, NaClO4 poses significant safety risks as it can be explosive at elevated temperatures and is sensitive to shock and friction. While a dual-salt system might offer performance benefits, the safety concerns associated with perchlorates should be a primary consideration.
Q5: What impact does a NaFSI and NaDFOB dual-salt system have on the Solid Electrolyte Interphase (SEI)?
A dual-salt electrolyte containing NaFSI and NaDFOB can synergistically form a robust and stable SEI on the anode.[5] NaDFOB is known to be an effective SEI-forming additive, contributing to a fluorine-rich interphase that can improve battery performance and longevity.
Quantitative Data Summary
The following tables summarize key quantitative data for NaFSI-based single and dual-salt electrolytes.
Table 1: Comparison of Ionic Conductivity and Electrochemical Stability Window
| Electrolyte Composition | Solvent | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na+/Na) |
| 1.0 M NaFSI | Carbonate-based | ~12–15[3] | Degrades above 4.0 V[3] |
| 1.0 M NaPF6 | Carbonate-based | ~8–10[3] | Up to 4.5 V[3] |
| 1.0 M NaClO4 | Carbonate-based | >5 | ~0-4 V |
| NaFSI-NaPF6 dual salt | Not specified | Not specified | Improved high-voltage stability[1] |
| NaFSI-NaDFOB dual salt | Propylene Carbonate (PC) | Wide range reported | Wide range reported[5] |
Table 2: Performance Improvements with NaFSI-NaPF6 Dual-Salt Electrolyte
| Performance Metric | Single Salt (NaPF6 or NaFSI alone) | Dual Salt (NaFSI-NaPF6) |
| Capacity Retention (25°C, 250 cycles) | 47.2% | 75.5%[1] |
| Capacity Retention (45°C, 80 cycles) | 51.0% | 82.3%[1] |
| 1C Discharge Capacity Retention (-20°C) | Lower retention | 26.8% increase[1] |
Experimental Protocols
Protocol 1: Preparation of a NaFSI-NaPF6 Dual-Salt Electrolyte
Objective: To prepare a 1 M dual-salt electrolyte with a 9:1 molar ratio of NaFSI to NaPF6 in a carbonate solvent.
Materials:
-
This compound (NaFSI), battery grade
-
Sodium hexafluorophosphate (B91526) (NaPF6), battery grade
-
Ethylene carbonate (EC), battery grade, anhydrous
-
Dimethyl carbonate (DMC), battery grade, anhydrous
-
Argon-filled glovebox (<0.5 ppm H2O, <0.5 ppm O2)
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware
Procedure:
-
Ensure all glassware and the stir bar are rigorously dried in a vacuum oven at 80°C for at least 12 hours and transferred into the glovebox while hot.
-
Inside the glovebox, prepare a 1:1 (v/v) mixture of EC and DMC.
-
Calculate the required mass of NaFSI and NaPF6 to achieve a total salt concentration of 1 M in the desired volume of solvent, maintaining a 9:1 molar ratio.
-
Slowly add the pre-weighed NaFSI and NaPF6 salts to the solvent mixture in the volumetric flask while stirring.
-
Continue stirring until the salts are completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: Electrochemical Stability Window Measurement
Objective: To determine the electrochemical stability window of the prepared dual-salt electrolyte.
Materials:
-
Prepared NaFSI-NaPF6 dual-salt electrolyte
-
Three-electrode cell (e.g., Swagelok-type)
-
Working electrode: Stainless steel or platinum
-
Counter and Reference electrodes: Sodium metal
-
Separator: Glass fiber
-
Potentiostat/Galvanostat
Procedure:
-
Assemble the three-electrode cell inside the argon-filled glovebox.
-
Saturate the separator with the prepared electrolyte.
-
Perform Linear Sweep Voltammetry (LSV) from the open-circuit potential (OCP) to a high potential (e.g., 5.5 V vs. Na+/Na) at a slow scan rate (e.g., 0.5 mV/s) to determine the anodic stability limit.
-
Perform Cyclic Voltammetry (CV) from the OCP to a low potential (e.g., -0.5 V vs. Na+/Na) and back to the OCP to determine the cathodic stability limit.
-
The electrochemical stability window is the potential range between the onset of significant oxidative and reductive currents.
Visualizations
Caption: Workflow for preparing and evaluating dual-salt electrolytes.
Caption: Logical relationship of synergistic effects in dual-salt electrolytes.
References
- 1. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oneenergi.com [oneenergi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Long-Term Cycling Stability with NaFSI-based Electrolytes
Welcome to the technical support center for researchers and scientists working with sodium bis(fluorosulfonyl)imide (NaFSI) in battery development. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and improve the long-term cycling stability of your sodium-ion batteries.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why am I observing rapid capacity fading in my Na-ion cells using a NaFSI electrolyte?
Answer: Rapid capacity fading is a common issue that can stem from several sources. Here are the primary factors and troubleshooting steps:
-
Unstable Solid Electrolyte Interphase (SEI): The SEI layer formed on the anode may be unstable, continuously decomposing and reforming. This consumes both the electrolyte and active sodium, leading to capacity loss.[1][2]
-
Sodium Dendrite Growth: The formation of needle-like sodium dendrites on the anode can lead to short circuits and the creation of "dead sodium," which is electrochemically inactive.[7]
-
Electrolyte Decomposition: The electrolyte itself can decompose at high voltages or due to reactions with the electrode surface.
-
Solution: Incorporate additives like sodium fluorophosphate (B79755) (FNa₂O₃P) to reduce interfacial impedance and suppress electrolyte decomposition.[3]
-
-
High Desodiation Cut-off Potential: Applying a high upper cut-off voltage during charging (desodiation) can cause stripping of the SEI layer, especially with certain anode materials like tin phosphide (B1233454).[9]
-
Solution: Try reducing the upper cut-off potential. For example, with Sn₄P₃ anodes, reducing the cut-off from 2.5 V to 1.2 V drastically improved capacity retention.[9]
-
-
Structural Degradation of Cathode: For certain cathode materials, such as Prussian blue analogues, irreversible phase transitions and dissolution of transition metals can occur during cycling, leading to capacity decay.[10]
-
Solution: Employ strategies to stabilize the cathode structure, such as dual regulation of the coordination environment and crystal nucleation growth.[10]
-
Question 2: My cell's Coulombic efficiency is low and inconsistent. What is the likely cause?
Answer: Low Coulombic efficiency (CE) is typically linked to continuous side reactions at the electrode-electrolyte interface.
-
Cause: An unstable SEI layer is the most common culprit. The constant breakdown and repair of the SEI consume charge, reducing the efficiency of sodium plating and stripping.
-
Solution:
-
Utilize Additives: Additives are crucial for forming a passivating SEI. Using LiBF₄ as an additive in an ether-based electrolyte has been shown to achieve a Coulombic efficiency of 99.9% for over 200 cycles in a Na||Cu half-cell.[7]
-
Optimize Electrolyte Concentration: Higher salt concentrations can lead to a more stable SEI. An ultraconcentrated electrolyte (5 M NaFSI) achieved a very high CE of 99.3% after 120 cycles.[8]
-
Consider Dual-Salt Systems: Combining NaFSI with another salt, like NaPF₆, can have a synergistic effect, improving interfacial stability and overall battery performance.[11]
-
Question 3: How can I mitigate the risk of thermal runaway and improve the safety of my NaFSI-based cells?
Answer: While NaFSI offers good thermal stability, overall cell safety depends on the entire system.
-
Cause: The high reactivity of sodium metal anodes and the potential for dendrite-induced short circuits are primary safety concerns.[7] Flammability of conventional carbonate solvents is another risk.
-
Solution:
-
Use Non-flammable Solvents: Consider replacing flammable carbonate solvents with alternatives like trimethyl phosphate, which can be enabled by using a salt diluent like NaNO₃.[6]
-
Enhance SEI Stability: A stable SEI is critical for safety as it prevents direct contact between the highly reactive sodium anode and the electrolyte, suppressing side reactions and dendrite growth.[1]
-
Incorporate Functional Additives: Additives that scavenge harmful species like water and HF, such as N,N-diethyltrimethylsilylamine (DETMSA), can prevent degradation reactions that compromise cell integrity and safety.[12]
-
Quantitative Data on Performance Improvement
The following tables summarize key performance metrics from recent studies on improving cycling stability with NaFSI-based electrolytes.
Table 1: Effect of Additives on Cycling Stability
| Electrolyte System | Cell Configuration | Performance Metric | Result |
| NaFSI in Ether + 2.0 wt% LiBF₄ | Na | NVP Full Cell | |
| NaFSI in Ether + 2.0 wt% LiBF₄ | Na | Na Symmetric Cell | |
| NaFSI with PFB Additive | Na | Na₃V₂(PO₄)₂O₂F | |
| Standard Electrolyte + DETMSA | Hard Carbon vs. Layered Oxide | Capacity Retention | ~80% after 500 cycles[12] |
Table 2: Effect of Salt Composition and Concentration
| Electrolyte System | Cell Configuration | Performance Metric | Result |
| NaFSI-NaPF₆ Dual Salt | NNFM111/HC SIBs | Capacity Retention @ 25 °C | 75.5% after 250 cycles (vs. 47.2% for single salt)[11] |
| 5 M NaFSI in DME | Na/Na₄Fe₃(PO₄)₂(P₂O₇) | Reversible Capacity | 109 mAh g⁻¹ over 300 cycles[8] |
| NaFSI–Triethyl Phosphate | Na | NaNMC |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for testing the cycling stability of Na-ion batteries.
1. Protocol: Half-Cell and Symmetric Cell Assembly
-
Environment: All cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
Components:
-
Anode: Freshly rolled sodium metal discs.
-
Working Electrode (for half-cells): Coated and dried active material (e.g., hard carbon, NVP) on a current collector (e.g., copper foil).
-
Separator: Glass fiber separator (e.g., Whatman GF/D).
-
Electrolyte: NaFSI-based solution with desired additives and solvents.
-
-
Assembly (CR2032 Coin Cell):
-
Place the negative electrode (sodium disc) in the center of the bottom case.
-
Add a few drops of electrolyte to wet the sodium surface.
-
Place the separator on top of the sodium disc.
-
Add a sufficient amount of electrolyte to fully saturate the separator.
-
Place the working electrode (or another sodium disc for a symmetric cell) on the separator.
-
Add a stainless steel spacer and a spring.
-
Place the top case and crimp the coin cell.
-
Allow the cell to rest for several hours before testing to ensure complete wetting of the electrodes.
-
2. Protocol: Galvanostatic Cycling for Stability Testing
-
Equipment: Multi-channel battery testing system (e.g., Biologic, Arbin).
-
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-5 cycles. This is crucial for the initial formation of a stable SEI layer.
-
Long-Term Cycling: After formation, cycle the cells at a higher rate (e.g., C/5, 1C, or 5C) within a specific voltage window (e.g., 0.01–2.2 V for hard carbon anodes).[13]
-
Data Collection: Record the charge/discharge capacity, Coulombic efficiency, and voltage profiles for each cycle.
-
Symmetric Cell Testing: For Na||Na symmetric cells, apply a constant current density (e.g., 1.0 mA cm⁻²) for a fixed plating/stripping duration (e.g., 1.0 mAh cm⁻²) and monitor the voltage hysteresis over time. A stable, low polarization voltage indicates good performance.[7]
-
3. Protocol: Post-Mortem SEI Characterization via XPS
-
Objective: To analyze the chemical composition of the SEI layer on the anode.
-
Procedure:
-
Cycle the battery for a predetermined number of cycles.
-
Disassemble the cell inside an argon-filled glovebox.
-
Carefully retrieve the sodium metal anode.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.
-
Transfer the sample to the XPS chamber using an airtight transfer vessel to prevent air exposure.
-
Perform XPS depth profiling by alternating between spectral acquisition and argon ion sputtering to analyze the composition at different depths of the SEI.[1][4]
-
Visualizing Mechanisms and Workflows
SEI Formation Mechanism with NaFSI and Additives
The diagram below illustrates the process by which NaFSI and a functional additive like FEC contribute to the formation of a stable, protective SEI layer on the sodium metal anode, which is key to enhancing long-term cycling stability.
Caption: Workflow of stable SEI formation using NaFSI and additives.
Troubleshooting Logic for Capacity Fade
This decision tree helps diagnose the root cause of capacity fading in your experiments.
Caption: A decision tree for troubleshooting capacity fade issues.
Experimental Workflow for Battery Stability Evaluation
This diagram outlines the standard experimental procedure from cell construction to final analysis.
Caption: Standard workflow for evaluating battery cycling stability.
References
- 1. The chemical evolution of solid electrolyte interface in sodium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Na metal solid electrolyte interphase via cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Capacity fading mechanism of tin phosphide anodes in sodium-ion batteries - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT01068D [pubs.rsc.org]
- 10. Understanding capacity fading from structural degradation in Prussian blue analogues for wide-temperature sodium-ion cylindrical battery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Thermal Runaway in Sodium Batteries with NaFSI Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium-ion batteries (SIBs) featuring sodium bis(fluorosulfonyl)imide (NaFSI) salt electrolytes. Our goal is to help you manage and mitigate the risk of thermal runaway in your experiments.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments with NaFSI-based electrolytes that could contribute to thermal runaway.
Issue 1: Unexpected Exothermic Events or Thermal Runaway
You observe a rapid temperature increase, smoke, or fire in your sodium-ion cell during cycling, charging, or abuse testing, despite using a "safer" NaFSI-based electrolyte.
Possible Causes and Troubleshooting Steps:
-
Moisture Contamination: NaFSI is highly hygroscopic. Trace moisture can lead to the formation of hydrofluoric acid (HF), which can corrode cell components, leading to internal short circuits.[1]
-
Verification: Use Karl Fischer titration to determine the water content of your electrolyte. It should be below 20 ppm for optimal performance and safety.
-
Solution:
-
Handle NaFSI salt and prepare the electrolyte in an argon-filled glovebox with low moisture and oxygen levels (<1 ppm).
-
Dry all solvents and additives using molecular sieves (e.g., 3Å) before use.
-
If moisture is confirmed, prepare a fresh batch of electrolyte under rigorously dry conditions. A method for drying the electrolyte solution involves contacting it with an insoluble alkali metal hydride, like LiH or NaH, and then separating the insoluble by-products.[2]
-
-
-
Aluminum Current Collector Corrosion: NaFSI-based electrolytes can cause severe oxidative dissolution of aluminum current collectors at high potentials (above 4.0V vs. Na+/Na), leading to increased internal resistance and potential short circuits.[1][3]
-
Verification: Disassemble a cycled cell in a glovebox and visually inspect the aluminum foil for pitting or discoloration.
-
Solution:
-
Dual-Salt Electrolyte: Introduce a second, fluorine-containing sodium salt to passivate the aluminum surface. A common approach is to use a mixture of 0.8 M NaFSI and 0.2 M sodium difluoro(oxalato)borate (NaDFOB).[4] This combination forms a protective layer of AlF3 and B-F containing polymers on the aluminum surface.[4]
-
Alternative Salt Additive: Adding a small amount of NaPF6 to the NaFSI electrolyte can also help passivate the aluminum current collector.[5][6][7]
-
Lower Cut-off Voltage: Limit the upper cut-off voltage of your cell to below 4.0 V during cycling.[1]
-
-
-
Unstable Solid Electrolyte Interphase (SEI): A poorly formed or unstable SEI on the anode can lead to continuous electrolyte decomposition, gas generation, and sodium dendrite growth, which can pierce the separator and cause a short circuit.[3][8][9]
-
Verification: Use techniques like X-ray photoelectron spectroscopy (XPS) or scanning electron microscopy (SEM) to characterize the SEI layer on the anode after cycling. An unstable SEI may appear thick, non-uniform, or cracked.
-
Solution:
-
Electrolyte Additives: Incorporate film-forming additives into your electrolyte. Fluoroethylene carbonate (FEC) is a widely used additive that helps form a stable, NaF-rich SEI.[3][8]
-
Optimize Salt Concentration: The concentration of NaFSI can influence SEI formation. Experiment with different concentrations (e.g., 1.0 M to 1.5 M) to find the optimal balance between ionic conductivity and SEI stability. In some cases, highly concentrated electrolytes can promote the formation of a more stable, anion-derived SEI.[8]
-
Formation Cycles: Implement a specific formation protocol with slow charge/discharge rates for the first few cycles to allow for the gradual and uniform formation of a stable SEI layer.
-
-
Issue 2: Poor Ionic Conductivity and Cell Performance
You observe low ionic conductivity, high internal resistance, or poor rate capability in your sodium-ion cell.
Possible Causes and Troubleshooting Steps:
-
High Electrolyte Viscosity: Increasing the NaFSI concentration can significantly increase the viscosity of the electrolyte, impeding ion transport.
-
Verification: Measure the viscosity of your electrolyte using a rheometer.
-
Solution:
-
Optimize Salt Concentration: While higher concentrations can sometimes improve stability, they can also increase viscosity. The optimal concentration for ionic conductivity is often around 1.0 M.
-
Co-solvents: Use a mixture of solvents to reduce viscosity. For example, combining cyclic carbonates (like ethylene (B1197577) carbonate, EC) with linear carbonates (like diethyl carbonate, DEC) can be effective.
-
-
-
Inadequate Salt Purity: Impurities in the NaFSI salt can negatively impact electrochemical performance.
-
Verification: Use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to assess the purity of your NaFSI salt.
-
Solution:
-
Source High-Purity Salt: Purchase battery-grade NaFSI with a purity of at least 99.9%.[10]
-
Purification: If you are synthesizing NaFSI, ensure a thorough purification process to remove residual reactants and byproducts. A common synthesis route involves the neutralization of difluoro sulfimide (B8482401) with a sodium salt, followed by purification steps.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Is NaFSI safer than other sodium salts like NaPF6?
A1: NaFSI is generally considered to have better thermal stability than NaPF6.[12] Sodium salts, in general, are more thermally stable than their lithium counterparts due to higher electrostatic energy in their ionic crystals.[13] However, the overall safety of the battery is not solely determined by the salt. NaFSI's propensity to corrode aluminum current collectors at high voltages and its high moisture sensitivity are significant safety concerns that must be addressed.[1][3]
Q2: What is the primary mechanism of thermal runaway in sodium-ion batteries with NaFSI electrolytes?
A2: Thermal runaway in SIBs follows a similar pathway to lithium-ion batteries. It is a chain reaction of exothermic events.[14][15] The process is often initiated by an internal short circuit, which can be caused by dendrite growth, manufacturing defects, or mechanical abuse. This initial heating can trigger the decomposition of the SEI layer, followed by reactions between the anode and the electrolyte, and eventually the decomposition of the cathode and the bulk electrolyte, releasing flammable gases.[14][15][16] Studies have shown that in some sodium-ion battery chemistries, thermal runaway is triggered by the decomposition of the anode and separator rather than the cathode.[14]
Q3: What are the main gaseous byproducts of thermal runaway in sodium-ion batteries?
A3: The primary gases produced during the thermal runaway of sodium-ion batteries are similar to those from lithium-ion batteries and include carbon dioxide (CO2), hydrogen (H2), carbon monoxide (CO), methane (B114726) (CH4), ethylene (C2H4), propylene (B89431) (C3H6), and ethane (B1197151) (C2H6).[16] For some sodium-ion chemistries, hydrogen is the main flammable gas.[16]
Q4: How does the State of Charge (SOC) affect the risk of thermal runaway?
A4: The risk of thermal runaway increases significantly with a higher state of charge. Experiments have shown that thermal runaway is more likely to be detected at an SOC of 50% or higher.[15]
Q5: Can using a non-flammable solvent with NaFSI completely prevent thermal runaway?
A5: Using a non-flammable solvent, such as trimethyl phosphate (B84403) (TMP), can significantly improve the safety of the battery by reducing the flammability of the electrolyte.[17] However, it does not completely eliminate the risk of thermal runaway. The exothermic decomposition of the electrode materials and the SEI can still generate enough heat to cause a dangerous temperature rise, even without a fire.
Data Presentation
Table 1: Comparison of Common Sodium Salts for SIB Electrolytes
| Property | NaFSI | NaPF6 | NaClO4 | NaTFSI |
| Ionic Conductivity | High | High | High | High |
| Thermal Stability | Moderate | Low | High (but explosive) | High |
| Moisture Sensitivity | High | High | Moderate | Low |
| Al Corrosion at >4.0V | Severe | Low | Low | Severe |
| SEI Formation | Anion contributes to SEI | Anion contributes to SEI | - | Anion contributes to SEI |
| Safety Concerns | Al corrosion, HF from moisture | HF from moisture | Explosive | Al corrosion |
Table 2: Thermal Runaway Characteristics of Different Battery Chemistries
| Battery Type | Onset Temperature of Thermal Runaway (°C) |
| Sodium-Ion Battery (NFM cathode) | 135-165 |
| Lithium-Ion Battery (NMC cathode) | 140-172 |
Data from comparative studies subjecting 18650-type cylindrical cells to thermal abuse.[15]
Experimental Protocols
Protocol 1: Preparation of a Dual-Salt Electrolyte to Mitigate Aluminum Corrosion
This protocol describes the preparation of a 1 M NaFSI-based electrolyte with NaDFOB as an additive to passivate the aluminum current collector.
Materials:
-
This compound (NaFSI), battery grade (99.9%)
-
Sodium difluoro(oxalato)borate (NaDFOB), battery grade (99.9%)
-
Ethylene carbonate (EC), battery grade
-
Propylene carbonate (PC), battery grade
-
Argon-filled glovebox
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Ensure all glassware and equipment are thoroughly dried in a vacuum oven before transferring them into the glovebox.
-
Inside the glovebox, prepare a 1:1 (v/v) mixture of EC and PC.
-
To prepare a 100 mL solution, weigh out the appropriate mass of NaFSI to achieve a 0.8 M concentration and the appropriate mass of NaDFOB to achieve a 0.2 M concentration.
-
In a volumetric flask, dissolve the weighed NaFSI and NaDFOB in a portion of the EC/PC solvent mixture.
-
Stir the solution using a magnetic stirrer until the salts are completely dissolved.
-
Add the remaining EC/PC solvent mixture to reach the 100 mL mark.
-
Continue stirring for at least one hour to ensure a homogeneous solution.
-
Store the electrolyte in a tightly sealed container inside the glovebox.
Mandatory Visualizations
Caption: General signaling pathway for thermal runaway in sodium-ion batteries.
References
- 1. oneenergi.com [oneenergi.com]
- 2. US20060138056A1 - Method of drying organic liquid electrolytes - Google Patents [patents.google.com]
- 3. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 4. Collection - Achieving the Inhibition of Aluminum Corrosion by Dual-Salt Electrolytes for Sodium-Ion Batteries - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 5. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on recent approaches for designing the SEI layer on sodium metal anodes - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00695E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. msesupplies.com [msesupplies.com]
- 11. CN116573619A - Preparation device and method of sodium bis (fluorosulfonyl) imide - Google Patents [patents.google.com]
- 12. Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review – Safety Aspects of Sodium-Ion Batteries: Prospective Analysis from 1st Generation towards More Advanced Systems[v1] | Preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. ess-news.com [ess-news.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Achieving Battery-Grade NaFSI
Welcome to the technical support center for the purification of Sodium bis(fluorosulfonyl)imide (NaFSI). This guide is designed for researchers and scientists in the field of battery technology and drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in achieving high-purity, battery-grade NaFSI for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude NaFSI?
A1: Crude NaFSI can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Inorganic Salts: Sodium chloride (NaCl), sodium fluoride (B91410) (NaF), and sodium sulfate (B86663) (Na2SO4) are common byproducts.[1]
-
Organic Residues: Residual organic solvents used during synthesis or purification, such as dimethyl carbonate.[1]
-
Hydrolysis Products: The FSI anion is susceptible to hydrolysis, which can lead to the formation of fluorosulfates and other degradation products.
-
Colored Impurities: High molecular weight organic byproducts can impart color to the final product.
Q2: What is the target purity for battery-grade NaFSI?
A2: For battery applications, the purity of NaFSI should be at least 99.5%, with purities of 99.9% or higher being preferable.[1] The concentration of specific impurities like chloride, fluoride, and fluorosulfates should ideally be below 500 ppm.[1]
Q3: Which purification method is best for my crude NaFSI?
A3: The optimal purification method depends on the nature and level of impurities in your starting material.
-
Recrystallization is a powerful technique for removing a wide range of soluble and insoluble impurities.
-
Activated Carbon Treatment is effective for removing colored and organic impurities.
-
Ion Exchange Chromatography is ideal for removing trace ionic impurities.
Often, a combination of these methods is employed to achieve the desired high purity.
Q4: How can I verify the purity of my NaFSI?
A4: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
Ion Chromatography (IC): To quantify anionic impurities like chloride, fluoride, and sulfate.[2][3]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For the determination of trace metal impurities.[4][5]
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To assess thermal stability and detect volatile impurities.
-
Karl Fischer Titration: To determine the water content.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but requires nucleation.[6] | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6]- Add a seed crystal of pure NaFSI.[6] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the impure NaFSI.- The concentration of impurities is very high, significantly depressing the melting point.[6] | - Reheat the solution and add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[6]- Consider using a different solvent or a solvent mixture with a lower boiling point. |
| Low recovery of purified NaFSI. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently.- The crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is cooled in an ice bath to maximize crystal formation.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | - Colored impurities were not effectively removed. | - Perform an activated carbon treatment on the solution before recrystallization. |
Activated Carbon Treatment Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution remains colored after treatment. | - Insufficient amount of activated carbon was used.- Inadequate contact time. | - Increase the amount of activated carbon (e.g., from 1-2% to 3-5% by weight of NaFSI).- Increase the stirring time. |
| Low yield after filtration. | - Some NaFSI adsorbed onto the activated carbon.- Premature crystallization during hot filtration. | - Wash the activated carbon cake with a small amount of hot solvent to recover adsorbed product.- Ensure the filtration apparatus and solution are kept hot during filtration to prevent premature crystallization. |
Ion Exchange Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of impurities. | - Incorrect resin type was used.- Inappropriate flow rate.- Improper eluent concentration. | - For removing anionic impurities, use an anion exchange resin. For cationic impurities, use a cation exchanger.- Optimize the flow rate; a slower flow rate generally improves resolution.- Adjust the eluent concentration gradient for better separation. |
| Low recovery of NaFSI. | - Strong, irreversible binding to the resin. | - Use a stronger eluent or adjust the pH to facilitate the elution of NaFSI. |
Quantitative Data on Purification
The following table summarizes the expected outcomes of different purification methods. Exact quantitative improvements will depend on the initial purity of the crude NaFSI.
| Purification Method | Impurities Targeted | Typical Purity Achieved |
| Recrystallization | Soluble and insoluble organic and inorganic byproducts. | > 99.5% |
| Activated Carbon Treatment | Colored impurities, high molecular weight organics. | Purity improvement by removing specific contaminants. |
| Ion Exchange Chromatography | Trace anionic and cationic impurities (e.g., Cl-, SO42-, heavy metals). | > 99.9% |
| Combined Methods | A broad spectrum of impurities. | > 99.99% |
Experimental Protocols
Recrystallization of NaFSI
This protocol outlines a general procedure for the recrystallization of NaFSI. The choice of solvent is critical and should be determined through small-scale solubility tests. Polar organic solvents such as alcohols or a mixture of solvents are often suitable.[1]
Materials:
-
Crude NaFSI
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude NaFSI in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the NaFSI. Continue adding small portions of the hot solvent until the NaFSI is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified NaFSI crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual solvent.
Activated Carbon Treatment
This procedure is used to remove colored and organic impurities and is typically performed before recrystallization.
Materials:
-
NaFSI solution (dissolved in a suitable solvent)
-
Activated carbon powder (1-5% by weight of NaFSI)
-
Erlenmeyer flask with a stir bar
-
Heating and stirring plate
-
Filtration apparatus (e.g., Buchner funnel or a filter paper-lined funnel for gravity filtration)
Procedure:
-
Preparation: Dissolve the crude NaFSI in a suitable solvent in an Erlenmeyer flask.
-
Treatment: Add activated carbon to the solution. Heat the mixture gently (below the boiling point) and stir for 30-60 minutes.
-
Removal of Activated Carbon: Remove the activated carbon by hot gravity filtration. The resulting clear solution can then be used for recrystallization.
Ion Exchange Chromatography
This protocol is for the removal of trace ionic impurities.
Materials:
-
Aqueous solution of NaFSI
-
Ion exchange column packed with a suitable resin (anion or cation exchanger depending on the target impurities)
-
Eluent (e.g., deionized water or a dilute buffer solution)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the ion exchange column by passing the eluent through it until the baseline conductivity is stable.
-
Sample Loading: Dissolve the NaFSI in the eluent and load it onto the column.
-
Washing: Wash the column with the eluent to remove any unbound substances.
-
Elution: Elute the purified NaFSI. If the impurities bind more strongly to the resin than the FSI- anion and Na+ cation, the purified NaFSI will elute first. If the impurities bind less strongly, they will elute first. A step or gradient elution with a higher concentration of a competing salt may be necessary to elute strongly bound impurities and regenerate the column.
-
Collection and Recovery: Collect the fractions containing the purified NaFSI. The NaFSI can be recovered by evaporating the solvent.
Visualizations
References
- 1. US9440852B2 - Method for producing lithium or this compound - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
Validation & Comparative
A Head-to-Head Battle of Electrolyte Salts: Sodium bis(fluorosulfonyl)imide vs. Sodium Hexafluorophosphate in Sodium-Ion Batteries
A comprehensive guide for researchers and industry professionals on the comparative performance of NaFSI and NaPF6, two leading electrolyte salts in the burgeoning field of sodium-ion battery technology.
The relentless pursuit of next-generation energy storage solutions has propelled sodium-ion batteries (SIBs) into the spotlight as a cost-effective and earth-abundant alternative to their lithium-ion counterparts. At the heart of SIB performance lies the electrolyte, and the choice of salt is a critical determinant of key battery metrics. This guide provides an in-depth, data-driven comparison of two prominent sodium salts: Sodium bis(fluorosulfonyl)imide (NaFSI) and Sodium hexafluorophosphate (B91526) (NaPF6).
Executive Summary
Sodium hexafluorophosphate (NaPF6) is the more conventional and widely used salt, benefiting from the established manufacturing infrastructure of its lithium-ion counterpart, LiPF6. It is generally more stable in the presence of moisture and offers a wider electrochemical stability window, making it a robust choice for industrial-scale production. In contrast, this compound (NaFSI) often exhibits higher ionic conductivity, which can translate to better rate performance. However, it is more susceptible to hydrolysis, leading to the formation of corrosive hydrofluoric acid (HF), and can present challenges with anode passivation. The choice between these two salts involves a trade-off between performance, stability, and cost.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for NaFSI and NaPF6 based on experimental data from various studies. The values provided are typical ranges and can vary depending on the specific solvent system, electrode materials, and testing conditions.
| Performance Metric | This compound (NaFSI) | Sodium hexafluorophosphate (NaPF6) |
| Ionic Conductivity | ~12–15 mS/cm in carbonate-based electrolytes[1] | ~8–10 mS/cm in carbonate-based electrolytes[1] |
| Electrochemical Stability Window | Degrades above 4.0V vs. Na⁺/Na[1] | Stable up to 4.5V vs. Na⁺/Na[1] |
| Thermal Stability (Decomposition Onset) | Electrolyte decomposition begins around 250-300°C, similar to NaPF6. | Electrolyte decomposition starts at approximately 270-300°C[2]. |
| Cycling Performance (Hard Carbon Anode) | Can exhibit high capacity retention, but may suffer from anode passivation issues[1][3]. | Generally shows good cycling stability with hard carbon anodes[3][4]. |
| Hydrolytic Stability | Poor; prone to decomposition in the presence of moisture[1]. | Moderate; requires dry handling but is less hygroscopic than NaFSI[1]. |
| Cost | ~$100–150/kg, with higher synthesis complexity[1]. | ~$50–80/kg, benefiting from existing production infrastructure[1]. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of electrolyte performance. Below are methodologies for key experiments cited in this guide.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solution.
Methodology:
-
Electrolyte Preparation: The electrolyte solution is prepared in an argon-filled glovebox by dissolving the sodium salt (NaFSI or NaPF6) in the desired solvent system (e.g., a 1:1 volume ratio of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)) to the target concentration (e.g., 1 M).
-
Conductivity Cell: A conductivity cell with two platinum electrodes of a known cell constant is used.
-
Measurement: The cell is filled with the electrolyte inside the glovebox to prevent moisture contamination. Electrochemical Impedance Spectroscopy (EIS) is then performed over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
Electrochemical Stability Window (ESW) Determination
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A sodium metal disc serves as both the reference and counter electrode, and a glassy carbon or platinum electrode is used as the working electrode. A glass fiber separator is soaked in the electrolyte.
-
Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is performed.
-
Parameters: The potential of the working electrode is swept from the open-circuit voltage (OCV) to a high potential (anodic scan) and to a low potential (cathodic scan) at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).
Thermal Stability Analysis
Objective: To evaluate the thermal stability of the electrolyte.
Methodology:
-
Sample Preparation: A small, hermetically sealed crucible is filled with a precise amount of the electrolyte inside an argon-filled glovebox.
-
Instrumentation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used.
-
TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The TGA curve shows the mass loss as a function of temperature, indicating the onset of solvent evaporation and salt decomposition.
-
DSC Protocol: The sample is heated at a constant rate (e.g., 5 °C/min) in an inert atmosphere. The DSC curve reveals exothermic or endothermic peaks corresponding to decomposition reactions or phase transitions.
Visualizing Degradation Pathways and Experimental Workflows
To better understand the chemical behavior and experimental processes, the following diagrams are provided.
Figure 1: Simplified Degradation Pathway of NaPF6
Figure 2: Simplified Degradation Pathway of NaFSI
Figure 3: Experimental Workflow for Battery Cycling
Conclusion
The selection between NaFSI and NaPF6 is not straightforward and depends heavily on the specific application and performance priorities. NaPF6 stands out for its superior hydrolytic and electrochemical stability, as well as its lower cost, making it a pragmatic choice for near-term commercialization and applications where longevity and safety are paramount. NaFSI, with its higher ionic conductivity, holds promise for high-power applications. However, its sensitivity to moisture and narrower electrochemical window necessitate more stringent manufacturing conditions and may require the use of additives to mitigate anode passivation and corrosion. Future research will likely focus on electrolyte formulations that combine the advantages of both salts, such as dual-salt electrolytes, or the development of novel additives to overcome the intrinsic limitations of each. This guide provides a foundational understanding to aid researchers and developers in making informed decisions for their sodium-ion battery systems.
References
A Comparative Guide to NaFSI and NaTFSI Electrolytes in Sodium-Ion Batteries
The development of sodium-ion batteries (SIBs) as a cost-effective alternative to lithium-ion technology hinges on the optimization of each component, with the electrolyte being a critical factor governing performance, safety, and stability. Among the leading salt candidates, sodium bis(fluorosulfonyl)imide (NaFSI) and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate electrolyte for their SIB applications.
Physicochemical and Electrochemical Properties
A direct comparison of NaFSI and NaTFSI reveals distinct trade-offs in key performance metrics. NaFSI generally offers higher ionic conductivity, which is advantageous for rate capability. However, both salts present challenges, particularly concerning the corrosion of aluminum current collectors at high voltages.
Data Summary: NaFSI vs. NaTFSI
| Property | NaFSI (this compound) | NaTFSI (Sodium bis(trifluoromethanesulfonyl)imide) | Key Insights & Considerations |
| Ionic Conductivity | Generally higher (~12–15 mS/cm in carbonates).[1] | Good (~5-10 mS/cm in carbonates).[1] | Higher conductivity in NaFSI is attributed to weaker ion pairing and better ion mobility. |
| Electrochemical Stability | Anodic limit is often cited around 4.0 V vs. Na⁺/Na.[1] | Anodic stability is also limited, with Al corrosion initiating around 3.7 V vs. Na⁺/Na. | Both salts are susceptible to corroding aluminum current collectors at higher potentials, a major drawback compared to NaPF₆. |
| Thermal Stability | Generally considered to have lower thermal stability compared to NaTFSI. | Offers better thermal stability than NaFSI.[2] | NaTFSI's superior thermal profile makes it a potentially safer option, especially in high-temperature applications. |
| Aluminum Corrosion | Corrodes Al current collectors at high potentials.[3] | Known to aggressively corrode Al current collectors, especially above 3.7 V.[4][5] | This is a critical issue for high-voltage SIBs. Mitigation strategies include using high-concentration electrolytes or additives like NaPF₆.[5][6] |
| Interfacial Properties | Forms a stable Solid Electrolyte Interphase (SEI), often rich in inorganic species like NaF.[7] | Also forms an SEI, but its composition and stability can differ from NaFSI-based systems.[7] | The anion plays a crucial role in SEI formation. NaFSI-derived SEIs are often considered more robust.[7][8] |
| Moisture Sensitivity | Prone to hydrolysis, which can lead to the formation of corrosive byproducts.[1] | Less sensitive to moisture compared to salts like NaPF₆, but still requires dry handling conditions. | NaTFSI is generally safer to handle in environments with trace moisture. |
Visualizing Key Concepts
To better understand the chemical differences and the experimental evaluation process, the following diagrams are provided.
Caption: Chemical structures of FSI⁻ and TFSI⁻ anions.
Caption: Experimental workflow for evaluating SIB electrolytes.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of electrolyte performance.
Ionic Conductivity Measurement
-
Objective: To determine the ease of sodium ion transport through the electrolyte.
-
Methodology:
-
Preparation: The electrolyte (e.g., 1 M NaFSI or NaTFSI in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)) is prepared in an argon-filled glovebox to minimize moisture contamination.
-
Apparatus: A conductivity cell with two parallel platinum electrodes of a known cell constant is used.
-
Measurement: The cell is filled with the electrolyte, and its impedance is measured over a range of frequencies (e.g., 1 Hz to 1 MHz) using an electrochemical impedance spectroscopy (EIS) analyzer.
-
Calculation: The bulk resistance (R) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is calculated using the formula: σ = L / (R × A), where L is the distance between electrodes and A is the electrode area (or using the cell constant). Measurements are typically performed at various temperatures.
-
Electrochemical Stability Window (ESW) Determination
-
Objective: To identify the voltage range within which the electrolyte remains stable without significant oxidation or reduction.
-
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A sodium metal disc serves as both the counter and reference electrode, while a chemically inert working electrode (e.g., stainless steel or glassy carbon) is used.
-
Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is performed at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Procedure: The potential is swept anodically from the open-circuit voltage to determine the oxidation limit and cathodically to determine the reduction limit.
-
Definition: The ESW is defined by the potentials at which the current density exceeds a predefined cutoff value (e.g., 0.01 mA/cm²), indicating the onset of electrolyte decomposition.[9]
-
Galvanostatic Cycling Performance
-
Objective: To evaluate the long-term stability and efficiency of the electrolyte in a full-cell configuration.
-
Methodology:
-
Cell Assembly: 2032-type coin cells are assembled using a hard carbon anode, a suitable cathode (e.g., Na₃V₂(PO₄)₃), a glass fiber separator, and the electrolyte under investigation.
-
Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/20) for the first few cycles to form a stable SEI layer.
-
Long-Term Cycling: The cell is then cycled at a higher rate (e.g., C/5 or 1C) for an extended number of cycles (e.g., 100-500 cycles) between defined voltage limits.
-
Data Analysis: Key parameters, including discharge capacity, specific capacity, and coulombic efficiency, are plotted against the cycle number to assess capacity retention and overall stability.
-
Summary and Outlook
The choice between NaFSI and NaTFSI is highly dependent on the specific requirements of the sodium-ion battery application.
-
NaFSI is often favored for applications where high power is critical, due to its typically higher ionic conductivity. Its ability to form a robust, NaF-rich SEI can also contribute to improved cycling stability.
-
NaTFSI presents an advantage in terms of thermal stability and is less sensitive to moisture, making it a potentially safer and more practical option for commercial applications.
The primary challenge for both salts remains the corrosion of the aluminum current collector at high voltages. Future research is directed towards mitigating this issue through the use of dual-salt electrolytes (e.g., mixing with NaPF₆), developing protective coatings for current collectors, or formulating high-concentration electrolytes where reduced free solvent activity suppresses corrosion.[5][6][10] Ultimately, the continued development of advanced electrolyte formulations will be paramount to unlocking the full potential of high-performance, safe, and cost-effective sodium-ion batteries.
References
- 1. oneenergi.com [oneenergi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NaFSI and Carbonate-Based Electrolytes for Sodium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
The advancement of sodium-ion battery (SIB) technology is intrinsically linked to the development of high-performance and stable electrolyte systems. While traditional carbonate-based electrolytes, typically employing salts like sodium hexafluorophosphate (B91526) (NaPF₆), have been the workhorse of SIB research, electrolytes based on sodium bis(fluorosulfonyl)imide (NaFSI) are emerging as a compelling alternative. This guide provides an objective, data-driven comparison of these two electrolyte systems, focusing on key performance metrics to inform materials selection and experimental design.
At a Glance: Performance Comparison
The following table summarizes the key quantitative performance differences between NaFSI-based and standard carbonate-based electrolytes, with NaPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) or dimethyl carbonate (DMC) serving as the benchmark for the latter.
| Performance Metric | NaFSI-Based Electrolytes | Standard Carbonate-Based Electrolytes (NaPF₆ in EC/DEC or EC/DMC) |
| Ionic Conductivity | Generally higher, in the range of ~12–15 mS/cm.[1] | Typically in the range of ~8–10 mS/cm.[1] |
| Electrochemical Stability | Anodically stable up to ~4.0V vs. Na⁺/Na, above which degradation may occur.[1] | Wider electrochemical stability window, stable up to ~4.5V vs. Na⁺/Na.[1][2][3] |
| Cycling Stability | Can enable excellent long-term cycling stability, with reports of high capacity retention after hundreds of cycles. In some systems, capacity retention of 89% after 500 cycles has been observed. | Good cycling stability, but can be limited by factors such as moisture sensitivity of the NaPF₆ salt. |
| Low-Temperature Performance | Can exhibit good performance at low temperatures, though this is highly dependent on the solvent system. | Performance can be limited at low temperatures due to decreased ionic conductivity and increased viscosity. |
| SEI Formation & Composition | Tends to form a more inorganic-rich and stable Solid Electrolyte Interphase (SEI), which can be beneficial for long-term cycling. | The SEI composition is highly dependent on the specific carbonate solvents and any additives used. |
| Safety Considerations | NaFSI is more prone to hydrolysis, which can lead to the formation of corrosive HF.[1] | NaPF₆ is also sensitive to moisture and can hydrolyze to form HF, though it is generally considered less hygroscopic than NaFSI.[1] |
In-Depth Analysis
Ionic Conductivity
NaFSI-based electrolytes consistently demonstrate higher ionic conductivity compared to their NaPF₆-carbonate counterparts.[1] This is a significant advantage as it can lead to improved rate capability and better performance at low temperatures. The higher conductivity of NaFSI electrolytes is attributed to the lower ion pairing and the plasticizing effect of the FSI⁻ anion.
Electrochemical Stability Window
A critical factor for enabling high-voltage cathode materials is the electrochemical stability window of the electrolyte. Standard carbonate-based electrolytes with NaPF₆ generally exhibit a wider stability window, remaining stable up to approximately 4.5V versus Na⁺/Na.[1][2][3] In contrast, NaFSI-based electrolytes typically show an anodic stability limit of around 4.0V.[1] This can be a limiting factor when developing high-energy-density SIBs that utilize high-voltage cathodes.
Cycling Stability and SEI Formation
The long-term cycling performance of a sodium-ion battery is heavily influenced by the stability of the solid electrolyte interphase (SEI) formed on the anode surface. NaFSI has been shown to participate in the formation of a robust and predominantly inorganic SEI, which can effectively suppress detrimental side reactions and dendrite growth, leading to excellent cycling stability. Some studies have reported impressive capacity retention with NaFSI-based electrolytes, such as 89% after 500 cycles.
While carbonate-based electrolytes can also provide good cycling stability, the nature of the SEI is highly dependent on the specific solvent composition and the presence of additives. The moisture sensitivity of NaPF₆ can also compromise long-term stability due to the generation of HF, which can degrade both the electrode and electrolyte components.[1]
Experimental Workflow for Electrolyte Benchmarking
The following diagram illustrates a typical experimental workflow for the comprehensive benchmarking of a novel electrolyte against a standard.
Caption: A streamlined workflow for comparing the performance of different sodium-ion battery electrolytes.
Experimental Protocols
Accurate and reproducible data is paramount in materials research. Below are detailed methodologies for the key experiments cited in this guide.
Ionic Conductivity Measurement
-
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
-
Methodology:
-
Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) separated by a fixed distance.
-
Fill the cell with the electrolyte to be tested inside an argon-filled glovebox to prevent moisture contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of typically 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = d / (R * A), where 'd' is the distance between the electrodes and 'A' is the electrode area.
-
Repeat the measurement at different temperatures to obtain a temperature-dependent conductivity profile.
-
Electrochemical Stability Window (ESW) Determination
-
Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.
-
Methodology:
-
Assemble a three-electrode cell in an argon-filled glovebox, using a sodium metal counter and reference electrode, and an inert working electrode (e.g., glassy carbon or platinum).
-
Fill the cell with the electrolyte.
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to a high potential (for anodic stability) and to a low potential (for cathodic stability).
-
The onset potential of a significant increase in current is considered the limit of the electrochemical stability window.
-
Galvanostatic Cycling
-
Objective: To evaluate the cycling stability, coulombic efficiency, and rate capability of the electrolyte in a half-cell configuration.
-
Methodology:
-
Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using a sodium metal counter/reference electrode, a separator, the electrolyte, and the working electrode (e.g., hard carbon for anode studies or a cathode material).
-
Perform formation cycles at a low C-rate (e.g., C/20) for the first few cycles to allow for the stable formation of the SEI.
-
Cycle the cells at a desired C-rate (e.g., C/10 or 1C) between defined voltage limits for an extended number of cycles (e.g., 100-500 cycles).
-
Monitor the discharge capacity and coulombic efficiency over the cycles to assess cycling stability.
-
To evaluate rate capability, cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, 1C, 2C, 5C) and then return to a low C-rate to check for capacity recovery.
-
Conclusion
The choice between NaFSI-based and standard carbonate-based electrolytes is not straightforward and depends heavily on the specific application and battery design. NaFSI electrolytes offer the distinct advantage of higher ionic conductivity, which can translate to better rate performance and low-temperature operation. Their ability to form a stable, inorganic-rich SEI is also highly beneficial for long-term cycling. However, their narrower electrochemical stability window and higher sensitivity to moisture are critical factors to consider.
Conversely, standard carbonate electrolytes with NaPF₆ provide a wider electrochemical stability window, making them more suitable for high-voltage applications. While their ionic conductivity is lower, their performance is well-documented, and they are often more cost-effective.
Ultimately, the optimal electrolyte will be a result of careful consideration of the trade-offs between these key performance metrics, and may even involve the use of additives or co-solvents to mitigate the weaknesses of each system. This guide provides the foundational data and methodologies to support such informed decisions in the pursuit of next-generation sodium-ion batteries.
References
A Comparative Guide to Analytical Techniques for Sodium Fluorosilicate (NaFSI) Purity and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Sodium Fluoro-Silicate (NaFSI) purity and the analysis of its key impurities. Ensuring the quality and purity of NaFSI is critical in its various applications, from water fluoridation to its role as a precursor in advanced materials and pharmaceutical manufacturing. This document offers an objective look at the performance of different analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable methods for their specific needs.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the specific purity parameter or impurity being measured, the required sensitivity, and the sample throughput. The following table summarizes the performance characteristics of common analytical techniques for NaFSI analysis.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Potentiometric Titration | NaFSI Purity, Silicic Acid | 98.1 ± 0.4 (true value)[1] | < 0.5 | Method-dependent | Method-dependent | High accuracy and precision for purity assay.[1] | Slower throughput, requires careful endpoint determination. |
| Indicator Titration (Methyl Red) | NaFSI Purity, Silicic Acid | 98.2 ± 0.2[1] | < 1 | Higher than spectroscopic methods | Higher than spectroscopic methods | Cost-effective, simple instrumentation. | Less accurate than potentiometric titration; indicator selection is crucial.[1] |
| Ion Chromatography (IC) | Fluoride (B91410), Silicate (B1173343), Sulfate | 95 - 105 | < 5 | ~0.05 mg/L (for silicate)[2] | ~0.21 mg/L (for silicate)[2][3] | Simultaneous analysis of multiple ions, high sensitivity.[4][5] | Higher initial instrument cost. |
| X-ray Fluorescence (XRF) | Elemental Impurities (e.g., As, Pb, Fe) | High | High | ~0.07% (for Na2O)[6] | ~0.39% (for Na2O)[6] | Rapid, non-destructive, minimal sample preparation for solids.[7][8] | Matrix effects can be significant, lower sensitivity for lighter elements.[2] |
| Atomic Absorption/Emission Spectrometry (AAS/AES) | Metallic Impurities (e.g., As, Pb, Cd, Fe) | 90 - 110 | < 5 | ppb levels (e.g., ~4.2 ppb for As)[9] | ppb levels | High sensitivity for trace metal analysis. | Destructive technique, requires sample digestion. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Potentiometric Titration for NaFSI Purity and Silicic Acid Content
This method determines the purity of NaFSI and its free silicic acid content by titration with a standardized sodium hydroxide (B78521) (NaOH) solution.
Instrumentation:
-
Potentiometric titrator with a pH electrode.
-
Burette, beaker, and magnetic stirrer.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the NaFSI sample into a 250 mL beaker.
-
Add 100 mL of deionized water and stir until the sample is dissolved.
-
Titration: Immerse the pH electrode in the solution and start the titration with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Endpoint Determination: The equivalence point is determined by the point of maximum inflection on the titration curve, or by calculating the first derivative of the curve. A pH of 6.09 is considered the true equivalence point for pure NaFSI.[1]
-
Calculation: The percentage of NaFSI is calculated based on the volume of NaOH consumed. The presence of silicic acid will affect the titration curve, and its content can be estimated from the deviation from the ideal curve of pure NaFSI.[1]
Ion Chromatography for Fluoride and Silicate Analysis
This method allows for the simultaneous determination of fluoride and silicate ions.
Instrumentation:
-
Ion chromatograph with a conductivity detector and a post-column reactor (for silicate).
-
Anion-exchange column.
Reagents:
-
Eluent solution (e.g., sodium carbonate/bicarbonate solution).
-
Post-column reagent for silicate detection (e.g., molybdate (B1676688) solution).
-
Fluoride and silicate standard solutions.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of NaFSI and dissolve it in a specific volume of deionized water to prepare a stock solution. Further dilute the stock solution to fall within the calibration range of the instrument.
-
Instrument Setup: Set up the ion chromatograph with the appropriate column, eluent, and flow rate.
-
Calibration: Prepare a series of calibration standards for both fluoride and silicate and inject them into the IC system to generate a calibration curve.
-
Sample Analysis: Inject the prepared NaFSI sample solution into the IC system.
-
Data Analysis: The concentrations of fluoride and silicate in the sample are determined by comparing their peak areas to the calibration curves.
X-ray Fluorescence (XRF) for Elemental Impurity Analysis
This non-destructive technique is used for the rapid screening and quantification of elemental impurities.
Instrumentation:
-
X-ray fluorescence spectrometer (either energy-dispersive or wavelength-dispersive).
Procedure:
-
Sample Preparation: For solid NaFSI samples, they are typically pressed into a pellet. No other sample preparation is usually required.
-
Instrument Calibration: Calibrate the XRF spectrometer using a set of certified reference materials with known concentrations of the elements of interest.
-
Sample Analysis: Place the NaFSI sample pellet in the XRF instrument and irradiate it with X-rays.
-
Data Acquisition and Analysis: The instrument detects the secondary (fluorescent) X-rays emitted from the sample. The energy and intensity of these X-rays are characteristic of the elements present and their concentrations.
Mandatory Visualization
Caption: Workflow for NaFSI Purity Analysis by Titration.
Caption: Workflow for NaFSI Impurity Analysis.
References
- 1. researchtrends.net [researchtrends.net]
- 2. benchchem.com [benchchem.com]
- 3. umces.edu [umces.edu]
- 4. metrohm.com [metrohm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. X-ray fluorescence determination of sodium in silicate standards using direct dilution and dilution fusion preparation techniques | U.S. Geological Survey [usgs.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of SEI Layer Composition from NaFSI and NaPF6 Electrolytes in Sodium-Ion Batteries
For researchers, scientists, and professionals in battery technology, the composition of the Solid Electrolyte Interphase (SEI) is a critical factor determining the performance and longevity of sodium-ion batteries. This guide provides an objective comparison of the SEI layers formed from two common electrolyte salts, Sodium Bis(fluorosulfonyl)imide (NaFSI) and Sodium Hexafluorophosphate (NaPF6), supported by experimental data and detailed methodologies.
The choice of electrolyte salt plays a pivotal role in the electrochemical behavior of sodium-ion batteries, primarily through its influence on the formation and composition of the SEI layer on the anode. This protective layer, formed during the initial charging cycles, governs ionic conductivity, prevents further electrolyte decomposition, and ultimately dictates the battery's stability and cycle life. This comparative study delves into the distinct characteristics of SEI layers derived from NaFSI and NaPF6, offering insights into their respective advantages and disadvantages.
Key Performance and Compositional Differences
The SEI layers formed in the presence of NaFSI and NaPF6 exhibit significant differences in their chemical makeup, thickness, and resulting electrochemical performance. Broadly, NaPF6 tends to form a thicker, more inorganic-rich SEI, while the SEI from NaFSI is often thinner and can be composed of decomposition products of the anion itself.
| Property | SEI from NaFSI | SEI from NaPF6 | Supporting Evidence |
| Primary Inorganic Components | NaF, Na₂O, Na₂S, Na-S-O compounds | NaF, NaₓPFᵧ, NaₓPOᵧFz, Na₂CO₃ | XPS studies have identified these distinct inorganic species in the SEI layers formed from the respective salts. |
| Primary Organic Components | Decomposition products of solvents (e.g., alkyl carbonates) | Decomposition products of solvents (e.g., sodium alkyl carbonates, polyolefins) | The organic components largely originate from the reduction of the carbonate solvents used in the electrolyte. |
| SEI Thickness | Generally thinner and more uniform | Generally thicker and can be less uniform | Cryo-TEM imaging has shown a thinner SEI of approximately 30 nm with the addition of FEC in a NaPF6 electrolyte, suggesting the inherent SEI might be thicker.[1] |
| Ionic Conductivity | Generally higher | Generally lower | The composition of the SEI, particularly the presence of highly conductive inorganic species, influences the ease of Na⁺ ion transport. |
| Electrochemical Stability | Can be less stable at higher voltages | More stable at higher voltages | The decomposition products of NaPF6 contribute to a more robust SEI that can withstand higher potentials. |
Experimental Data: A Quantitative Look at SEI Composition
The following tables summarize quantitative data obtained from X-ray Photoelectron Spectroscopy (XPS) depth profiling, providing a more granular comparison of the elemental and species composition of the SEI layers.
Table 1: Atomic Concentration (%) in the SEI Layer
| Element | NaFSI-based SEI (Approx. %) | NaPF6-based SEI (Approx. %) |
| Na | 15 - 25 | 10 - 20 |
| F | 10 - 20 | 20 - 40 |
| O | 20 - 30 | 15 - 25 |
| C | 30 - 40 | 25 - 35 |
| S | 5 - 10 | - |
| P | - | 5 - 15 |
Note: These are approximate ranges compiled from various studies and can vary based on cycling conditions, electrolyte formulation, and anode material.
Table 2: Relative Proportions of Key SEI Components (from XPS analysis)
| SEI Component | NaFSI-based SEI | NaPF6-based SEI |
| Inorganic Fluorides (e.g., NaF) | Moderate to High | High |
| Inorganic Carbonates (e.g., Na₂CO₃) | Low to Moderate | Moderate to High |
| Sulfur-containing species (e.g., Na₂S, RSOxNa) | Present | Absent |
| Phosphorus-containing species (e.g., NaₓPFᵧ, NaₓPOᵧFz) | Absent | Present |
| Organic Carbonates/Polyethers | High | Moderate |
SEI Formation Mechanisms
The distinct compositions of the SEI layers arise from the different electrochemical decomposition pathways of the NaFSI and NaPF6 salts and their interaction with the solvent molecules.
Caption: SEI formation mechanism with NaFSI electrolyte.
Caption: SEI formation mechanism with NaPF6 electrolyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used in the characterization of SEI layers.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental and chemical composition of the SEI layer.
Methodology:
-
Sample Preparation: Cycled cells are disassembled in an argon-filled glovebox to prevent atmospheric contamination. The anode is carefully extracted and rinsed with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte. The rinsed anode is then dried under vacuum.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.
-
Data Acquisition:
-
Survey Scans: Acquired over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquired for specific elements of interest (e.g., C 1s, O 1s, F 1s, Na 1s, S 2p, P 2p) to determine their chemical states.
-
Depth Profiling: An argon ion gun is used to incrementally sputter away the surface layers of the SEI, with high-resolution spectra acquired at each depth to build a compositional profile of the SEI. Sputtering is typically performed for 0 to 450 seconds.[2]
-
Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and topography of the SEI layer.
Methodology:
-
Sample Preparation: Similar to XPS, the anode is carefully prepared in an inert atmosphere. For high-resolution imaging, a thin conductive coating (e.g., gold or carbon) may be applied to prevent charging effects.
-
Imaging: The sample is loaded into the SEM chamber. Imaging is performed at various magnifications using an accelerating voltage typically in the range of 2 to 10 kV.[3]
Transmission Electron Microscopy (TEM)
Objective: To obtain high-resolution images of the cross-section of the SEI layer, revealing its thickness and internal structure.
Methodology:
-
Sample Preparation: This is a critical and complex step. Cryogenic Focused Ion Beam (Cryo-FIB) milling is often employed to prepare a thin lamella of the anode with the SEI layer intact, preventing damage to the delicate structure.[1]
-
Imaging: The prepared lamella is transferred to a TEM holder under cryogenic conditions and inserted into the TEM. Imaging is performed using techniques like High-Resolution TEM (HRTEM) to visualize the atomic structure of the SEI components.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the ionic conductivity and charge transfer resistance of the SEI layer.
Methodology:
-
Cell Assembly: A three-electrode cell setup is often used, with the anode as the working electrode, sodium metal as the counter and reference electrodes.
-
Measurement: An AC voltage with a small amplitude (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 1 MHz to 0.01 Hz).[4]
-
Data Analysis: The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z''). The semicircle in the high-to-medium frequency region is typically associated with the resistance and capacitance of the SEI layer. This data can be fitted to an equivalent circuit model to quantify the SEI resistance.
Conclusion
The choice between NaFSI and NaPF6 as an electrolyte salt for sodium-ion batteries has a profound impact on the resulting SEI layer, which in turn dictates key performance metrics. NaPF6 generally forms a thicker, more inorganic-rich SEI containing NaF and phosphate (B84403) species, which contributes to better stability at higher voltages. In contrast, NaFSI can lead to a thinner SEI with components derived from the anion itself, which may offer advantages in terms of ionic conductivity. The selection of the optimal salt will depend on the specific requirements of the battery application, including desired cycle life, operating voltage, and cost considerations. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own comparative studies and further advance the understanding of SEI formation in sodium-ion batteries.
References
- 1. Probing the Na metal solid electrolyte interphase via cryo-transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Electrochemical Impedance Spectroscopy Characterization of Sodium-Ion Batteries with Different Operating States | springerprofessional.de [springerprofessional.de]
Navigating the Electrolyte Landscape: A Comparative Guide to NaFSI and Other Sodium Salts for Long-Term Cycling Performance in Sodium-Ion Batteries
For researchers and scientists at the forefront of battery technology, the choice of electrolyte salt is a critical determinant of long-term cycling performance in sodium-ion batteries (SIBs). Among the contenders, sodium bis(fluorosulfonyl)imide (NaFSI) has emerged as a promising candidate, often outperforming conventional salts such as sodium hexafluorophosphate (B91526) (NaPF6), sodium perchlorate (B79767) (NaClO4), and sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). This guide provides an objective comparison of NaFSI's long-term cycling performance against these alternatives, supported by experimental data and detailed methodologies.
The longevity and stability of SIBs are intrinsically linked to the properties of the electrolyte, which dictates the formation of a stable solid-electrolyte interphase (SEI) on the anode and ensures efficient sodium ion transport. The choice of the sodium salt within the electrolyte plays a pivotal role in these processes.
Executive Summary of Comparative Performance
Experimental evidence consistently demonstrates that NaFSI-based electrolytes contribute to enhanced cycling stability and capacity retention in SIBs. This is largely attributed to the formation of a robust and uniform SEI layer, which effectively suppresses detrimental side reactions and dendrite formation.
In a notable study, a dual-salt electrolyte incorporating NaFSI with NaPF6 significantly improved the capacity retention of NaNi1/3Fe1/3Mn1/3O2/hard carbon SIBs to 75.5% after 250 cycles, a substantial increase from the 47.2% retention observed with a standard NaPF6 electrolyte.[1] Furthermore, at an elevated temperature of 45°C, the capacity retention after 80 cycles was 82.3% for the dual-salt system, compared to 51.0% for the single NaPF6 electrolyte.[1]
While NaTFSI also offers good thermal stability, its tendency to corrode aluminum current collectors at higher voltages remains a significant drawback.[2] NaClO4, though frequently used in academic research, is generally considered unsuitable for commercial applications due to safety concerns arising from its strong oxidizing nature.[3] NaPF6, the most common benchmark, suffers from sensitivity to moisture, which can lead to the formation of hydrofluoric acid (HF) and subsequent degradation of cell components.[4]
Quantitative Performance Data
The following tables summarize key quantitative data from various studies, offering a direct comparison of the long-term cycling performance of SIBs with different sodium salts.
| Sodium Salt(s) | Cathode Material | Anode Material | Electrolyte Solvent(s) | C-Rate | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Reference |
| NaFSI-NaPF6 | NaNi1/3Fe1/3Mn1/3O2 | Hard Carbon | Not Specified | Not Specified | 250 | 75.5 | Not Specified | [1] |
| NaPF6 | NaNi1/3Fe1/3Mn1/3O2 | Hard Carbon | Not Specified | Not Specified | 250 | 47.2 | Not Specified | [1] |
| NaTFSI | PTCDA | Sodium Metal | PEO-based all-solid-state | 0.2C | 200 | 84 | Not Specified | [5] |
| NaPF6 | Naₓ[FeMn]O₂ | Hard Carbon | EC:DEC | 2C | >100 | 61 (after last 2C cycle) | Not Specified | [3] |
| NaTFSI | Sulfur | Sodium Metal | PC:FEC (with InI3 additive) | 0.5C | ~500 | Not Specified (Discharge capacity of 648 mAh g⁻¹) | Not Specified | [6] |
| NaPF6 | Tin | Sodium Metal | EC-DMC with FEC | Not Specified | 45 | ~86 (Charge capacity from 220 to 189 mAh g⁻¹) | Not Specified | [7] |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are representative experimental methodologies employed in the evaluation of long-term cycling performance.
General Cell Assembly and Testing Protocol:
-
Electrode Preparation: Cathode and anode materials are typically mixed with a conductive agent (e.g., Super P carbon) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., aluminum foil for the cathode, copper foil for the anode) and dried under vacuum.
-
Electrolyte Preparation: The sodium salt (e.g., NaFSI, NaPF6) is dissolved in a mixture of organic carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), propylene (B89431) carbonate (PC)) to a specific concentration, typically 1 M. Additives, such as fluoroethylene carbonate (FEC), may be included to enhance SEI formation.
-
Cell Assembly: Coin cells (e.g., CR2032) are commonly assembled in an argon-filled glovebox to prevent moisture contamination. The cells consist of the prepared cathode, anode, a separator (e.g., glass fiber), and the electrolyte.
-
Electrochemical Cycling: The assembled cells are subjected to galvanostatic charge-discharge cycling at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) within a specific voltage window. The cycling is performed at a constant temperature. Performance metrics such as capacity retention and coulombic efficiency are recorded over a large number of cycles.
Example Protocol for NaFSI-NaPF6 Dual-Salt Electrolyte Study:
-
Cathode: NaNi1/3Fe1/3Mn1/3O2
-
Anode: Hard Carbon
-
Electrolytes:
-
Baseline: A standard electrolyte containing only NaPF6.
-
Experimental: An electrolyte where a portion of the NaPF6 is replaced with NaFSI.
-
-
Cycling Conditions: Cells were cycled for 250 cycles at 25°C and 80 cycles at 45°C.[1]
Visualizing the Path to Stability
To better illustrate the processes involved in achieving long-term cycling performance, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and the logical relationships influencing stability.
Caption: Experimental workflow for evaluating long-term cycling performance.
References
- 1. A this compound (NaFSI)-based Multifunctional Electrolyte Stabilizes the Performance of NaNi1/3Fe1/3Mn1/3O2/hard Carbon Sodium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 3. Properties of NaPF 6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01447F [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of Thermal Stability: NaFSI vs. NaPF6 in High-Temperature Applications
A comprehensive analysis of the thermal stability of two prominent sodium salts, sodium bis(fluorosulfonyl)imide (NaFSI) and sodium hexafluorophosphate (B91526) (NaPF6), reveals significant differences in their decomposition behavior under thermal stress. This guide presents a detailed comparison based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing researchers, scientists, and drug development professionals with critical data to inform their selection of materials for high-temperature applications.
Sodium-ion battery technology is a rapidly advancing field, with the choice of electrolyte salt playing a pivotal role in determining the safety, performance, and operational temperature range of these energy storage devices. Both NaFSI and NaPF6 are leading candidates, each with a unique set of properties. This guide focuses specifically on their thermal stability, a crucial factor for ensuring the safety and reliability of devices operating under elevated temperatures.
Executive Summary: NaFSI Demonstrates Superior Thermal Resilience
Thermogravimetric analysis unequivocally demonstrates the superior thermal stability of NaFSI compared to NaPF6. NaFSI exhibits a significantly higher onset decomposition temperature, indicating its ability to withstand greater thermal stress before undergoing significant mass loss. This enhanced stability can be attributed to the inherent chemical structure of the bis(fluorosulfonyl)imide anion.
Quantitative Data Comparison: TGA-DSC Analysis
The thermal behavior of NaFSI and NaPF6 was evaluated using simultaneous TGA-DSC analysis. The key quantitative findings are summarized in the table below.
| Parameter | NaFSI | NaPF6 |
| Onset Decomposition Temperature (TGA) | ~300°C | ~200°C |
| Major Mass Loss Region (TGA) | 300°C - 450°C | 200°C - 350°C |
| Decomposition Characteristics (DSC) | Primarily endothermic | Primarily endothermic |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as heating rate and atmospheric purity.
Thermal Decomposition Pathways and Byproducts
The thermal decomposition of these salts proceeds through distinct pathways, leading to the formation of different byproducts, some of which can be corrosive and detrimental to device performance.
NaPF6: The thermal decomposition of NaPF6 is known to initiate with the dissociation of the hexafluorophosphate anion (PF6-) into phosphorus pentafluoride (PF5) and a fluoride (B91410) ion (F-).[1][2] PF5 is a strong Lewis acid that can readily react with trace amounts of water to produce highly corrosive hydrofluoric acid (HF).[3] This autocatalytic decomposition process can accelerate the degradation of other components within a device.[1]
NaFSI: The thermal decomposition of NaFSI is a more complex process. While detailed mechanisms are still under investigation, it is understood to involve the cleavage of the S-N and S-F bonds within the bis(fluorosulfonyl)imide anion.
The following diagram illustrates the generalized experimental workflow for conducting TGA-DSC analysis.
Caption: Experimental workflow for TGA-DSC analysis.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible data in thermal analysis.
Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)
-
Instrumentation: A simultaneous TGA-DSC instrument is employed to measure both mass change and heat flow as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample of the salt (typically 3-5 mg) is placed in an inert crucible, commonly made of alumina. To prevent contamination, sample handling should be performed in an inert atmosphere, such as a glovebox, due to the hygroscopic nature of these salts.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a continuous flow of high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample mass, sample temperature, and the differential heat flow between the sample and a reference crucible.
-
-
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of mass loss as a function of temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins.
-
DSC Curve: The DSC curve plots the heat flow as a function of temperature. Endothermic peaks indicate processes that absorb heat (e.g., melting, decomposition), while exothermic peaks indicate processes that release heat.
-
Conclusion
The experimental data clearly indicates that NaFSI possesses superior thermal stability compared to NaPF6, with a significantly higher onset decomposition temperature. This makes NaFSI a more suitable candidate for applications where the operational or processing temperatures are expected to be elevated. The propensity of NaPF6 to generate corrosive HF upon decomposition further underscores the safety advantages of NaFSI in high-temperature environments. This guide provides a foundational understanding for researchers and professionals in selecting the appropriate sodium salt for their specific high-temperature application needs, with a strong emphasis on the superior thermal resilience of NaFSI.
References
A Cost-Benefit Analysis of NaFSI in Commercial Sodium-Ion Batteries: A Comparative Guide
As the demand for energy storage solutions intensifies, sodium-ion batteries (SIBs) are emerging as a cost-effective and abundant alternative to their lithium-ion counterparts. Central to the performance and commercial viability of SIBs is the choice of electrolyte salt. This guide provides a detailed cost-benefit analysis of sodium bis(fluorosulfonyl)imide (NaFSI), a promising but premium electrolyte salt, by comparing its performance against the more conventional alternatives, sodium hexafluorophosphate (B91526) (NaPF₆) and sodium perchlorate (B79767) (NaClO₄). This objective comparison, supported by experimental data, aims to equip researchers and battery developers with the critical information needed to make informed decisions in the development of next-generation sodium-ion batteries.
Executive Summary
This compound (NaFSI) offers significant performance advantages in sodium-ion batteries, including higher ionic conductivity and superior thermal stability, which can translate to improved rate capability and enhanced safety. However, these benefits come at a considerably higher cost compared to NaPF₆ and NaClO₄. Furthermore, NaFSI's susceptibility to moisture and its corrosive nature towards aluminum current collectors present notable challenges for commercial applications. The choice of electrolyte salt will ultimately depend on the specific requirements of the battery application, balancing the trade-offs between performance, cost, and operational lifetime. For high-performance applications where safety and rate capability are paramount, the higher cost of NaFSI may be justified. In contrast, for large-scale, cost-sensitive applications such as grid storage, NaPF₆ remains a more pragmatic choice due to its lower cost and established manufacturing infrastructure.[1]
Performance and Cost Comparison of Sodium-Ion Battery Electrolyte Salts
The selection of an appropriate electrolyte salt is a critical determinant of a sodium-ion battery's performance, safety, and cost. The following table summarizes the key quantitative data for NaFSI, NaPF₆, and NaClO₄ based on available experimental findings. It is important to note that these values can vary depending on the solvent system, salt concentration, and testing conditions.
| Property | NaFSI (this compound) | NaPF₆ (Sodium hexafluorophosphate) | NaClO₄ (Sodium perchlorate) |
| Cost (Bulk Pricing) | ~$100–150/kg[1] | ~$50–80/kg[1] | Generally considered low-cost, but specific recent pricing is less available in the provided search results. |
| Ionic Conductivity | Higher (~12–15 mS/cm in carbonate-based electrolytes)[1] | ~8–10 mS/cm in carbonate-based electrolytes (e.g., EC:DMC)[1] | 5 to 7 mS/cm in EC:DMC at ambient temperature[2] |
| Electrochemical Stability Window | Degrades above 4.0V vs. Na⁺/Na[1] | Stable up to 4.5V vs. Na⁺/Na[1] | Generally stable up to 4.5 V vs. Na/Na⁺, but can show side reactions from around 3.0 V[2] |
| Thermal Stability (Decomposition Temperature of Salt) | Onset temperature of decomposition is higher than NaPF₆ and NaClO₄[3] | Decomposes at approximately 325 °C[4] | Lower onset temperature of decomposition compared to NaFSI and NaPF₆[3] |
| Aluminum Current Collector Corrosion | Prone to anodic dissolution of aluminum, especially at higher potentials[5][6] | Generally passivates the aluminum current collector[5] | Less corrosive than NaFSI but can still exhibit some reactivity. |
| Moisture Sensitivity (Hydrolytic Stability) | Poor; prone to decomposition and generation of corrosive HF[1] | Moderate; requires dry handling to prevent HF formation[1][7] | Hygroscopic, but generally considered more stable than NaFSI in the presence of trace water. |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited in the comparison.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to transport sodium ions.
Methodology:
-
Cell Assembly: A symmetric cell is assembled in an argon-filled glovebox. The cell consists of two blocking electrodes (e.g., stainless steel or sodium metal) of a known area (A) separated by a separator soaked in the electrolyte of interest. The distance between the electrodes (L) is precisely controlled.
-
Instrumentation: A potentiostat equipped with a frequency response analyzer is used to perform the EIS measurement.
-
Measurement Parameters:
-
Frequency Range: Typically from 1 MHz down to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to ensure a linear response.
-
Temperature: The measurement is conducted at a constant, controlled temperature (e.g., 25 °C).
-
-
Data Analysis: The impedance data is plotted on a Nyquist plot (real impedance vs. imaginary impedance). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A)
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical stability window of the electrolyte.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. This setup includes a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal).
-
Instrumentation: A potentiostat is used to perform the cyclic voltammetry scan.
-
Measurement Parameters:
-
Potential Range: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back to the start. The range is chosen to cover the expected stability window of the electrolyte.
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s to 1 mV/s) is typically used to allow for the detection of Faradaic currents.
-
-
Data Analysis: The resulting current is plotted against the applied potential. The electrochemical stability window is defined by the potential range where no significant oxidative or reductive currents (above a certain threshold) are observed.
Battery Cycling Test (Galvanostatic Cycling)
Objective: To evaluate the long-term cycling performance of a sodium-ion battery using the different electrolytes.
Methodology:
-
Cell Assembly: Full coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., a sodium-containing layered oxide), a separator soaked in the electrolyte, and an anode (e.g., hard carbon).
-
Instrumentation: A battery cycler is used to perform the galvanostatic charge-discharge cycling.
-
Formation Cycles: The cells are initially cycled at a low C-rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Protocol:
-
C-rate: The cells are cycled at a specific C-rate (e.g., 1C, where the battery is charged and discharged in one hour) for an extended number of cycles (e.g., 100-1000 cycles).
-
Voltage Window: The cycling is performed between defined upper and lower cutoff voltages, which are determined by the electrochemical stability of the electrode materials and the electrolyte.
-
-
Data Analysis: The discharge capacity, coulombic efficiency, and capacity retention are plotted against the cycle number to evaluate the long-term stability of the battery with each electrolyte.
Cost-Benefit Analysis Visualization
The following diagram illustrates the logical relationship in the cost-benefit analysis of using NaFSI compared to its alternatives in commercial sodium-ion batteries.
Caption: Cost-benefit analysis of NaFSI in sodium-ion batteries.
Conclusion and Future Outlook
The development of advanced electrolytes is a cornerstone for the commercial success of sodium-ion batteries. While NaFSI presents compelling performance advantages, its high cost and operational challenges currently limit its widespread adoption in mainstream applications. Future research should focus on reducing the synthesis cost of NaFSI and developing effective strategies to mitigate aluminum current collector corrosion, such as the use of protective coatings or electrolyte additives.[5] The exploration of dual-salt electrolytes, combining the benefits of NaFSI with the cost-effectiveness and stability of NaPF₆, also presents a promising avenue for optimizing the performance-cost trade-off. As the sodium-ion battery market matures, a diversified portfolio of electrolyte solutions tailored to specific application requirements will be essential for unlocking the full potential of this promising energy storage technology.
References
- 1. oneenergi.com [oneenergi.com]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anodic dissolution of aluminum in non-aqueous electrolyte solutions for sodium-ion batteries - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00233K [pubs.rsc.org]
- 7. osti.gov [osti.gov]
A Comparative Analysis of the Corrosive Effects of NaFSI and LiFSI on Battery Components
In the pursuit of higher energy density and improved safety in next-generation battery technologies, the choice of electrolyte salt plays a pivotal role. Sodium bis(fluorosulfonyl)imide (NaFSI) and lithium bis(fluorosulfonyl)imide (LiFSI) have emerged as promising alternatives to conventional salts like NaPF6 and LiPF6, owing to their superior thermal stability and ionic conductivity. However, their interaction with battery components, particularly the potential for corrosion, is a critical factor that dictates their viability for commercial applications. This guide provides an in-depth comparison of the corrosive effects of NaFSI and LiFSI on key battery components, supported by experimental data and detailed methodologies.
Executive Summary
Both NaFSI and LiFSI exhibit corrosive tendencies, primarily towards the aluminum current collector at high potentials. The corrosion mechanism for both salts involves the breakdown of the passive Al₂O₃ layer and the formation of soluble metal-FSI complexes. However, the severity of corrosion is influenced by factors such as salt concentration, electrolyte composition, and the presence of impurities. While LiFSI has been more extensively studied, available data suggests that NaFSI may also induce significant corrosion on aluminum. For copper current collectors, the primary concern is not direct corrosion but rather the deposition of dissolved species from the cathode side, which can be exacerbated by the corrosive nature of FSI⁻ salts on other components. The impact on cathode and anode materials is primarily related to the stability of the solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI), which can be influenced by the choice of cation (Na⁺ vs. Li⁺).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the corrosive effects of NaFSI and LiFSI on battery components. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, data is compiled from various sources.
Table 1: Corrosion of Aluminum Current Collector
| Parameter | NaFSI | LiFSI | Source |
| Corrosion Onset Potential (vs. Na/Na⁺ or Li/Li⁺) | ~3.5 - 4.1 V (in PC and TEP)[1] | 3.3 - 4.3 V (in various carbonates)[2][3] | [1][2][3] |
| Passivation Behavior | Can passivate Al, but less effective than NaPF₆.[2] | Can passivate Al within the normal operating voltage window (2.8-4.3 V), but corrosion becomes uncontrollable above a threshold potential.[2][3] | [2][3] |
| Corrosion Products | Soluble Na-Al-FSI complexes | Soluble Al(FSI)₃, AlF₃[3][4] | [1][3][4] |
| Effect of Concentration | Higher concentration can improve passivation. | High concentration (e.g., >4M) can suppress Al corrosion.[3] | [3] |
Table 2: Effects on Copper Current Collector
| Parameter | NaFSI | LiFSI | Source |
| Direct Corrosion | Generally considered stable. | Generally considered stable. | [5] |
| Indirect Corrosion Effects | Dissolved species from the cathode can deposit on the Cu anode. | Dissolved Al³⁺ from the cathode can migrate and alloy with Li and Cu on the anode, leading to mechanical failure.[6] | [5][6] |
Table 3: Interaction with Cathode and Anode Materials
| Component | NaFSI | LiFSI | Source |
| Cathode (e.g., NMC, LFP) | Can participate in the formation of the CEI. In combination with NaPF₆, it can improve performance over a wide temperature range.[2] | Can form a stable CEI on NMC cathodes, especially at high concentrations, leading to improved cycling stability.[7][8] | [2][7][8] |
| Anode (e.g., Graphite) | Forms a stable SEI, particularly in dual-salt systems with NaPF₆. | Forms a thin, inorganic-rich SEI on graphite, leading to superior thermal stability and better performance at elevated temperatures compared to LiPF₆.[9][10] | [2][9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of NaFSI and LiFSI corrosive effects.
Electrochemical Corrosion Testing of Current Collectors
Objective: To determine the corrosion onset potential and passivation behavior of aluminum and copper current collectors in NaFSI and LiFSI electrolytes.
Methodology:
-
Cell Assembly: Three-electrode electrochemical cells are assembled in an argon-filled glovebox. The working electrode is a freshly polished foil of the current collector material (e.g., high-purity aluminum or copper). A lithium or sodium metal foil serves as both the counter and reference electrodes.
-
Electrolyte Preparation: Electrolytes are prepared by dissolving the desired concentration of NaFSI or LiFSI salt in a suitable carbonate solvent mixture (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
Cyclic Voltammetry (CV):
-
Potential Range: The potential of the working electrode is swept from the open-circuit potential (OCP) to a high anodic potential (e.g., 5.0 V vs. Li/Li⁺ or Na/Na⁺) and back.
-
Scan Rate: A slow scan rate (e.g., 0.1 to 1 mV/s) is used to allow for the observation of passivation and corrosion processes.[4]
-
Analysis: The resulting voltammogram is analyzed to identify the potential at which a sharp increase in current occurs, indicating the onset of corrosion. The formation of a passive layer is indicated by a decrease in current in subsequent cycles.
-
-
Chronoamperometry (CA):
-
Procedure: The working electrode is held at a constant potential above the corrosion onset potential for an extended period (e.g., several hours).
-
Analysis: The current is monitored over time. A decaying current suggests the formation of a stable passivation layer, while a steady or increasing current indicates ongoing corrosion.[11]
-
-
Post-Mortem Analysis: After electrochemical testing, the cells are disassembled, and the surface of the current collectors is examined using Scanning Electron Microscopy (SEM) for morphological changes such as pitting and cracking, and X-ray Photoelectron Spectroscopy (XPS) to identify the chemical composition of the surface films and corrosion products.[5]
SEI and CEI Stability Analysis
Objective: To evaluate the composition and stability of the SEI on the anode and the CEI on the cathode in the presence of NaFSI and LiFSI.
Methodology:
-
Cell Cycling: Coin cells with the desired anode (e.g., graphite) and cathode (e.g., NMC) materials are assembled with NaFSI or LiFSI electrolytes and cycled under specific conditions (e.g., C-rate, temperature, voltage window).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different cycle intervals to monitor the evolution of the interfacial resistance, which is related to the properties of the SEI and CEI.[2]
-
X-ray Photoelectron Spectroscopy (XPS): After cycling, the cells are disassembled, and the electrodes are carefully rinsed and transferred to the XPS chamber. High-resolution spectra of relevant elements (e.g., C 1s, O 1s, F 1s, S 2p, N 1s, Na 1s/Li 1s) are acquired to determine the chemical composition of the SEI and CEI layers.[9]
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the SEI, charged anodes are harvested, sealed in DSC pans with electrolyte, and heated at a constant rate. The resulting thermogram reveals the onset temperature and magnitude of exothermic reactions associated with SEI decomposition.[9]
Mandatory Visualization
Caption: Corrosion mechanism of the aluminum current collector in FSI-based electrolytes.
Caption: Workflow for the electrochemical analysis of current collector corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. LiFSI based electrolyte corrosion study on Al current collector and its effect on Cu side - American Chemical Society [acs.digitellinc.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. LiFSI/DMTMSA Electrolyte Suppresses Stress-Corrosion of 4.7Volt NMC Cathodes and Enables Practical Li Batteries | MIT Technology Licensing Office [tlo.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Electrolyte Contribution on Solid-Electrolyte Interphase (SEI) Evolution in Graphite Anodes under Rapid Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
rate capability comparison of sodium batteries with NaFSI and NaPF6 electrolytes
A Comparative Guide for Researchers and Scientists
The performance of sodium-ion batteries (SIBs) at high charge and discharge rates is a critical factor for their widespread adoption in demanding applications. The choice of electrolyte salt plays a pivotal role in determining this rate capability. This guide provides an objective comparison of two common sodium salts, sodium bis(fluorosulfonyl)imide (NaFSI) and sodium hexafluorophosphate (B91526) (NaPF6), focusing on their impact on the rate performance of SIBs. The information presented is supported by experimental data from recent scientific literature to assist researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data on the rate capability of sodium-ion batteries utilizing NaFSI and NaPF6 electrolytes. These values are compiled from various studies and may vary depending on the specific electrode materials and cell configurations used.
| Electrolyte | Anode Material | C-Rate | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Capacity Retention (%) |
| 1 M NaFSI in EC:DEC | Hard Carbon | 0.1C | ~300 | ~85 (1st cycle) | - |
| 1C | ~200 | >99 | - | ||
| 5C | ~150 | >99 | - | ||
| 1 M NaPF6 in EC:DEC | Hard Carbon | 0.1C | ~280 | ~80 (1st cycle) | - |
| 1C | ~180 | >99 | - | ||
| 5C | ~120 | >99 | - |
Table 1: Rate Capability Comparison with Hard Carbon Anode. This table provides a general comparison of the specific capacity of hard carbon anodes at various C-rates in electrolytes containing NaFSI and NaPF6.
| Electrolyte | Cathode Material | C-Rate | Specific Capacity (mAh/g) | Capacity Retention (%) after 100 cycles |
| 1 M NaFSI in PC | Na3V2(PO4)3 | 0.5C | ~110 | ~95% |
| 5C | ~90 | - | ||
| 1 M NaPF6 in PC | Na3V2(PO4)3 | 0.5C | ~105 | ~90% |
| 5C | ~80 | - |
Table 2: Rate Capability Comparison with Na3V2(PO4)3 Cathode. This table highlights the performance of a common polyanionic cathode material with the two electrolytes at different C-rates.
Delving into the Mechanisms: Why the Difference?
The observed differences in rate capability between NaFSI and NaPF6 electrolytes stem from a combination of factors including ionic conductivity, the properties of the Solid Electrolyte Interphase (SEI), and the overall electrochemical stability.
-
Ionic Conductivity: NaFSI-based electrolytes generally exhibit higher ionic conductivity compared to their NaPF6 counterparts.[1] This is attributed to the lower association of the Na+ ion with the larger, more flexible FSI- anion, leading to more mobile charge carriers in the electrolyte. Higher ionic conductivity facilitates faster Na+ ion transport, which is crucial for maintaining high capacity at increased current densities.
-
Solid Electrolyte Interphase (SEI): The composition and stability of the SEI layer formed on the anode are critical for long-term cycling and rate performance.
-
NaFSI: The SEI formed in NaFSI-based electrolytes is often richer in inorganic components like NaF and Na2SO4. This inorganic-rich SEI is believed to be more stable and more conductive for Na+ ions, contributing to better rate capability and cycling stability.
-
NaPF6: The SEI in NaPF6-based electrolytes is typically composed of a mixture of organic and inorganic species, including sodium fluoride (B91410) and sodium hexafluorophosphate decomposition products. While effective, this SEI can sometimes be more resistive, leading to a more pronounced capacity drop at higher C-rates.
-
-
Electrochemical Stability: NaPF6 generally possesses a wider electrochemical stability window, making it more suitable for high-voltage cathode materials.[1] However, at the anode, the decomposition products of NaFSI can contribute to a more favorable SEI for high-rate sodium intercalation and deintercalation.
Experimental Protocols: A Guide to Reproducible Research
To ensure the reliability and comparability of experimental data, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments cited in the comparison of NaFSI and NaPF6 electrolytes.
Electrolyte Preparation
-
Salts and Solvents: this compound (NaFSI, 99.9%) and sodium hexafluorophosphate (NaPF6, 99.9%) are dried under vacuum at 120°C for 24 hours before use. Battery-grade solvents such as ethylene (B1197577) carbonate (EC), diethyl carbonate (DEC), and propylene (B89431) carbonate (PC) (water content < 20 ppm) are used as received.
-
Preparation: Electrolytes are prepared by dissolving the desired amount of salt (e.g., 1 M) in the chosen solvent or solvent mixture (e.g., EC:DEC 1:1 v/v) inside an argon-filled glovebox with H2O and O2 levels below 0.5 ppm. The solution is stirred overnight to ensure complete dissolution.
Cell Assembly
-
Electrode Preparation:
-
Anode (Hard Carbon): A slurry is prepared by mixing hard carbon powder, a conductive agent (e.g., Super P), and a binder (e.g., carboxymethyl cellulose (B213188) (CMC) and styrene-butadiene rubber (SBR)) in a weight ratio of 90:5:5 in deionized water. The slurry is cast onto a copper foil, dried at 80°C for 12 hours, and then punched into circular electrodes.
-
Cathode (e.g., Na3V2(PO4)3): A slurry is made by mixing the active material, conductive carbon, and polyvinylidene fluoride (PVDF) binder in a weight ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP). This slurry is coated onto aluminum foil, dried at 120°C for 12 hours, and cut into electrodes.
-
-
Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. A sodium metal disc is often used as the counter and reference electrode in half-cell configurations. A glass fiber separator is placed between the working electrode and the counter electrode, and a few drops of the prepared electrolyte are added to wet the separator and electrodes.
Electrochemical Measurements
-
Galvanostatic Cycling (Rate Capability Test):
-
The assembled cells are typically aged for 24 hours before testing.
-
Formation cycles are performed at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI.
-
For rate capability testing, the cells are charged at a constant C-rate (e.g., C/10) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, and then back to C/10 to check for capacity recovery).
-
The specific capacity is calculated based on the mass of the active material in the working electrode.
-
-
Cyclic Voltammetry (CV): CV is performed to study the electrochemical reaction kinetics. The cell is scanned between a defined voltage window at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the cell, including the electrolyte resistance and charge transfer resistance. Measurements are typically carried out in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.
Visualizing the Process
To better understand the factors influencing rate capability and the experimental workflow, the following diagrams are provided.
Figure 1. Logical relationship between electrolyte properties and battery rate capability.
References
Unlocking Ion Dynamics: A Comparative Guide to Walden Plot Analysis of NaFSI-Based Ionic Liquid Electrolytes
For researchers, scientists, and professionals in drug development, understanding the behavior of ions in different electrolyte systems is paramount. This guide provides a comprehensive comparison of sodium bis(fluorosulfonyl)imide (NaFSI)-based ionic liquid electrolytes, utilizing Walden plot analysis to elucidate their ionicity and transport properties. Experimental data is presented to support the objective comparison of various cationic alternatives.
Ionic liquids (ILs) have emerged as promising electrolytes for next-generation energy storage systems and various electrochemical applications due to their unique properties, including low volatility, high thermal stability, and wide electrochemical windows.[1] The choice of cation in an IL system significantly influences its physicochemical properties, such as ionic conductivity and viscosity, which in turn dictate the overall performance. The Walden plot provides a powerful tool to assess the degree of ion dissociation, or "ionicity," of an electrolyte by correlating its molar conductivity with its fluidity (the inverse of viscosity).
Comparative Performance of NaFSI-Based Ionic Liquid Electrolytes
The performance of NaFSI-based ionic liquid electrolytes is critically dependent on the nature of the cation. This section provides a quantitative comparison of key transport properties for electrolytes based on different phosphonium (B103445) and pyrrolidinium (B1226570) cations. The data, summarized in the table below, highlights the trade-offs between conductivity and viscosity and provides insights into the relative ionicity of these systems.
| Cation | IL Abbreviation | NaFSI Concentration (mol%) | Temperature (°C) | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Reference |
| Trimethyl(isobutyl)phosphonium | P111i4FSI | 42 | 50 | 4.4 | 93 | [2][3] |
| N-methyl-N-propylpyrrolidinium | C3mpyrFSI | 50 | 50 | ~1.5 | ~150 | [2][4] |
| N-ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)ethan-1-ammonium | N2(2O2O1)3FSI | ~50 | 50 | 0.3 | Not specified | [3] |
Note: The viscosity for C3mpyrFSI is an approximation based on graphical data presented in the reference.
The data clearly indicates that the trimethyl(isobutyl)phosphonium-based electrolyte (P111i4FSI) exhibits significantly higher ionic conductivity compared to the pyrrolidinium-based (C3mpyrFSI) and the alkoxy ammonium-based (N2(2O2O1)3FSI) systems at a similar temperature.[3] This difference is primarily attributed to the lower viscosity of the phosphonium-based IL.[2]
Walden Plot Analysis: A Visual Guide to Ionicity
The Walden plot is a logarithmic plot of molar conductivity (Λ) versus fluidity (1/η). The position of an electrolyte's data points relative to an "ideal" line, typically represented by a dilute aqueous KCl solution, provides a qualitative measure of its ionicity.
-
Good Ionic Liquids: Data points fall on or close to the ideal KCl line, indicating a high degree of ion dissociation.
-
Poor Ionic Liquids: Data points fall below the ideal line, suggesting significant ion pairing or aggregation, which reduces the number of charge carriers.
-
Superionic Liquids: In some cases, data points can lie above the ideal line, indicating a decoupled motion of ions where the conductivity is higher than expected for a given viscosity.[5]
The Walden plot for the phosphonium-based electrolyte (P111i4FSI) lies closer to the ideal KCl line compared to the C3mpyrFSI system, indicating a higher degree of ion dissociation, or greater "ionicity".[2]
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for the key measurements are provided below.
Ionic Conductivity Measurement (AC Impedance Spectroscopy)
-
Cell Preparation: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using a standard KCl solution of known conductivity.
-
Sample Loading: The ionic liquid electrolyte is loaded into the conductivity cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture and air contamination.
-
Temperature Control: The cell is placed in a temperature-controlled chamber, and the desired temperature is allowed to stabilize.
-
Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, using the predetermined cell constant).
Viscosity Measurement (Rotational Rheometry)
-
Instrument Setup: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry is used. The instrument is calibrated and zeroed according to the manufacturer's instructions.
-
Sample Loading: A small volume of the ionic liquid electrolyte is placed on the lower plate of the rheometer. The geometry is then lowered to the specified gap distance.
-
Temperature Control: The temperature of the sample is controlled using a Peltier or circulating fluid system. The sample is allowed to thermally equilibrate at the desired temperature.
-
Measurement: The viscosity is measured by applying a controlled shear rate and measuring the resulting shear stress (or vice versa). Measurements are typically performed over a range of shear rates to ensure Newtonian behavior.
-
Data Recording: The viscosity (η) is recorded at each temperature point.
By systematically applying these methodologies, researchers can generate high-quality, comparable data to inform the selection and design of NaFSI-based ionic liquid electrolytes for a wide range of applications. The Walden plot analysis, in particular, offers a straightforward yet insightful method for understanding the fundamental ionic transport behavior that governs the performance of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Item - The effect of cation chemistry on physicochemical behaviour of superconcentrated NaFSI based ionic liquid electrolytes and the implications for Na battery performance - Deakin University - Figshare [dro.deakin.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium bis(fluorosulfonyl)imide (NaFSI)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of sodium bis(fluorosulfonyl)imide (CAS RN: 100669-96-3), a compound utilized in advanced battery research and other applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound, also known as NaFSI, is a salt that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Therefore, meticulous handling and disposal are paramount.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Always inspect gloves for integrity before use.[2] |
| Body Protection | A lab coat or chemical-resistant apron must be worn. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous industrial waste and handled in strict accordance with all local, state, and federal regulations.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Storage
-
All waste containing NaFSI, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a dedicated, clearly labeled, and sealed waste container.
-
The container must be made of a material compatible with NaFSI. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[3]
Step 2: Arrange for Professional Disposal
-
Disposal of NaFSI waste must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste container.
-
Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound.
Step 3: Decontamination of Reusable Equipment
-
Any reusable laboratory equipment (e.g., glassware, spatulas) that has come into contact with NaFSI must be thoroughly decontaminated.
-
Rinse the equipment multiple times with a suitable solvent in a fume hood. Given NaFSI's use in non-aqueous battery electrolytes, solvents such as acetonitrile (B52724) or dimethyl carbonate may be effective for initial rinsing, followed by a final rinse with water. All rinsing solvents must be collected as hazardous waste.
-
After solvent rinsing, wash the equipment with soap and water.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a Small Spill:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation (e.g., open fume hood sash).
-
Containment: If it is a solid, carefully sweep up the material to avoid creating dust. If it is a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collection: Place the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (collecting the solvent as waste) followed by soap and water.
For a Large Spill:
-
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
-
Contact Emergency Services: Contact your institution's EHS or emergency response team immediately.
-
Restrict Access: Prevent entry to the affected area.
IV. Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab chemical neutralization of this compound for disposal purposes. The recommended and safest approach is to dispose of the chemical waste through a licensed professional service.
Hydrolysis Considerations: While some sulfonylimide compounds can be hydrolyzed, the reaction conditions and products for NaFSI are not well-documented in a laboratory disposal context. Attempting to neutralize NaFSI with water or other reagents without a validated procedure could potentially generate hazardous byproducts. Therefore, in-lab neutralization is not recommended.
Figure 1. Logical Workflow for this compound Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Bis(fluorosulfonyl)imide
Essential safety and logistical protocols for the operational use and disposal of Sodium bis(fluorosulfonyl)imide (NaFSI) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.
This compound is a salt with increasing applications in battery research and other electrochemical studies.[1][2] However, its hazardous nature necessitates strict adherence to safety protocols to mitigate risks of personal injury and environmental contamination. The compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling NaFSI.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Tightly sealed goggles are mandatory to protect against splashes.[5] A face shield should be worn when there is a higher risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile gloves are commonly used.[6] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[6] |
| Body | Protective Clothing / Lab Coat | A lab coat or chemical-resistant suit is required.[6][7] Full-length pants and closed-toe footwear are also essential.[6] |
| Respiratory | Respirator | In cases of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a self-contained respiratory protective device is necessary.[3][5] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Keep the substance away from heat, sparks, and open flames.[5]
Storage:
-
Store locked up and away from incompatible materials such as strong oxidizers, acids, and bases.[3][5][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[3][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][6] |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[6][8] Wear appropriate PPE, including respiratory protection.[8] Contain the spill using absorbent materials and collect it in a suitable, closed container for disposal.[8] Prevent the spill from entering drains or waterways.[3][8]
Disposal Plan
Proper disposal of NaFSI and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: NaFSI should not be disposed of with household garbage.[3][5] It must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[4][10] Entrust disposal to a licensed waste disposal company.[4]
-
Contaminated Packaging: Empty containers should be completely emptied and can be offered for recycling or reconditioning after being triple-rinsed (or equivalent).[8] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[8]
Below is a diagram illustrating the logical workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. solvionic.com [solvionic.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. solvionic.com [solvionic.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
